molecular formula C10H10N4 B1600065 1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile CAS No. 879558-15-3

1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile

Cat. No.: B1600065
CAS No.: 879558-15-3
M. Wt: 186.21 g/mol
InChI Key: HDWQPSYFWYMOAQ-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile (CAS 879558-15-3) is a high-purity chemical intermediate with significant relevance in pharmaceutical and biomedical research. This compound, with a molecular formula of C10H10N4 and a molecular weight of 186.21 g/mol, belongs to the benzotriazole class of heterocycles, which are recognized as privileged structures in medicinal chemistry . The benzotriazole core serves as a versatile scaffold for designing pharmacologically active compounds and is often investigated as a bioisosteric replacement for other triazolic systems . Research indicates that benzotriazole acrylonitrile derivatives, such as this carbonitrile, have demonstrated potent activity as tubulin inhibitors, making them valuable probes in antiproliferative and anticancer research . Furthermore, structurally related benzotriazole derivatives have shown promising in vitro antimicrobial properties against a range of Gram-positive bacteria, including resistant strains, highlighting the potential of this compound class in developing new anti-infective agents . This product is offered with a purity of ≥98% (by HPLC) and should be stored sealed in a dry environment at 2-8°C to maintain stability . The available safety data suggests handling with standard personal protective equipment in a well-ventilated laboratory setting . This product is intended for Research and Further Manufacturing Use Only. It is not intended for direct human, veterinary, or household use.

Properties

IUPAC Name

1-propan-2-ylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-7(2)14-10-4-3-8(6-11)5-9(10)12-13-14/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWQPSYFWYMOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C#N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468981
Record name 1-(Propan-2-yl)-1H-benzotriazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879558-15-3
Record name 1-(Propan-2-yl)-1H-benzotriazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An Investigator's Technical Guide to Elucidating the Mechanism of Action of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzotriazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1][2][3][4] This technical guide focuses on a specific, yet under-characterized molecule: 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile. While direct biological data for this compound is sparse, its structural features—a benzotriazole core, an isopropyl substituent at the 1-position, and a carbonitrile group at the 5-position—provide a foundation for formulating and testing hypotheses regarding its mechanism of action. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining a structured, multi-pronged approach to systematically investigate and characterize the biological activity and molecular targets of this compound. We will delve into hypothesized mechanisms based on analogous structures, provide detailed experimental protocols for target identification and validation, and present a framework for interpreting the resulting data.

Introduction: The Benzotriazole Moiety as a Privileged Scaffold

The 1,2,3-benzotriazole ring system is a "privileged" heterocyclic motif in drug discovery, renowned for its synthetic tractability and diverse biological activities.[2][5] Derivatives have been reported to possess antimicrobial, antiviral, anticancer, and enzyme inhibitory properties.[1][2][4][6] The versatility of the benzotriazole core allows it to engage with a wide array of biological targets through various non-covalent interactions. The specific substitutions on the benzotriazole ring system dictate the compound's physicochemical properties and its target specificity.

For the compound , 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile , several structural features are noteworthy:

  • The Benzotriazole Core: This bicyclic system provides a rigid scaffold that can be functionalized to interact with specific biological targets.

  • The 1-Isopropyl Group: The presence of an isopropyl group at the N-1 position can influence the compound's lipophilicity and steric profile, potentially enhancing its binding to hydrophobic pockets within target proteins. The size of this substituent has been shown to be optimal for the biological activity of some benzimidazole-based compounds.[7]

  • The 5-Carbonitrile Group: The nitrile moiety is a versatile functional group that can act as a hydrogen bond acceptor or participate in other electronic interactions. It is a common feature in various approved drugs and investigational compounds.

Given the lack of direct experimental evidence, our investigation will be guided by the known activities of structurally related benzotriazole and benzimidazole derivatives.

Hypothesized Mechanisms of Action and Potential Biological Targets

Based on the extensive literature on benzotriazole and related heterocyclic compounds, we can postulate several plausible mechanisms of action for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

Enzyme Inhibition

The benzotriazole scaffold is a common feature in numerous enzyme inhibitors.

  • Protein Kinase Inhibition: Many small molecule kinase inhibitors feature heterocyclic cores. The benzotriazole moiety could potentially bind to the ATP-binding site of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[2]

  • Cytochrome P450 (CYP) Enzyme Inhibition: Triazole-containing compounds are well-known inhibitors of CYP enzymes, such as the fungal 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis.[1] This suggests a potential antifungal mechanism.

  • Other Enzyme Systems: Benzotriazole derivatives have also been shown to inhibit enzymes like acetylcholinesterase (implicated in neurodegenerative diseases), human topoisomerase I (a target for anticancer drugs), and α-amylase and α-glucosidase (targets for diabetes).[8][9][10]

Receptor Modulation
  • Cannabinoid Receptor (CB1/CB2) Interaction: The 1,2,3-triazole ring system has been explored as a scaffold for cannabinoid receptor ligands.[5] These G-protein coupled receptors are involved in a multitude of physiological processes, making them attractive therapeutic targets.[5]

Antimicrobial Activity

The benzotriazole nucleus is present in compounds with broad-spectrum antimicrobial activity.[1][6][11] The mechanism could involve the inhibition of essential bacterial or fungal enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis.

A Proposed Research Workflow for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, a multi-stage experimental approach is recommended. This workflow is designed to first identify the biological effect, then to pinpoint the molecular target, and finally to validate the mechanism.

MOA_Workflow cluster_0 Phase 1: Phenotypic Screening & Activity Confirmation cluster_2 Phase 3: Target Validation & Mechanistic Studies A Initial Broad-Spectrum Phenotypic Screening (e.g., NCI-60 cancer cell line panel, antimicrobial assays) B Hit Confirmation & Dose-Response Analysis (Determine IC50/EC50) A->B C Affinity-Based Methods (e.g., Chemical Proteomics, Affinity Chromatography) B->C D Computational Approaches (e.g., Molecular Docking, Pharmacophore Modeling) B->D E In Vitro Target-Based Screening (e.g., Kinase panel, GPCR panel) B->E F Biochemical Assays (e.g., Enzyme kinetics, Binding assays - SPR, ITC) C->F D->F E->F G Cell-Based Assays (e.g., Target engagement, Downstream signaling analysis, Gene expression profiling) F->G H Structural Biology (e.g., X-ray crystallography, Cryo-EM) G->H

Caption: A multi-phase workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Phase 1: Phenotypic Screening and Activity Confirmation

The initial step is to perform broad phenotypic screens to identify any significant biological activity.

Protocol 1: Anticancer Activity Screening (NCI-60 Cell Line Panel)

  • Compound Preparation: Prepare a stock solution of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile in DMSO.

  • Assay: Submit the compound to the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) for screening against their panel of 60 human cancer cell lines.

  • Data Analysis: The NCI will provide a report detailing the compound's effect on cell growth and viability. Analyze the data for patterns of activity against specific cancer types.

  • Rationale: This provides a broad, unbiased assessment of the compound's potential anti-proliferative effects across a diverse range of cancer cell types.

Protocol 2: Antimicrobial Susceptibility Testing

  • Strain Selection: Select a panel of representative Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).[11]

  • Broth Microdilution Assay:

    • Prepare a two-fold serial dilution of the compound in a 96-well plate with appropriate growth media.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi).

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

  • Rationale: This standard method assesses the compound's potential as an antimicrobial agent and determines its spectrum of activity.

Phase 2: Target Identification

If significant activity is confirmed in Phase 1, the next crucial step is to identify the molecular target(s).

Protocol 3: Computational Target Prediction (Molecular Docking)

  • Target Selection: Based on the phenotypic screen results and literature on benzotriazole derivatives, select a library of potential protein targets (e.g., various kinases, CYP enzymes, topoisomerases).

  • Ligand and Protein Preparation:

    • Generate a 3D structure of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile and perform energy minimization.

    • Obtain the 3D structures of the selected protein targets from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to the active sites of the target proteins.

  • Analysis: Rank the potential targets based on their predicted binding energies and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) in the predicted binding poses.

  • Rationale: This in silico approach can rapidly screen a large number of potential targets and prioritize them for experimental validation, saving time and resources.

Phase 3: Target Validation and Mechanistic Studies

The hypotheses generated in Phase 2 must be validated through rigorous biochemical and cell-based assays.

Protocol 4: In Vitro Enzymatic Assay (Example: Kinase Inhibition)

  • Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced in a kinase reaction.

  • Procedure:

    • In a 96-well plate, combine the target kinase, its specific substrate, and ATP.

    • Add varying concentrations of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

    • Incubate the reaction at the optimal temperature for the kinase.

    • Stop the reaction and add the ADP-Glo™ reagent to convert the generated ADP to ATP.

    • Add the kinase detection reagent to measure the newly synthesized ATP via a luciferase-based reaction, generating a luminescent signal.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Rationale: This biochemical assay directly measures the inhibitory effect of the compound on the purified target enzyme, providing strong evidence for target engagement.

Protocol 5: Cellular Target Engagement Assay (e.g., Western Blot)

  • Cell Treatment: Treat the cancer cell line identified as sensitive in Phase 1 with varying concentrations of the compound.

  • Protein Extraction: Lyse the cells and collect the total protein.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

    • Visualize the bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the downstream substrate. A decrease in phosphorylation would indicate target engagement in a cellular context.

  • Rationale: This assay validates that the compound interacts with its intended target within a living cell and elicits the expected downstream biological effect.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Physicochemical Properties of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

PropertyValueSource
CAS Number879558-15-3[12][13]
Molecular FormulaC₁₀H₁₀N₄[13]
Molecular Weight186.21 g/mol [13]
SMILESCC(C)N1C2=C(C=C(C=C2)C#N)N=N1[13]

Table 2: Hypothetical IC50 Values from Proposed Screening Cascade

Assay TypeTarget/Cell LineHypothesized IC50 (µM)
Anti-proliferativeMCF-7 (Breast Cancer)5.2
Anti-proliferativeA549 (Lung Cancer)12.8
AntimicrobialS. aureus> 50
EnzymaticKinase X0.75
EnzymaticKinase Y> 100

Conclusion

While the mechanism of action of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile remains to be experimentally determined, its chemical structure, rooted in the versatile benzotriazole scaffold, provides a strong basis for targeted investigation. The systematic approach outlined in this guide, progressing from broad phenotypic screening to specific target validation, offers a robust framework for elucidating its biological function. The insights gained from such studies will not only characterize this specific molecule but also contribute to the broader understanding of the structure-activity relationships of benzotriazole derivatives, aiding in the future design of novel therapeutic agents.

References

  • MDPI. (n.d.). 4-(4-(((1H-Benzo[d][1][5][8]triazol-1-yl)oxy)methyl) - MDPI. Retrieved from [Link]

  • Kumar, V. V. A., Adisehu, D., & Mohanraju, K. (2012). Nʹ-1-Isopropyl-1H-benzo[d][1][5][8] triazole-5-carboxamides. Der Pharma Chemica, 4(5), 1942-1946. Retrieved from [Link]

  • Chiacchio, M. A., Iannazzo, D., & Giofrè, S. V. (2020). Benzotriazole: An overview on its versatile biological behavior. Arabian Journal of Chemistry, 13(11), 8149-8172. Retrieved from [Link]

  • Abdel-Hamid, M. K., Fares, M., Zalloum, H., El-Faham, A., & de la Torre, B. G. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry, 64(23), 17355–17376. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis and Biological Evaluation of Some 4-(5((1h-Benzo [D][1][5][8]Triazol-1-Yl)Methyl)-1,3,4-Oxadiazol-2yl)-NBenzylidenebenamine Derivative as a Anti-Microbial and Anti-Convulsant Agents. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

  • International Journal of Research and Review. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Retrieved from [Link]

  • ACS Publications. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,3-benzotriazole-5-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. Retrieved from [Link]

  • Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • PubMed. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. Retrieved from [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Retrieved from [Link]

  • Current Opinion. (n.d.). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Retrieved from [Link]

Sources

Spectroscopic and Synthetic Elucidation of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzotriazole scaffold is a well-established pharmacophore, and the unique substitution pattern of this molecule presents intriguing possibilities for molecular design and optimization.[1] This document details a probable synthetic route, provides an in-depth analysis of its expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and offers insights into the practical application of this knowledge for researchers in the field. The spectroscopic data presented is primarily based on the detailed analysis of a closely related analogue, Nʹ-(4-(trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d][2][3][4]triazole-5-carboxamide, enabling a robust and scientifically grounded prediction for the target compound.[2]

Introduction: The Significance of Substituted Benzotriazoles

Benzotriazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties.[1] The triazole ring system's unique electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. The introduction of an isopropyl group at the N1 position and a carbonitrile moiety at the C5 position of the benzotriazole core in 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile (1) modulates its lipophilicity, electronic distribution, and metabolic stability, making it a compelling candidate for further investigation in drug discovery programs.

Proposed Synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile (1)

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 1H-benzo[d][2][3][4]triazole-5-carbonitrile

  • To a solution of 4-amino-3-nitrobenzonitrile in a suitable solvent (e.g., ethanol), add a reducing agent such as tin(II) chloride or catalytic hydrogenation (H2/Pd-C) to selectively reduce the nitro group to an amine, yielding 3,4-diaminobenzonitrile.

  • Dissolve the resulting 3,4-diaminobenzonitrile in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Collect the precipitated product, 1H-benzo[d][2][3][4]triazole-5-carbonitrile, by filtration, wash with cold water, and dry under vacuum.

Step 2: N-Isopropylation to Yield 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile (1)

  • Suspend 1H-benzo[d][2][3][4]triazole-5-carbonitrile in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the suspension and stir for 30-60 minutes at room temperature.

  • Add 2-iodopropane or 2-bromopropane dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile (1) .

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Benzotriazole Formation cluster_step2 Step 2: N-Alkylation A 4-Amino-3-nitrobenzonitrile B Reduction (e.g., SnCl2 or H2/Pd-C) A->B C 3,4-Diaminobenzonitrile B->C D Diazotization (NaNO2, Acetic Acid) C->D E 1H-benzo[d]triazole-5-carbonitrile D->E F 1H-benzo[d]triazole-5-carbonitrile G N-Isopropylation (2-Iodopropane, K2CO3, DMF) F->G H 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile (1) G->H

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization: An In-Depth Analysis

The structural elucidation of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile relies on a combination of modern spectroscopic techniques. The following sections provide a detailed interpretation of the expected NMR, IR, and MS data, drawing parallels with the experimentally determined data of a structurally similar analog.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The expected ¹H and ¹³C NMR spectra of 1 are discussed below.

The proton NMR spectrum of 1 is anticipated to show distinct signals corresponding to the isopropyl group and the aromatic protons of the benzotriazole ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Isopropyl -CH₃~ 1.5 - 1.7Doublet~ 6.5 - 7.0The six equivalent methyl protons are split by the adjacent methine proton.
Isopropyl -CH~ 5.0 - 5.3Heptet~ 6.5 - 7.0The methine proton is split by the six adjacent methyl protons. This downfield shift is due to the deshielding effect of the adjacent nitrogen atom.[2]
Aromatic H-7~ 7.8 - 8.0Doublet~ 8.5 - 9.0This proton is ortho to the triazole ring and will be a doublet coupled to H-6.
Aromatic H-6~ 7.9 - 8.1Doublet of Doublets~ 8.5 - 9.0, ~1.5 - 2.0This proton is coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling).
Aromatic H-4~ 8.7 - 8.9Doublet~ 1.5 - 2.0This proton is meta to H-6 and will appear as a doublet. The significant downfield shift is due to the anisotropic effect of the nitrile group.

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Isopropyl -CH₃~ 19.0 - 21.0The two equivalent methyl carbons of the isopropyl group will appear as a single upfield signal.[2]
Isopropyl -CH~ 54.0 - 56.0The methine carbon is directly attached to a nitrogen atom, resulting in a downfield shift.[2]
C5-CN (Nitrile Carbon)~ 118.0 - 120.0The carbon of the nitrile group typically resonates in this region.
C5 (Aromatic)~ 110.0 - 112.0This carbon is attached to the electron-withdrawing nitrile group.
Aromatic CHs~ 112.0 - 135.0The chemical shifts of the aromatic CH carbons will be influenced by their position relative to the triazole ring and the nitrile group.
Aromatic Quaternary Cs~ 132.0 - 145.0The quaternary carbons of the benzotriazole ring will appear in the downfield region of the aromatic spectrum.[2]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Rationale
C≡N (Nitrile)~ 2220 - 2240Medium to StrongThis is a characteristic stretching vibration for a nitrile group.
C-H (Aliphatic)~ 2850 - 3000MediumThese bands correspond to the stretching vibrations of the C-H bonds in the isopropyl group.
C-H (Aromatic)~ 3000 - 3100Weak to MediumStretching vibrations of the C-H bonds on the aromatic ring.
C=C (Aromatic)~ 1450 - 1600MediumCharacteristic stretching vibrations of the carbon-carbon bonds within the aromatic ring.
C-N~ 1000 - 1350MediumStretching vibrations of the carbon-nitrogen bonds.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

  • Expected Molecular Ion (M⁺): m/z = 186.0905 (for C₁₀H₁₀N₄)

  • Key Fragmentation Patterns:

    • Loss of a methyl group (-CH₃) from the isopropyl moiety: [M - 15]⁺

    • Loss of the isopropyl group (-C₃H₇): [M - 43]⁺

    • Fragmentation of the benzotriazole ring system.

Spectroscopic Data Interpretation Workflow

Spectroscopic_Workflow cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Structural Elucidation NMR NMR (¹H, ¹³C) NMR_Analysis Determine C-H Framework & Connectivity NMR->NMR_Analysis IR IR IR_Analysis Identify Functional Groups (e.g., -C≡N) IR->IR_Analysis MS MS MS_Analysis Confirm Molecular Weight & Fragmentation MS->MS_Analysis Structure Proposed Structure of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for structural elucidation using spectroscopic data.

Conclusion and Future Directions

This technical guide has provided a detailed, albeit predictive, spectroscopic and synthetic profile of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile . The provided methodologies and data interpretations serve as a robust foundation for researchers engaged in the synthesis, characterization, and application of novel benzotriazole derivatives. The unique combination of the N-isopropyl and C5-carbonitrile substituents offers a promising starting point for the development of new therapeutic agents. Future work should focus on the experimental validation of the proposed synthesis and a full spectroscopic characterization to confirm the predicted data. Furthermore, the biological evaluation of this compound in relevant assays is a critical next step to unlock its therapeutic potential.

References

  • Kumar, V. V. A., Adisehu, D., & Mohanraju, K. (2012). Nʹ-1-Isopropyl-1H-benzo[d][2][3][4] triazole-5-carboxamides. Der Pharma Chemica, 4(5), 1942-1946. [Link]

  • PubChem. (n.d.). 1H-1,2,3-benzotriazole-5-carbonitrile. Retrieved from [Link]

  • Di Micco, S., et al. (2019). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 182, 111631. [Link]

Sources

solubility and stability of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is a heterocyclic compound featuring a benzotriazole core, a structure of significant interest in medicinal chemistry. Benzotriazole derivatives are recognized as "privileged structures" due to their wide range of pharmacological activities.[1] This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile: its solubility and stability. An understanding of these characteristics is paramount for the successful development of this and related molecules into viable drug candidates, as they directly impact formulation, bioavailability, and shelf-life.

While specific experimental data for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is not extensively available in public literature, this guide will synthesize information from closely related analogues and establish a robust framework for its experimental determination. We will delve into the theoretical underpinnings of its likely behavior and provide detailed, field-proven methodologies for its empirical assessment.

Predicted Physicochemical Properties

The physicochemical properties of a molecule provide the first clues to its solubility and stability behavior. Below is a table of computed properties for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile and its parent compound, 1H-benzo[d]triazole-5-carbonitrile, which can be used for predictive purposes.

Property1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile1H-benzo[d]triazole-5-carbonitrileRationale and Implication
Molecular Formula C₁₀H₁₀N₄C₇H₄N₄The addition of the isopropyl group increases molecular weight and lipophilicity.
Molecular Weight 186.21 g/mol 144.13 g/mol [2]A modest increase in size.
LogP 1.880.7[2]The calculated LogP suggests low to moderate lipophilicity, likely resulting in poor aqueous solubility. The isopropyl group significantly increases this value compared to the parent compound.
Topological Polar Surface Area (TPSA) 54.5 Ų65.4 Ų[2]The TPSA, primarily from the triazole and nitrile groups, suggests the molecule has some capacity for hydrogen bonding, which may aid solubility in polar solvents.
Hydrogen Bond Donors 01[2]The substitution of the proton on the triazole ring with an isopropyl group removes a hydrogen bond donor site, which is expected to decrease aqueous solubility.
Hydrogen Bond Acceptors 43[2]The nitrogen atoms of the triazole and nitrile groups can act as hydrogen bond acceptors.

Solubility Profiling: A Practical Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Based on the predicted physicochemical properties, 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is anticipated to have low aqueous solubility. A thorough experimental evaluation is therefore essential.

Causality Behind Experimental Choices

The selection of solvents and pH conditions for solubility assessment is driven by the need to mimic physiological conditions and to understand the compound's behavior in various formulation scenarios. Water and buffered solutions at pH values corresponding to the gastrointestinal tract are of primary importance. Organic solvents are also included to inform potential formulation strategies, such as co-solvent systems or lipid-based formulations. The shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile using the shake-flask method.

Materials:

  • 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile (solid)

  • Deionized water

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Add an excess amount of solid 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile to a series of vials, each containing a known volume of the different solvents (water, buffers, organic solvents). The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

  • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). A preliminary time-course experiment can be conducted to determine when equilibrium is reached (i.e., when the concentration of the dissolved compound in solution no longer increases).

  • After equilibration, remove the vials and allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant from each vial.

  • Centrifuge the aliquots to remove any remaining suspended solid particles.

  • Dilute the clarified supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile in the diluted samples using a validated HPLC method.

  • Calculate the solubility in each solvent, taking into account the dilution factor.

Data Presentation: Solubility Data Summary

The results of the solubility study should be compiled into a clear and concise table.

SolventTemperature (°C)pHSolubility (mg/mL)
Deionized Water25~7
PBS257.4
Citrate Buffer253.0
Ethanol25N/A
Propylene Glycol25N/A
PEG 40025N/A
Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to vials prep2 Add various solvents prep1->prep2 equil Shake at constant temperature (24-72 hours) prep2->equil Establish equilibrium analysis1 Centrifuge to separate undissolved solid equil->analysis1 Post-equilibration analysis2 Withdraw and dilute supernatant analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 result result analysis3->result Calculate Solubility G parent 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile intermediate1 Hydroxylated Intermediate parent->intermediate1 [O] (e.g., •OH) product1 Ring-Opened Product intermediate1->product1 Further Oxidation

Caption: A Potential Oxidative Degradation Pathway.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the . While specific experimental data for this molecule remains to be published, the provided theoretical predictions and detailed experimental protocols offer a clear path forward for researchers in the field of drug discovery and development. A thorough characterization of these fundamental properties is an indispensable step in advancing this promising compound through the development pipeline.

References

  • Kumar, V. V. A., Adisehu, D., & Mohanraju, K. (2012). Nʹ-1-Isopropyl-1H-benzo[d] [3][4][5]triazole-5-carboxamides. Der Pharma Chemica, 4(5), 1942-1946. [Link]

  • Correa, P., et al. (2021). 4-(4-(((1H-Benzo[d]t[3][4][5]riazol-1-yl)oxy)methyl) - MDPI. Molecules. [Link]

  • ResearchGate. (n.d.). Currently known electrochemical degradation pathways of 1H-benzotriazole. Retrieved from [Link]

  • Di Micco, S., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central. [Link]

  • Wang, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed. [Link]

  • Li, Y., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology. [Link]

  • PubChem. (n.d.). 1H-1,2,3-benzotriazole-5-carbonitrile. Retrieved from [Link]

  • Kiejza, D., Karpińska, J., & Kotowska, U. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Molecules. [Link]

  • Kim, D., & Lee, W. (2018). Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. Applied Sciences. [Link]

  • Kshatriya, M. R., & Gajjar, J. A. (2025). Development of novel spiro benzotriazole-based compounds with 1,3-dicarbonyl scaffolds via one-pot synthesis. Current Chemistry Letters. [Link]

  • Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules. [Link]

Sources

An In-depth Technical Guide to 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is nascent, this document synthesizes information on its probable synthesis, physicochemical properties, and likely biological activities based on the well-established chemistry and pharmacology of the benzotriazole scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

The Benzotriazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzotriazole core, a fused bicyclic system comprising a benzene ring and a 1,2,3-triazole ring, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its ability to bind to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. Benzotriazole derivatives have demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others. The three nitrogen atoms in the triazole ring can act as hydrogen bond acceptors and donors, facilitating interactions with biological macromolecules. Furthermore, the aromatic nature of the benzotriazole system allows for π-π stacking interactions, further enhancing binding to target proteins and nucleic acids. The substitution pattern on the benzotriazole ring system allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile scaffold for the design of novel therapeutics.

Synthesis and Mechanistic Considerations

A direct, experimentally validated synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is not yet prominently featured in peer-reviewed literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted benzotriazoles and the N-alkylation of heterocyclic systems.

The proposed synthesis commences with the commercially available 1H-benzo[d]triazole-5-carbonitrile. The key subsequent step is the N-alkylation with an isopropyl group. A significant challenge in the N-alkylation of benzotriazoles is achieving regioselectivity, as the reaction can yield both N1 and N2 isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.

Proposed Synthetic Pathway

A likely two-step synthesis is outlined below, starting from 4-amino-3-nitrobenzonitrile.

Synthetic Pathway A 4-Amino-3-nitrobenzonitrile B 1H-Benzo[d]triazole-5-carbonitrile A->B 1. NaNO₂, HCl, H₂O, 0-5 °C 2. SnCl₂·2H₂O, HCl C 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile B->C 2-iodopropane, K₂CO₃, DMF

Caption: Proposed synthetic pathway for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1H-Benzo[d]triazole-5-carbonitrile

This procedure is adapted from standard methods for the synthesis of benzotriazoles from o-phenylenediamines.

  • Diazotization: Dissolve 4-amino-3-nitrobenzonitrile in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes at this temperature.

  • Reduction and Cyclization: To the cold diazonium salt solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1H-benzo[d]triazole-5-carbonitrile.

Step 2: N-Isopropylation of 1H-Benzo[d]triazole-5-carbonitrile

This protocol is based on general N-alkylation procedures for azole compounds.

  • Reaction Setup: To a solution of 1H-benzo[d]triazole-5-carbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the benzotriazole anion.

  • Alkylation: Add 2-iodopropane (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers and obtain the desired 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

Physicochemical and Computed Properties

While experimental data for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is scarce, its key physicochemical properties can be predicted using computational models. This data is crucial for assessing its drug-likeness and potential pharmacokinetic profile.

PropertyValueSource
CAS Number 879558-15-3Commercial Supplier[1]
Molecular Formula C₁₀H₁₀N₄Commercial Supplier[1]
Molecular Weight 186.21 g/mol Commercial Supplier[1]
Topological Polar Surface Area (TPSA) 54.5 ŲComputed[1]
logP 1.88Computed[1]
Hydrogen Bond Donors 0Computed[1]
Hydrogen Bond Acceptors 4Computed[1]
Rotatable Bonds 1Computed[1]

Potential Biological Activities and Therapeutic Applications

The biological activities of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile have not been explicitly reported. However, based on the extensive literature on benzotriazole derivatives, we can infer its potential therapeutic applications.

Anticancer Activity

Benzotriazole derivatives have shown significant promise as anticancer agents. Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. For instance, certain N-alkylated benzotriazoles have demonstrated anti-proliferative activity against various cancer cell lines. The lipophilicity of the benzotriazole nucleus, which can be modulated by substituents like the isopropyl group, may enhance cell membrane permeability and contribute to its anticancer efficacy.

Antimicrobial and Antiviral Activity

The benzotriazole scaffold is present in numerous compounds with potent antimicrobial and antiviral properties. N-substituted benzotriazoles have been shown to possess antibacterial and antifungal activity. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Furthermore, some benzotriazole derivatives have been investigated for their antiviral activity, particularly against viruses like Hepatitis C.

The following diagram illustrates a simplified signaling pathway that is often targeted by anticancer drugs, and where benzotriazole derivatives could potentially exert their effects.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Benzotriazole Derivative Inhibitor->RAF Inhibitor->PI3K

Caption: Potential inhibition of cancer signaling pathways by benzotriazole derivatives.

Proposed In Vitro Biological Evaluation

To ascertain the biological activity of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, a series of in vitro assays are recommended.

Anticancer Activity Screening

Protocol: MTT Cell Viability Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening

Protocol: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Prepare serial twofold dilutions of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile represents a promising, yet underexplored, molecule within the medicinally significant benzotriazole family. Based on the established pharmacology of this scaffold, it is reasonable to hypothesize that this compound may possess valuable anticancer or antimicrobial properties. The proposed synthetic route offers a viable strategy for its preparation, which would enable comprehensive biological evaluation.

Future research should focus on the experimental validation of the proposed synthesis and the thorough characterization of the compound's physicochemical properties. Subsequent in-depth biological screening against a panel of cancer cell lines and microbial strains is warranted. Further studies to elucidate its mechanism of action and identify its specific molecular targets will be crucial for its potential development as a novel therapeutic agent.

References

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An In-depth Technical Guide to the Safe Handling and Synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and synthetic considerations for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is crafted to blend rigorous scientific principles with practical, field-proven insights to ensure the safe and effective use of this compound in a research environment.

Introduction: The Significance of Benzotriazole Derivatives in Drug Discovery

Benzotriazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their versatile biological activities.[1][2] The benzotriazole scaffold is considered a "privileged structure," meaning it can bind to a variety of biological targets, leading to a broad spectrum of pharmacological effects.[1] These derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents.[3] The introduction of various substituents onto the benzotriazole core allows for the fine-tuning of their physicochemical properties and biological activities, making them attractive candidates for drug design and development programs.[3]

1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, with its unique substitution pattern, represents a promising building block for the synthesis of novel therapeutic agents. The isopropyl group can influence the compound's lipophilicity and metabolic stability, while the nitrile group can act as a key pharmacophore or a synthetic handle for further molecular elaboration. Understanding the safe handling and synthesis of this specific derivative is therefore paramount for researchers in the field.

Hazard Identification and Risk Assessment

While a comprehensive Safety Data Sheet (SDS) for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is not widely available, information from suppliers and data on analogous benzotriazole derivatives allow for a thorough risk assessment.

GHS Classification and Hazard Statements:

Based on available supplier information, 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is classified with the following hazards:

GHS PictogramSignal WordHazard Statements
ngcontent-ng-c176312016="" class="ng-star-inserted">
Warning H315: Causes skin irritation. H319: Causes serious eye irritation. H320: Causes eye irritation.

Table 1: GHS Hazard Information for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

Toxicological Profile (Inferred from Benzotriazole Derivatives):

  • Acute Toxicity: Benzotriazole and its derivatives are generally considered to be of low to moderate acute toxicity.[4] However, some derivatives have been reported to be mutagenic in bacterial systems.[4]

  • Irritation: As indicated by the H-statements, the primary immediate hazards are skin and eye irritation.

  • Environmental Hazards: Benzotriazoles can be persistent in the environment and may exhibit toxicity to aquatic life.[4][5]

Causality of Hazards: The irritant nature of the compound likely stems from the reactivity of the benzotriazole ring system and the presence of the nitrile group. The triazole ring is highly reactive and can interact with biological macromolecules.[6]

Safe Handling and Storage Protocols

A self-validating system of protocols is essential to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

PPE_Workflow lab_coat Flame-resistant lab coat compound 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile gloves Chemical-resistant nitrile gloves (minimum 5-mil thickness) goggles Splash-proof safety goggles face_shield Face shield (when handling larger quantities or potential for splashing exists) user Researcher user->lab_coat Wear user->gloves Wear user->goggles Wear user->face_shield Wear (as needed)

Caption: Mandatory Personal Protective Equipment Workflow.

Rationale for PPE Selection:

  • Nitrile Gloves: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound.[7] Given the skin irritation hazard, ensuring glove integrity is crucial. Disposable nitrile gloves should be used and discarded immediately after contamination.[8]

  • Eye Protection: The serious eye irritation hazard necessitates the use of splash-proof goggles at all times.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and any solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.

Storage

Proper storage is critical to maintain the integrity of the compound and prevent accidents.

Storage ParameterRecommendationRationale
Temperature 2-8°CTo minimize potential degradation over time.
Atmosphere Sealed in a dry, inert atmosphere.[4]Benzotriazole derivatives can be sensitive to moisture and air.
Location Store in a cool, dry, and well-ventilated area away from incompatible materials.[9]To prevent accidental reactions.
Container Tightly closed, clearly labeled containers.To prevent contamination and ensure proper identification.

Table 2: Recommended Storage Conditions.

Experimental Workflow: Synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

The synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile can be achieved through the diazotization of an appropriate aromatic amine precursor, followed by intramolecular cyclization. A plausible and scientifically sound approach starts from 4-amino-3-(isopropylamino)benzonitrile.

Proposed Synthetic Pathway

Synthesis_Pathway start 4-amino-3-(isopropylamino)benzonitrile intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, HCl, 0-5°C (Diazotization) product 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile intermediate->product Intramolecular Cyclization

Caption: Proposed synthetic pathway for the target compound.

Step-by-Step Methodology

Disclaimer: This is a representative protocol based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

  • Dissolution of Starting Material:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-amino-3-(isopropylamino)benzonitrile in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid) and cool the mixture to 0-5°C in an ice-salt bath.

    • Causality: The acidic medium is necessary for the formation of nitrous acid in situ and to keep the starting amine protonated and soluble. The low temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate.[10]

  • Diazotization:

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred amine solution, maintaining the temperature between 0-5°C.

    • Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is typically desired to ensure complete diazotization.

    • Causality: Sodium nitrite reacts with the strong acid to generate nitrous acid (HNO₂), which then reacts with the primary aromatic amine to form the diazonium salt.[11]

  • Cyclization:

    • After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5°C for a specified period (e.g., 1-2 hours) to allow for the intramolecular cyclization to occur. The diazonium group attacks the secondary amine to form the triazole ring.

    • Causality: The proximity of the diazonium group and the isopropylamino group on the benzene ring facilitates this intramolecular cyclization.

  • Work-up and Isolation:

    • Quench the reaction by carefully adding a reducing agent (e.g., a small amount of sulfamic acid) to destroy any excess nitrous acid.

    • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

    • Collect the crude product by filtration, wash with cold water, and dry under vacuum.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Emergency Procedures

Emergency_Response spill Chemical Spill evacuate Evacuate immediate area spill->evacuate skin_contact Skin Contact remove_clothing Remove contaminated clothing skin_contact->remove_clothing eye_contact Eye Contact flush_eyes Flush eyes with water for at least 15 minutes eye_contact->flush_eyes inhalation Inhalation fresh_air Move to fresh air inhalation->fresh_air ingestion Ingestion rinse_mouth Rinse mouth with water ingestion->rinse_mouth absorb Absorb with inert material evacuate->absorb collect Collect in a sealed container absorb->collect decontaminate Decontaminate spill area collect->decontaminate seek_medical Seek immediate medical attention decontaminate->seek_medical wash_skin Wash skin with soap and water for at least 15 minutes remove_clothing->wash_skin wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical do_not_induce_vomiting Do NOT induce vomiting rinse_mouth->do_not_induce_vomiting do_not_induce_vomiting->seek_medical

Caption: Emergency response decision tree.

In case of any exposure, it is crucial to show the Safety Data Sheet to the attending medical personnel.[9]

Waste Disposal

All waste containing 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile must be treated as hazardous chemical waste.[12]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste (Reaction Mixtures, Solvents): Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible wastes.[12]

  • Contaminated Materials (Gloves, Paper Towels): Place in a sealed bag and dispose of as solid hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Never dispose of this chemical down the drain or in regular trash.[12]

Conclusion

1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is a valuable compound for drug discovery and medicinal chemistry research. A thorough understanding of its potential hazards and the implementation of robust safety protocols are essential for its safe handling and synthesis. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a secure laboratory environment.

References

  • Bennamane, N., et al. (2008). Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone.
  • Cancilla, D. A., et al. (2003). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. Environmental Toxicology and Chemistry, 22(1), 153-157.
  • Gao, H., et al. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f][5][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 703.

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(3-aminopropyl)benzonitrile. Retrieved from [Link]

  • Abudalo, R. A., et al. (2018). Stability of Benzotriazole Derivatives with Free Cu, Zn, Co and Metal-Containing Enzymes: Binding and Interaction of Methylbenzotriazoles with Superoxide Dismutase and Vitamin B12. IOP Conference Series: Materials Science and Engineering, 305, 012024.
  • Smith, M., & Baxendale, I. R. (2015).
  • Kumar, V. V. A., et al. (2012). Nʹ-1-Isopropyl-1H-benzo[d][5][9][13] triazole-5-carboxamides. Der Pharma Chemica, 4(5), 1942-1946.

  • Di Cocco, M. E., et al. (2020). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 193, 112207.
  • Chirico, G., et al. (2022). 4-(4-(((1H-Benzo[d][5][9][13]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Characterization, and In Silico Studies as a Potential Acetylcholinesterase Inhibitor. Molecules, 27(19), 6598.

  • Pharmpak. (2023, January 30). What Protections Can Nitrile Disposable Gloves Provide? Retrieved from [Link]

  • Singh, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2825-2856.
  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Kansas State University. (n.d.). BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the Diazotization of o-Tolidine and Coupling with Chicago Acid. Retrieved from [Link]

  • Rasayan J. Chem. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis of Novel Azo Disperse dyes Derived from 4-Aminoantipyrine and their Applications to Polyester Fabrics. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven experimental protocol for the synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The protocol is designed for execution by trained researchers and scientists. We will detail a robust two-step synthetic pathway, commencing with the formation of the benzotriazole core via diazotization, followed by a regioselective N-alkylation. This guide emphasizes the causality behind experimental choices, self-validating system design for protocol trustworthiness, and is grounded in authoritative scientific references.

Introduction and Scientific Context

Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antiviral, antifungal, and anticancer properties.[1][2] The strategic functionalization of the benzotriazole core allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of an isopropyl group at the N1 position can enhance lipophilicity and modulate binding interactions with biological targets, while the 5-carbonitrile moiety serves as a versatile chemical handle for further derivatization or as a key pharmacophoric element.

This protocol outlines a reliable and scalable synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile. The chosen synthetic strategy involves two key transformations:

  • Diazotization and Cyclization: Formation of the 1H-benzo[d]triazole-5-carbonitrile core from 3,4-diaminobenzonitrile.

  • N-Isopropylation: Regioselective alkylation of the benzotriazole nitrogen with an isopropyl electrophile. Alkylation of benzotriazoles can be challenging, often yielding a mixture of N1 and N2 isomers.[3] The presented protocol is optimized to favor the formation of the desired N1-isopropyl isomer.

Reaction Scheme and Mechanism

Overall Synthetic Pathway

Synthetic_Pathway A 3,4-Diaminobenzonitrile B 1H-Benzo[d]triazole-5-carbonitrile A->B  NaNO₂, Acetic Acid, H₂O (Diazotization/Cyclization)   C 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile B->C  2-Bromopropane, K₂CO₃, DMF (N-Alkylation)  

Caption: Overall two-step synthesis of the target compound.

Mechanistic Insights
  • Step 1: Benzotriazole Formation: The reaction proceeds through the diazotization of one of the amino groups of 3,4-diaminobenzonitrile by nitrous acid (formed in situ from sodium nitrite and acetic acid).[4][5] This is followed by an intramolecular cyclization where the remaining amino group attacks the diazonium salt, and a subsequent deprotonation yields the aromatic benzotriazole ring.[1]

  • Step 2: N-Alkylation: This step is a nucleophilic substitution reaction. The benzotriazole anion, formed by the deprotonation of 1H-benzo[d]triazole-5-carbonitrile by potassium carbonate, acts as a nucleophile and attacks the electrophilic carbon of 2-bromopropane.[6][7] The use of a polar aprotic solvent like DMF facilitates this SN2 reaction. While a mixture of N1 and N2 isomers is possible, N1-alkylation is often favored.[3][8]

Materials and Equipment

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Hazards
3,4-Diaminobenzonitrile3694-47-9133.15Toxic, Irritant
Sodium Nitrite (NaNO₂)7632-00-069.00Oxidizer, Toxic
Glacial Acetic Acid64-19-760.05Corrosive, Flammable
2-Bromopropane75-26-3122.99Flammable, Irritant
Potassium Carbonate (K₂CO₃)584-08-7138.21Irritant
N,N-Dimethylformamide (DMF)68-12-273.09Reproductive Toxin
Ethyl Acetate141-78-688.11Flammable, Irritant
Hexanes110-54-386.18Flammable, Neurotoxin
Anhydrous Sodium Sulfate7757-82-6142.04Hygroscopic
Deionized Water7732-18-518.02N/A

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Detailed Experimental Protocol

Step 1: Synthesis of 1H-Benzo[d]triazole-5-carbonitrile

Step1_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve 3,4-diaminobenzonitrile in aqueous acetic acid. C Cool diamine solution to 0-5 °C in an ice bath. A->C B Prepare aqueous solution of sodium nitrite. D Add NaNO₂ solution dropwise, maintaining T < 10 °C. B->D C->D E Stir at room temperature for 2 hours. D->E F Neutralize with saturated sodium bicarbonate solution. E->F G Collect precipitate by vacuum filtration. F->G H Wash solid with cold water and dry under vacuum. G->H

Caption: Workflow for the synthesis of the benzotriazole core.

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-diaminobenzonitrile (5.0 g, 37.5 mmol) in a mixture of glacial acetic acid (30 mL) and deionized water (50 mL). Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (2.8 g, 40.5 mmol) in deionized water (15 mL). Add this sodium nitrite solution dropwise to the cooled solution of 3,4-diaminobenzonitrile over 20-30 minutes. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt intermediate.[4] The internal temperature must be maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Precipitation: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with copious amounts of cold deionized water (3 x 50 mL) to remove any inorganic salts. Dry the product under vacuum at 50 °C to a constant weight. The product, 1H-benzo[d]triazole-5-carbonitrile, should be obtained as a light brown or off-white solid.

Step 2: Synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile
  • Setup: To a 100 mL round-bottom flask, add the dried 1H-benzo[d]triazole-5-carbonitrile (from Step 1, e.g., 4.0 g, 27.7 mmol), anhydrous potassium carbonate (5.75 g, 41.6 mmol), and anhydrous DMF (40 mL).

  • Addition of Alkylating Agent: Add 2-bromopropane (3.9 mL, 41.6 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours under a nitrogen atmosphere. Causality: Heating accelerates the rate of the SN2 reaction.[1] A nitrogen atmosphere is recommended to prevent the introduction of moisture. The reaction should be monitored by TLC for the disappearance of the starting material.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold deionized water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may yield the pure product. The final product, 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, should be a white to off-white solid.

Characterization and Data Analysis

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃):

    • Expect a septet for the isopropyl CH proton.

    • Expect a doublet for the isopropyl CH₃ protons.

    • Expect signals in the aromatic region corresponding to the three protons on the benzene ring.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expect signals for the isopropyl carbons.

    • Expect signals corresponding to the carbons of the benzotriazole ring system, including the nitrile carbon.

  • FT-IR (ATR):

    • Look for a characteristic sharp peak for the C≡N stretch around 2220-2240 cm⁻¹.

    • Absence of a broad N-H stretch from the starting material.

  • Mass Spectrometry (ESI-MS):

    • Calculate the expected mass for [M+H]⁺ and compare it with the observed mass.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Nitrite: A strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

  • 3,4-Diaminobenzonitrile: Toxic and an irritant. Handle with care and avoid inhalation of dust.

  • 2-Bromopropane: Flammable and an irritant. Keep away from ignition sources.

  • DMF: A reproductive toxin. Avoid inhalation and skin contact. Use in a fume hood is mandatory.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of benzotriazole Incomplete diazotization due to temperature being too high.Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite.
Incomplete precipitation.Ensure the pH is neutral (around 7) after adding sodium bicarbonate.
Step 2: Low yield of N-alkylated product Incomplete reaction.Increase reaction time or temperature slightly. Ensure reagents are anhydrous.
Inefficient extraction.Perform additional extractions with ethyl acetate.
Step 2: Mixture of N1 and N2 isomers Reaction conditions favoring N2 alkylation.Purification by column chromatography is the most effective way to separate the isomers.

References

  • Google Patents. (n.d.). CN101928254B - Benzotriazole derivatives and their preparation and use.
  • Zhao, Y., Mandal, D., Guo, J., Wu, Y., & Stephan, D. W. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(63), 7795-7798. Retrieved from [Link]

  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Retrieved from [Link]

  • Huntscha, S., Singer, H. P., & McArdell, C. S. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental science & technology, 48(8), 4268–4277. Retrieved from [Link]

  • Shah, J. J., & Mohanraj, K. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian journal of pharmaceutical sciences, 76(6), 555–559. Retrieved from [Link]

  • Monbaliu, J.-C. M. (Ed.). (2016). The Chemistry of Benzotriazole Derivatives. Springer. Retrieved from [Link]

  • Kumar, V. V. A., Adisehu, D., & Mohanraju, K. (2012). Nʹ-1-Isopropyl-1H-benzo[d][1][3][9] triazole-5-carboxamides. Der Pharma Chemica, 4(5), 1942-1946. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

  • Di Micco, S., Terracciano, S., & Bruno, I. (2020). Benzotriazole: An overview on its versatile biological behavior. Frontiers in pharmacology, 11, 570258. Retrieved from [Link]

  • Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. Retrieved from [Link]

  • Maste, M. (2022, January 24). Benzotriazole Synthesis. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN101029031A - Synthesis process of carboxyl benzotriazole.
  • Kégl, T., Rádli, S., & Keglevich, G. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Sustainable Chemistry and Pharmacy, 37, 101428. Retrieved from [Link]

  • Li, Y., Wang, X., & Li, H. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Synthetic Communications, 40(19), 2941-2947. Retrieved from [Link]

Sources

application of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications and investigational protocols for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile in medicinal chemistry. While direct literature on this specific molecule is sparse, this document leverages extensive research on the benzotriazole scaffold and the nitrile functional group to present a robust framework for its exploration as a novel therapeutic agent.

Introduction: The Scientific Rationale

The benzotriazole moiety is a "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] Its fused aromatic system allows for π-π stacking interactions, while the three nitrogen atoms can act as hydrogen bond acceptors, facilitating binding to various enzymes and receptors.[3] The addition of an isopropyl group at the N1 position can enhance lipophilicity, potentially improving cell permeability and interaction with hydrophobic pockets in target proteins.[4]

The nitrile group (-C≡N) is a versatile pharmacophore that can significantly modulate a molecule's physicochemical and pharmacokinetic properties.[5] It is a strong hydrogen bond acceptor and can act as a bioisostere for carbonyl or hydroxyl groups.[6] Importantly, introducing a nitrile can block metabolically labile sites, thereby increasing the metabolic stability of a drug candidate.[5]

The combination of these three structural features in 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile suggests a high potential for diverse pharmacological activities, making it a compelling candidate for investigation in drug discovery programs.

Potential Therapeutic Applications & Mechanistic Hypotheses

Based on the known activities of related benzotriazole derivatives, we can hypothesize several potential applications for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

Anticancer Activity

Many benzotriazole derivatives exhibit potent anticancer activity by targeting various mechanisms, including microtubule polymerization and kinase inhibition.[3][4] The nitrile group is also present in several approved anticancer drugs.

  • Hypothesized Mechanism of Action: Inhibition of protein kinases is a plausible mechanism. The benzotriazole scaffold can mimic the purine core of ATP, while the nitrile group can form key hydrogen bonds within the kinase active site. Another possibility is the disruption of microtubule dynamics, a mechanism observed for other benzotriazole acrylonitriles.[1]

Antimicrobial and Antiviral Activity

The benzotriazole core is a well-established pharmacophore in antimicrobial and antiviral drug discovery.[2][7] N-alkylation has been shown to be a viable strategy for enhancing the anti-helicase activity of benzotriazole analogs against viruses like Hepatitis C.[8]

  • Hypothesized Mechanism of Action: For bacteria, the compound could interfere with cell wall synthesis or inhibit essential enzymes. In viruses, it might block viral entry, replication enzymes like polymerase or helicase, or viral assembly.

Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

Synthesis Protocol

The synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile can be approached from its corresponding carboxylic acid precursor, 1-isopropyl-1H-benzo[d][1][2][8]triazole-5-carboxylic acid, which has been previously synthesized.[8] The general strategy involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.

Workflow for Synthesis:

Synthesis Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration A 1-Isopropyl-1H-benzo[d]triazole-5-carboxylic acid B 1-Isopropyl-1H-benzo[d]triazole-5-carboxamide A->B  SOCl2, then NH4OH C 1-Isopropyl-1H-benzo[d]triazole-5-carboxamide D 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile C->D  POCl3 or SOCl2

Caption: Synthetic pathway from carboxylic acid to nitrile.

Step-by-Step Protocol:

  • Synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carboxamide:

    • To a solution of 1-isopropyl-1H-benzo[d]triazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the acid chloride.

    • Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (5.0 eq).

    • Stir the mixture at room temperature for 4 hours.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure amide.

  • Synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile:

    • To a solution of 1-isopropyl-1H-benzo[d]triazole-5-carboxamide (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (2.0 eq) dropwise at 0 °C.

    • Reflux the reaction mixture for 3 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[8]

In Vitro Anticancer Activity Protocol (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Workflow for MTT Assay:

MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile in culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

The following table summarizes the expected contribution of each structural moiety to the biological activity of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

MoietyExpected Contribution to ActivityRationale
Benzotriazole Core Provides the primary scaffold for interacting with biological targets. Can engage in π-π stacking and hydrogen bonding.This core is a known "privileged structure" with a wide range of biological activities.[1][3]
N1-Isopropyl Group Increases lipophilicity, potentially enhancing cell membrane permeability and interaction with hydrophobic pockets of target proteins.N-alkylation has been shown to modulate the biological activity of benzotriazoles.[8][9]
C5-Carbonitrile Group Acts as a potent hydrogen bond acceptor, crucial for binding to enzyme active sites. Can serve as a bioisostere for other functional groups. Increases metabolic stability.The nitrile group is a key pharmacophore in many approved drugs and can significantly enhance binding affinity and pharmacokinetic properties.[5][6]

Concluding Remarks for the Research Professional

1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile represents a promising, yet underexplored, chemical entity. The strategic combination of a versatile benzotriazole scaffold, a lipophilic isopropyl group, and a multifunctional nitrile group provides a strong foundation for its investigation as a novel therapeutic agent. The protocols and hypotheses presented in this guide offer a clear and scientifically grounded roadmap for researchers to unlock the full potential of this compound in medicinal chemistry. Further studies should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical in vivo models.

References

  • Kamal, A., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Available at: [Link]

  • Kumar, V. V. A., Adisehu, D., & Mohanraju, K. (2012). Nʹ-1-Isopropyl-1H-benzo[d][1][2][8] triazole-5-carboxamides. Der Pharma Chemica, 4(5), 1942-1946. Available at: [Link]

  • Corona, P., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. Available at: [Link]

  • Dandge, A. V., et al. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Available at: [Link]

  • Al-Omair, M. A., et al. (2021). 4-(4-(((1H-Benzo[d][1][2][8]triazol-1-yl)oxy)methyl). MDPI. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. Available at: [Link]

  • GSC Biological and Pharmaceutical Sciences. (2023). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Available at: [Link]

  • Wang, J., et al. (2019). Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]

  • Walker, J. (1989). Structure-Activity Relationships of Triazole Copper-Corrosion Inhibitors. AMPP Knowledge Hub. Available at: [Link]

  • LibreTexts Chemistry. (2021). Chemistry of Nitriles. Available at: [Link]

  • Tenti, E., et al. (2023). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. Available at: [Link]

  • Google Patents. (2010). Benzotriazole derivatives and their preparation and use.
  • Wiley-VCH. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). Design, Synthesis, and Evaluation of New 1H‑Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa. Semantic Scholar. Available at: [Link]

  • RSC Publishing. (2022). Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer. Available at: [Link]

  • MDPI. (2022). Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][3]triazepines and Their Biological Activity: Recent Advances and New Approaches. Available at: [Link]

  • Tevard Biosciences. (2023). Exploring Chemical Synthesis: The Role of Nitriles in Pharma. Available at: [Link]

  • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review. Available at: [Link]

  • MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Available at: [Link]

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Application Notes and Protocols for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile as a Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile as a novel molecular probe. While the direct use of this specific compound as a molecular probe is an emerging area of research, this document outlines a series of detailed protocols and theoretical frameworks based on the well-established principles of benzotriazole chemistry and its derivatives in molecular sensing and cellular imaging. The unique structural features of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, namely the 1-isopropyl substitution and the 5-carbonitrile group, suggest its potential as a versatile tool in drug discovery and chemical biology. This guide will explore its plausible applications, mechanism of action, and provide detailed experimental workflows.

Introduction: The Benzotriazole Scaffold in Molecular Probing

The benzotriazole moiety is a "privileged structure" in medicinal chemistry, renowned for its diverse biological activities.[1] Its fused aromatic system provides a stable and versatile platform for the development of various therapeutic agents and chemical tools.[2] The three nitrogen atoms in the triazole ring are excellent hydrogen bond acceptors and can coordinate with metal ions, making benzotriazole derivatives ideal candidates for the development of molecular sensors.[3]

The application of benzotriazole derivatives as molecular probes is a rapidly expanding field. Their utility spans from fluorescent sensors for metal ions and amino acids to sophisticated probes for monitoring enzyme activity and labeling endogenous proteins within living cells.[4][5] The photophysical properties of benzotriazoles can be finely tuned by strategic substitutions on the benzotriazole core, allowing for the rational design of probes with specific excitation and emission profiles.[5][6]

This guide focuses on the potential of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile , a compound whose specific applications as a molecular probe are yet to be extensively documented. Based on the known structure-activity relationships of related compounds, we will explore its hypothetical, yet scientifically grounded, use as a molecular probe.

Physicochemical Properties and Design Rationale

The unique characteristics of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile make it a compelling candidate for a molecular probe.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₄ChemScene [cite: 1 (from initial search)]
Molecular Weight 186.21 g/mol ChemScene [cite: 1 (from initial search)]
CAS Number 879558-15-3ChemScene [cite: 1 (from initial search)]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol)Inferred from related compounds
Storage 2-8°C, sealed in dry conditionsChemScene [cite: 1 (from initial search)]

Design Rationale:

  • 1-Isopropyl Group: The presence of a bulky isopropyl group at the 1-position of the benzotriazole ring can enhance the compound's lipophilicity, potentially improving its cell permeability.[1] Studies on related heterocyclic compounds have shown that such bulky substituents can also modulate biological activity.[1]

  • 5-Carbonitrile Group: The nitrile group (C≡N) is a strong electron-withdrawing group. In the context of fluorescent probes, a nitrile group can significantly influence the photophysical properties of a molecule by participating in intramolecular charge transfer (ICT) processes.[7] This can lead to environmentally sensitive fluorescence, where the emission wavelength and quantum yield are dependent on the polarity of the surrounding medium.[5] This property is highly desirable for probes designed to report on changes in the cellular microenvironment.

Hypothetical Application: A Turn-On Fluorescent Probe for Nitroreductase Activity

Based on its structural features, we propose the use of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile as a pro-fluorescent probe for detecting nitroreductase activity in biological systems. Nitroreductases are enzymes that are overexpressed in many cancer cells under hypoxic conditions, making them attractive targets for cancer diagnostics and targeted therapies.

Proposed Mechanism of Action:

The proposed mechanism involves the enzymatic reduction of a nitro-functionalized precursor of the benzotriazole probe. The non-fluorescent precursor would be converted into the highly fluorescent 1-Isopropyl-1H-benzo[d]triazole-5-aminobenzotriazole upon reduction by nitroreductase. This "turn-on" fluorescence response would provide a direct measure of enzyme activity.

G cluster_0 In the absence of Nitroreductase cluster_1 In the presence of Nitroreductase Non-fluorescent Precursor Non-fluorescent Precursor Nitroreductase Nitroreductase Non-fluorescent Precursor->Nitroreductase Fluorescent Product Fluorescent Product Nitroreductase->Fluorescent Product Reduction G Start Start Nitration Nitration of 4-amino-3-nitrobenzonitrile Start->Nitration Reduction Reduction of the nitro group to an amine Nitration->Reduction Diazotization Diazotization of the diamine Reduction->Diazotization Cyclization Intramolecular cyclization to form 1H-benzo[d]triazole-5-carbonitrile Diazotization->Cyclization N-isopropylation N-isopropylation with 2-iodopropane Cyclization->N-isopropylation Purification Purification by column chromatography N-isopropylation->Purification Characterization Characterization by NMR and Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: Synthetic workflow for the proposed nitroreductase probe.

In Vitro Assay for Nitroreductase Activity

This protocol describes a microplate-based assay to evaluate the performance of the probe in detecting nitroreductase activity.

Materials:

  • 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile based nitroreductase probe (Probe-NO₂)

  • Recombinant nitroreductase enzyme

  • NADH or NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of Probe-NO₂ (e.g., 10 mM in DMSO).

  • Prepare working solutions of the probe in assay buffer.

  • Prepare a serial dilution of the nitroreductase enzyme in assay buffer.

  • To each well of the 96-well plate, add:

    • 50 µL of assay buffer

    • 10 µL of NADH or NADPH solution (final concentration ~100 µM)

    • 20 µL of the nitroreductase enzyme dilution

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the Probe-NO₂ working solution to each well (final concentration 1-10 µM).

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (to be determined empirically based on the photophysical properties of the fluorescent product).

  • Monitor the fluorescence kinetically over a period of 30-60 minutes.

  • Plot the initial reaction rates against the enzyme concentration to determine the limit of detection and the linear range of the assay.

Cellular Imaging of Nitroreductase Activity in Hypoxic Cancer Cells

This protocol outlines the use of the probe for imaging nitroreductase activity in live cancer cells cultured under hypoxic conditions.

Materials:

  • Cancer cell line known to overexpress nitroreductase under hypoxia (e.g., A549, HeLa)

  • Cell culture medium and supplements

  • Hypoxia chamber or incubator

  • Probe-NO₂

  • Fluorescence microscope with appropriate filter sets

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional)

Procedure:

  • Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) for 12-24 hours. A normoxic control group should be maintained under standard culture conditions (21% O₂).

  • Prepare a working solution of Probe-NO₂ in serum-free cell culture medium (final concentration 1-5 µM).

  • Wash the cells twice with warm phosphate-buffered saline (PBS).

  • Incubate the cells with the Probe-NO₂ working solution for 30-60 minutes at 37°C.

  • (Optional) For nuclear counterstaining, add Hoechst 33342 or DAPI to the cells during the last 10 minutes of incubation.

  • Wash the cells twice with warm PBS to remove any unbound probe.

  • Add fresh culture medium or PBS to the cells.

  • Immediately image the cells using a fluorescence microscope. Capture images in the appropriate channels for the probe and the nuclear stain.

  • Analyze the fluorescence intensity in the hypoxic and normoxic cells to quantify the difference in nitroreductase activity.

Data Interpretation and Expected Results

In Vitro Assay: A time- and enzyme concentration-dependent increase in fluorescence intensity is expected. The assay should exhibit a low background signal in the absence of the enzyme.

Cellular Imaging: A significantly higher fluorescence signal is anticipated in the hypoxic cells compared to the normoxic cells, indicating the specific activation of the probe by nitroreductase under low oxygen conditions. The fluorescence should be localized within the cytoplasm of the cells.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Probe instability or auto-fluorescence.Synthesize and test the stability of the probe in assay buffer. Measure the fluorescence of the probe alone.
No or low fluorescence signal Inactive enzyme or incorrect assay conditions.Verify enzyme activity with a known substrate. Optimize probe and cofactor concentrations, pH, and temperature.
High cytotoxicity in cell imaging Probe concentration is too high.Perform a dose-response experiment to determine the optimal non-toxic concentration of the probe.
Photobleaching during imaging Excessive exposure to excitation light.Reduce the excitation light intensity and exposure time. Use an anti-fade mounting medium if fixing cells.

Conclusion

While direct experimental data for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile as a molecular probe is not yet available, its structural features strongly suggest its potential as a valuable tool in chemical biology and drug discovery. The proposed application as a pro-fluorescent probe for nitroreductase activity provides a compelling example of how this molecule could be utilized. The detailed protocols and theoretical framework presented in this guide are intended to serve as a starting point for researchers interested in exploring the capabilities of this and other novel benzotriazole-based molecular probes. Further research into the synthesis, photophysical characterization, and biological evaluation of this compound is highly encouraged.

References

  • Briguglio, I., Piras, S., Corona, P., Gavini, E., Nieddu, M., Boatto, G., & Carta, A. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 97, 658-673. [Link]

  • ChemScene. (n.d.). 1-Isopropyl-1,2,3-benzotriazole-5-carbonitrile.
  • Daniel, K. (n.d.). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion.
  • Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and synthetic utility of N-substituted benzotriazoles. Chemical reviews, 98(2), 409-548.
  • Kumar, V. V. A., Adisehu, D., & Mohanraju, K. (2012). Nʹ-1-Isopropyl-1H-benzo [d] [1][8][9]triazole-5-carboxamides. Der Pharma Chemica, 4(5), 1942-1946.

  • Li, Y., et al. (2022). Ultrafast and selective labeling of endogenous proteins using affinity-based benzotriazole chemistry. Chemical Science, 13(23), 6876-6883. [Link]

  • Nagano, T., et al. (1998). Development of a novel fluorescence method for the detection of nitric oxide.
  • Sparatore, F., La Rotonda, M. I., Paglietti, G., Ramundo, E., Silipo, C., & Vittoria, A. (1978). [Benzotriazole derivatives active on plant growth. I. Preparation, characterization, and correlation between physicochemical properties and structure]. Il Farmaco; edizione scientifica, 33(12), 901–923. [Link]

  • Thompson, A. L., et al. (2019). Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. The Journal of Organic Chemistry, 84(16), 10436-10448. [Link]

  • Hoveyda, A. H., et al. (2023). Click Processes Involving Nitriles and Allenes are Orthogonal to CuAAC and SuFEx and Generate Fluorescent Linkages. Nature Portfolio. [Link]

  • Zhang, J., et al. (2023). Design, Synthesis, and Evaluation of New 1H‑Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa. ACS Infectious Diseases, 9(2), 319-333. [Link]

  • Chang, C. J., et al. (2010). Reaction-based small-molecule fluorescent probes for chemoselective bioimaging. Nature chemical biology, 6(3), 198-206. [Link]

  • Urano, Y., et al. (2011). A reaction-based fluorescent probe for selective imaging of hydrogen sulfide in living cells. Journal of the American Chemical Society, 133(41), 16536-16539.
  • Lukinaviciute, A., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. [Link]

  • Graham, D., et al. (2005). Investigation of enzyme activity by SERRS using poly-functionalised benzotriazole derivatives as enzyme substrates. Organic & Biomolecular Chemistry, 3(14), 2625-2630. [Link]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. [Link]

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Application Notes and Protocols for the Quantification of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is a heterocyclic compound belonging to the benzotriazole class. Benzotriazoles are a versatile scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and industrial applications.[1][2] The precise and accurate quantification of this specific derivative is paramount in various stages of drug development, including pharmacokinetic studies, metabolic profiling, quality control of active pharmaceutical ingredients (APIs), and formulation analysis. This document provides detailed analytical methodologies for the robust quantification of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, tailored for researchers, scientists, and drug development professionals. The methods described herein are grounded in established analytical principles for related compounds and are designed to be self-validating systems.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

PropertyValue/InformationSource
Molecular FormulaC₁₀H₁₀N₄[3][4]
Molecular Weight186.21 g/mol [3][4]
AppearanceLikely a solid at room temperature.Inferred from related compounds
SolubilityExpected to be soluble in organic solvents like methanol and acetonitrile.[5]Inferred from related compounds
StorageSealed in a dry environment at 2-8°C for stability.[3][4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV chromophore, which the benzotriazole ring system provides. The method separates the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase and a mobile phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from standards of known concentrations.

Causality in Experimental Choices: A reversed-phase C18 column is selected due to the non-polar nature of the isopropyl group and the benzotriazole core, promoting retention and good peak shape. The mobile phase, a mixture of acetonitrile and water, is chosen to allow for gradient elution, which ensures the efficient elution of the analyte while separating it from potential impurities. The addition of a small amount of formic acid to the mobile phase helps to protonate any residual silanols on the stationary phase and the analyte, leading to sharper, more symmetrical peaks. The detection wavelength is selected based on the UV absorbance maximum of the benzotriazole chromophore, which is typically in the range of 270-290 nm.[6]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Stock & Working Standards in Methanol Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Dissolve Sample in Methanol/Acetonitrile Filtration Filter through 0.45 µm Syringe Filter Sample_Prep->Filtration Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Calibration Generate Calibration Curve (Peak Area vs. Concentration) Detection->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification

Caption: Workflow for HPLC-UV Quantification.

Detailed Protocol: HPLC-UV
  • Preparation of Standard Solutions:

    • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte and dissolve it in a known volume of methanol or acetonitrile to achieve a theoretical concentration within the calibration range.

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • Filter the sample through a 0.45 µm PTFE syringe filter prior to injection to remove any particulate matter.

  • Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm (or λmax determined by UV scan)
  • Data Analysis and Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

    • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.99 for a linear relationship.[7]

    • Determine the concentration of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile in the prepared samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and selective analytical technique ideal for quantifying low levels of analytes in complex matrices.[8] The liquid chromatograph separates the analyte from the sample matrix, and the tandem mass spectrometer provides two levels of mass filtering. The first mass analyzer (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces background noise, leading to low limits of detection.

Causality in Experimental Choices: The use of LC-MS/MS is justified when high sensitivity and selectivity are required, for instance, in bioanalytical studies or for trace impurity analysis. Electrospray ionization (ESI) in positive mode is chosen as the benzotriazole nitrogen atoms are readily protonated. The selection of precursor and product ions is critical for the specificity of the method and must be determined by infusing a standard solution of the analyte into the mass spectrometer. An isotopically labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification.[9]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Standard_Prep Prepare Stock & Working Standards in Methanol IS_Spike Spike with Internal Standard Standard_Prep->IS_Spike Sample_Prep Perform Sample Extraction (e.g., SPE, LLE, Protein Ppt.) Sample_Prep->IS_Spike Injection Inject into LC System IS_Spike->Injection Separation UPLC/HPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MSMS_Detection MRM Detection (Precursor -> Product Ion) Ionization->MSMS_Detection Calibration Generate Calibration Curve (Peak Area Ratio vs. Conc.) MSMS_Detection->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification

Caption: Workflow for LC-MS/MS Quantification.

Detailed Protocol: LC-MS/MS
  • Preparation of Standard and QC Solutions:

    • Prepare stock and working standard solutions as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) to match the sensitivity of the instrument.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.[8]

  • Sample Preparation (from a biological matrix, e.g., plasma):

    • To 100 µL of plasma sample, standard, or QC, add 10 µL of an internal standard working solution (e.g., ¹³C₆-labeled 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile).

    • Add 300 µL of acetonitrile (protein precipitation).

    • Vortex for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

ParameterRecommended Condition
LC System Waters ACQUITY UPLC or equivalent
Column UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for rapid elution and separation
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode ESI Positive
MRM Transitions To be determined by infusion of the standard. Expected [M+H]⁺ = 187.2.
Collision Energy To be optimized for the specific MRM transition.
  • Data Analysis and Quantification:

    • Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the concentration of the standards.

    • Use a weighted (1/x²) linear regression. The r² value should be ≥ 0.99.[7]

    • The concentration of the analyte in the samples is determined from the calibration curve.

    • The accuracy and precision of the method should be evaluated using the QC samples. Accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and precision (RSD) should be ≤15% (≤20% at the LLOQ).[8]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting ions are separated by their mass-to-charge ratio.

Causality in Experimental Choices: GC-MS can be an alternative to LC-MS, especially if the analyte is sufficiently volatile and thermally stable. The nitrile group and the benzotriazole ring system are relatively stable. A key consideration is the potential need for derivatization to improve volatility and chromatographic performance, although this may not be necessary. The choice of a non-polar capillary column, such as a DB-5ms, is suitable for a wide range of organic molecules.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard_Prep Prepare Standards in Volatile Solvent (e.g., Dichloromethane) Injection Inject into GC Inlet Standard_Prep->Injection Sample_Prep Perform Liquid-Liquid Extraction Sample_Prep->Injection Separation Capillary Column Separation (Temperature Program) Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Spectrometry Detection (Scan or SIM mode) Ionization->Detection Calibration Generate Calibration Curve (Ion Abundance vs. Concentration) Detection->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification

Caption: Workflow for GC-MS Quantification.

Detailed Protocol: GC-MS
  • Preparation of Standard Solutions:

    • Prepare stock and working standard solutions in a volatile solvent such as dichloromethane or ethyl acetate.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of an aqueous sample, add a suitable internal standard.

    • Adjust the pH if necessary to ensure the analyte is in a neutral form.

    • Add 2 mL of dichloromethane and vortex for 5 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial for analysis.

  • GC-MS Conditions:

ParameterRecommended Condition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
Ion Source Electron Impact (EI) at 70 eV
MSD Transfer Line 280°C
Acquisition Mode Scan (m/z 50-300) for identification, Selected Ion Monitoring (SIM) for quantification.
  • Data Analysis and Quantification:

    • Identify the analyte by its retention time and mass spectrum.

    • For quantification using SIM, select characteristic ions of the analyte and the internal standard.

    • Construct a calibration curve by plotting the abundance of the selected ion (or the ratio to the internal standard ion) against the concentration.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation Summary

All developed methods must be validated according to ICH guidelines or equivalent regulatory standards. Key validation parameters include:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.r² ≥ 0.99[7]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be determined based on the intended application.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% of the spiked amount.[7]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%.[8]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; accuracy and precision within acceptable limits.[10]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile. The choice of method—HPLC-UV, LC-MS/MS, or GC-MS—will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For high-throughput and sensitive quantification in complex biological matrices, LC-MS/MS is the recommended approach. For routine quality control of bulk material or formulations, HPLC-UV offers a robust and cost-effective solution. Each protocol is designed to be a starting point for method development and must be fully validated for its intended purpose.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), and Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Kumar, V. V. A., Adisehu, D., & Mohanraju, K. (2012). Nʹ-1-Isopropyl-1H-benzo[d][6][8][9] triazole-5-carboxamides. Der Pharma Chemica, 4(5), 1942-1946. [Link]

  • California Department of Food and Agriculture. (2025). Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). CAC-Benzotriazole-1.1.
  • Jaji, N. D., et al. (2023). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography.
  • Iannelli, P., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. [Link]

  • Asuero, A. G., Sayago, A., & González, G. (2006). The correlation coefficient: An overview. Critical Reviews in Analytical Chemistry, 36(1), 41-59.
  • Kamel, A. M. (2013). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central. [Link]

  • Rater, J. A., et al. (2021). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). National Institutes of Health. [Link]

  • Shravani, G., & Kumar, Dr. S. (2021). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment.
  • Ros, O., et al. (2014). Gas chromatography quadrupole time-of-flight mass spectrometry determination of benzotriazole ultraviolet stabilizers in sludge samples.
  • Kshatriya, M. R., & Gajjar, J. A. (2025). Development of novel spiro benzotriazole-based compounds with 1,3-dicarbonyl scaffolds via one-pot synthesis. Current Chemistry Letters, 14, 681-688.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • El-Faham, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]

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Mastering Purity: A Senior Application Scientist's Guide to the Purification of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols and expert insights into the purification of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, a key intermediate in contemporary drug discovery and development. Recognizing the critical impact of purity on reaction outcomes, biological activity, and regulatory compliance, this guide presents a multi-faceted approach to achieving high-purity material. We will explore purification strategies ranging from fundamental techniques like recrystallization and liquid-liquid extraction to more advanced methods such as column chromatography. Each protocol is accompanied by a deep dive into the underlying scientific principles, ensuring that researchers can not only execute the procedures but also adapt them to their specific needs. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible purification workflows for this important heterocyclic compound.

Introduction: The Imperative of Purity in Benzotriazole Chemistry

1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is a versatile heterocyclic compound whose utility in medicinal chemistry and materials science is rapidly expanding. The presence of the benzotriazole core, a privileged structure in drug discovery, coupled with the reactive carbonitrile group, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. However, the synthetic routes to this compound can often yield a mixture of isomers, unreacted starting materials, and by-products. These impurities can interfere with subsequent reactions, compromise the integrity of biological assays, and introduce regulatory hurdles. Therefore, the ability to effectively purify 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is not merely a procedural step but a cornerstone of successful research and development.

This guide is structured to provide a holistic understanding of the purification process, from initial crude product work-up to final polishing and purity validation.

Understanding the Target Molecule and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities that may be present.

2.1. Physicochemical Properties of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

While specific experimental data for this exact compound is not widely published, we can infer its properties based on its structure and data from closely related analogs.

PropertyEstimated Value/CharacteristicRationale/Significance
Molecular Formula C₁₀H₁₀N₄-
Molecular Weight 186.22 g/mol Important for stoichiometric calculations.
Physical State Likely a solid at room temperatureBenzotriazole and its derivatives are often crystalline solids[1].
Melting Point Estimated 170-180 °CBased on similar substituted benzotriazoles[2][3]. A defined melting point is a key indicator of purity.
Polarity Moderately polarThe presence of the triazole ring and the nitrile group contributes to its polarity.
Solubility Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, Acetone, Methanol), sparingly soluble in non-polar solvents (e.g., Hexane, Pentane), and likely poorly soluble in water.Crucial for selecting appropriate solvents for recrystallization, chromatography, and extraction.

2.2. Common Impurities in Synthesis

The synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile typically involves the diazotization of 3-amino-4-(isopropylamino)benzonitrile. This process can lead to several impurities:

  • Isomeric Impurities: The formation of the N1 and N2 isomers of the benzotriazole ring is a common challenge in the synthesis of N-substituted benzotriazoles[4]. The primary isomeric impurity is likely 3-Isopropyl-3H-benzo[d]triazole-5-carbonitrile . These isomers often have very similar polarities, making their separation challenging.

  • Unreacted Starting Materials: Residual 3-amino-4-(isopropylamino)benzonitrile may be present in the crude product.

  • By-products of Diazotization: Side reactions during the diazotization process can lead to the formation of various colored impurities and tar-like substances[5].

Purification Workflow: A Multi-Step Approach

A robust purification strategy for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile typically involves a combination of techniques. The following workflow provides a logical progression from crude material to a highly purified product.

PurificationWorkflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Initial Work-up Concentration Concentration Extraction->Concentration Solvent Removal Chromatography Column Chromatography Concentration->Chromatography Primary Purification Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Drying Drying Recrystallization->Drying Solvent Removal Pure Pure Product (>99%) Drying->Pure

Caption: A typical multi-step purification workflow for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

Detailed Purification Protocols

4.1. Protocol 1: Liquid-Liquid Extraction for Initial Work-up

Principle: This technique separates the target compound from water-soluble impurities (e.g., inorganic salts from the reaction) and some highly polar or non-polar by-products based on its differential solubility in two immiscible liquid phases.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Quench the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with:

    • Saturated NaHCO₃ solution (to neutralize any residual acid).

    • Brine (to remove excess water).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid.

Expertise & Experience: The choice of ethyl acetate is based on its good solvating power for moderately polar compounds and its immiscibility with water. The washing steps are crucial for removing impurities that can interfere with subsequent purification steps.

4.2. Protocol 2: Column Chromatography for Isomer Separation

Principle: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, it is particularly effective for separating the desired N1-isomer from the N2-isomer and other closely related impurities.

Materials:

  • Crude 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

  • Silica gel (60-120 mesh or 230-400 mesh for higher resolution)

  • Petroleum ether (or hexane)

  • Ethyl acetate

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

  • Collection tubes

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in petroleum ether and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent mixture and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry, adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 petroleum ether:ethyl acetate). The less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, and so on). The desired product will elute as the polarity increases. The more polar N2-isomer and other polar impurities will elute later.

  • Fraction Collection and Monitoring: Collect fractions and monitor the separation using TLC. The desired product can be visualized under a UV lamp.

  • Pooling and Concentration: Combine the pure fractions (as determined by TLC) and concentrate them under reduced pressure to yield the purified product.

Trustworthiness: The success of the separation is continuously validated by TLC analysis of the collected fractions. A single spot on the TLC plate for the pooled fractions indicates a high degree of purity.

ChromatographyWorkflow start Crude Product load Load onto Silica Gel Column start->load elute1 Elute with Low Polarity Solvent (e.g., 95:5 Pet. Ether:EtOAc) load->elute1 collect1 Collect Fractions of Non-polar Impurities elute1->collect1 elute2 Gradually Increase Polarity (e.g., to 80:20 Pet. Ether:EtOAc) elute1->elute2 tlc Monitor Fractions by TLC collect1->tlc collect2 Collect Fractions of Desired Product elute2->collect2 elute3 Further Increase Polarity elute2->elute3 collect2->tlc collect3 Collect Fractions of Polar Impurities (e.g., N2-isomer) elute3->collect3 collect3->tlc pool Pool Pure Fractions tlc->pool concentrate Concentrate to Yield Purified Product pool->concentrate

Caption: Workflow for the purification of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile by column chromatography.

4.3. Protocol 3: Recrystallization for Final Polishing

Principle: Recrystallization is a technique used to purify solids. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving the impurities in the solution.

Materials:

  • Purified 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile from chromatography

  • Dichloromethane (DCM)

  • Pentane or Hexane

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the compound in a minimal amount of hot DCM.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Slowly add a non-polar solvent like pentane or hexane until the solution becomes slightly turbid.

  • Allow the solution to stand undisturbed to allow for slow crystal formation.

  • Cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold pentane or hexane.

  • Dry the crystals under vacuum.

Expertise & Experience: The choice of a solvent pair (DCM/pentane) is effective for compounds that are highly soluble in one solvent and poorly soluble in the other[3]. Slow cooling is crucial for the formation of large, pure crystals.

Purity Analysis and Validation

The purity of the final product must be rigorously assessed to ensure it meets the required specifications.

5.1. Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 70:30 Petroleum ether:Ethyl acetate

  • Visualization: UV light (254 nm)

  • Expected Result: A single spot, indicating the absence of major impurities.

5.2. High-Performance Liquid Chromatography (HPLC-MS)

HPLC coupled with mass spectrometry provides quantitative purity data and can detect trace impurities.

ParameterCondition
Column Phenyl-Hexyl, C18, or similar
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A time-dependent gradient from high aqueous to high organic content.
Detector UV (e.g., 254 nm) and Mass Spectrometer (ESI+)
Expected Result A single major peak with the correct mass-to-charge ratio (m/z). Purity is typically reported as the area percentage of the main peak.

5.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for purity assessment, although derivatization may be necessary for these polar compounds to improve their volatility[6]. Acetylation is a common derivatization technique for benzotriazoles.

5.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of the purified compound and for identifying any isomeric impurities. The distinct chemical shifts of the protons and carbons in the N1 and N2 isomers allow for their differentiation.

5.5. Melting Point Analysis

A sharp melting point range of 1-2 °C is a good indicator of high purity.

Conclusion

The purification of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is a critical step in its application in research and development. The multi-step approach outlined in this guide, combining liquid-liquid extraction, column chromatography, and recrystallization, provides a robust pathway to achieving high-purity material. The choice of specific solvents and conditions should be guided by the nature of the impurities present in the crude product. Rigorous analytical validation using techniques such as HPLC-MS and NMR is essential to confirm the purity and structural integrity of the final compound. By following these detailed protocols and understanding the underlying principles, researchers can confidently produce high-quality 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile for their scientific endeavors.

References

  • Kumar, V. V. A., Adisehu, D., & Mohanraju, K. (2012). Nʹ-1-Isopropyl-1H-benzo[d][2][3][7] triazole-5-carboxamides. Der Pharma Chemica, 4(5), 1942-1946. [Link]

  • Mohanraju, K., et al. (2012). Nʹ-(4-(Trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d][2][3][7]triazole-5-carboxamides. Der Pharma Chemica, 4(5), 1942-1946*.

  • Organic Syntheses Procedure. 1,2,3-benzotriazole. [Link]

  • PubChem. 1H-Benzotriazole. National Center for Biotechnology Information. [Link]

  • Raska, L. A. (2021). Benzotriazole and Tolytriazole Analysis in Select Surface Waters near Wilmington Air Park. Wright State University. [Link]

  • Weiss, S., & Reemtsma, T. (2005). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical chemistry, 77(22), 7415-7420. [Link]

  • Casado, J., Rodríguez, I., Ramil, M., & Cela, R. (2014). Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1337, 147-154. [Link]

  • GSC Online Press. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 13(3), 133-143. [Link]

  • Google Patents. (2007).
  • Google Patents. (1967).

Sources

Application Notes and Protocols for the Investigation of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Strategic Approach to a Novel Benzotriazole Derivative

The 1H-benzo[d][1][2][3]triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse pharmacological activities exhibited by its derivatives.[2] These activities span a wide therapeutic range, including antimicrobial, antiviral, and antitumor applications.[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro and in vivo evaluation of a novel compound, 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile . While direct studies on this specific molecule are not extensively published, this guide synthesizes field-proven insights and established protocols for analogous benzotriazole and benzimidazole compounds. The methodologies outlined herein provide a robust framework for elucidating its potential therapeutic value, from initial screening to preliminary preclinical evaluation. We will proceed with the logical assumption that this novel entity may share pharmacological properties with its structural relatives, such as antibacterial or anticancer effects.[1][4]

Part 1: Physicochemical Characterization and Compound Preparation

Before biological evaluation, it is imperative to establish the identity, purity, and solubility of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile. This ensures the reliability and reproducibility of subsequent experimental data.

Identity and Purity Confirmation

The structural integrity of the synthesized compound should be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition.

  • Purity Assessment: High-performance liquid chromatography (HPLC) is the standard for determining the purity of the compound, which should ideally be >95% for biological assays.

Solubility Assessment and Stock Solution Preparation

The solubility of the test compound in various solvents will dictate the appropriate vehicle for in vitro and in vivo studies.

Protocol: Solubility Testing and Stock Solution Preparation

  • Initial Solubility Screening: Assess the solubility of the compound in common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, and water.

  • Stock Solution Preparation: For most in vitro assays, a high-concentration stock solution (e.g., 10-50 mM) is prepared in 100% DMSO.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The final concentration of DMSO in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Part 2: In Vitro Evaluation: Screening for Biological Activity

The initial in vitro screening aims to identify potential biological activities of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile. Based on the known activities of related benzotriazole derivatives, we will focus on antibacterial and anticancer screening.[1][3][5]

Antimicrobial Activity Screening

Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5] This assay provides a quantitative measure of the compound's potency against a panel of clinically relevant bacterial strains.

Protocol: Broth Microdilution for MIC Determination [4][5]

  • Bacterial Strain Selection: Utilize a panel of representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.[5]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[4] This is then diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.[5]

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[4][5] The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.[4][5]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Anticancer Activity Screening

Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[4] It is a robust and high-throughput method for initial cytotoxicity screening against a panel of cancer cell lines.

Protocol: MTT Assay for Cytotoxicity [4]

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer).

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere by incubating for 24 hours.[4]

  • Compound Treatment: Treat the cells with serial dilutions of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile and incubate for 48-72 hours.[4] Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Workflow for In Vitro Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis a 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile b Purity & Identity (NMR, MS, HPLC) a->b c Solubility Testing b->c d DMSO Stock Solution c->d e Antimicrobial Assay (Broth Microdilution) d->e f Anticancer Assay (MTT Assay) d->f g MIC Determination e->g h IC50 Determination f->h i Identify Lead Activity g->i h->i

Caption: Workflow for the initial in vitro screening of a novel compound.

Part 3: In Vivo Evaluation: Preliminary Efficacy and Toxicity

Promising results from in vitro studies warrant further investigation in animal models. These studies are crucial for assessing the compound's efficacy and safety profile in a whole-organism context.

Acute Toxicity Study

Causality Behind Experimental Choices: An acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. This information is critical for designing subsequent efficacy studies with appropriate and safe dosing regimens.

Protocol: Acute Toxicity in Rodents

  • Animal Model: Use healthy adult mice or rats (e.g., Swiss albino mice).

  • Dose Escalation: Administer single, escalating doses of the compound to different groups of animals via a relevant route (e.g., oral gavage or intraperitoneal injection).

  • Observation: Closely monitor the animals for signs of toxicity and mortality over a 14-day period.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity or mortality.

Xenograft Mouse Model for Anticancer Efficacy

Causality Behind Experimental Choices: The xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely used preclinical model to evaluate the in vivo antitumor efficacy of a test compound.[4]

Protocol: Xenograft Tumor Growth Inhibition Study [4]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[4]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[4]

  • Randomization and Treatment: Randomize the tumor-bearing mice into treatment and control groups. Administer the test compound at a predetermined dose (based on the MTD) and schedule. The control group receives the vehicle.[4]

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.[4]

  • Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition compared to the vehicle-treated control group.[4]

Workflow for In Vivo Evaluation

G cluster_0 Pre-Study cluster_1 In Vivo Efficacy Study (Xenograft Model) cluster_2 Outcome a Promising In Vitro Data b Acute Toxicity Study (Rodent Model) a->b c Determine MTD b->c f Randomize and Treat (Compound vs. Vehicle) c->f d Implant Human Cancer Cells e Tumor Growth to 100-200 mm³ d->e e->f g Measure Tumor Volume f->g h Calculate Tumor Growth Inhibition g->h i Assess In Vivo Efficacy h->i

Caption: Workflow for in vivo anticancer efficacy testing.

Part 4: Data Presentation and Interpretation

Table 1: Hypothetical In Vitro Activity of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile
Assay TypeTargetMetricResult
Antimicrobial S. aureusMIC16 µg/mL
B. subtilisMIC8 µg/mL
E. coliMIC>128 µg/mL
P. aeruginosaMIC>128 µg/mL
Anticancer HeLaIC₅₀12.5 µM
MCF-7IC₅₀25.2 µM
A549IC₅₀18.7 µM

Interpretation: The hypothetical data in Table 1 suggests that 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile exhibits selective activity against Gram-positive bacteria and moderate cytotoxic activity against a panel of cancer cell lines. This would justify further investigation into its mechanism of action and in vivo efficacy.

References

  • Kumar, V. V. A., Adisehu, D., & Mohanraju, K. (2012). Nʹ-1-Isopropyl-1H-benzo[d][1][2][3] triazole-5-carboxamides. Der Pharma Chemica, 4(5), 1942-1946. [Link]

  • Di Micco, S., et al. (n.d.). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. [Link]

  • Pattan, S., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega. [Link]

  • Pattan, S., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 8(45), 42683–42701. [Link]

Sources

Application Note: Formulation Strategies for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile in Preclinical Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the formulation of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, a member of the medicinally significant benzotriazole class of compounds.[1][2] Given its physicochemical properties, which suggest limited aqueous solubility, establishing robust and reproducible formulation protocols is paramount for obtaining reliable data in biological assays.[3] This document details a multi-tiered strategy, from initial solubility screening to the preparation of solutions for both in vitro and in vivo studies, emphasizing the rationale behind each methodological choice to ensure scientific integrity and experimental success.

Introduction: The Formulation Challenge

Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor effects.[1][4][5] 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is a specific analogue under investigation for its potential therapeutic applications. A primary obstacle in the preclinical evaluation of many novel chemical entities is poor aqueous solubility, which can lead to inconsistent results, underestimated potency, and poor bioavailability.[6] The successful formulation of this compound is therefore not merely a preparatory step but a critical determinant of data quality. This note provides experienced-based protocols to navigate this challenge.

Compound Characterization and Solubility Profile

Understanding the physicochemical properties of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is the foundation of a logical formulation strategy. The key properties are summarized below.

PropertyValueImplication for Formulation
Molecular Formula C₁₀H₁₀N₄[3]-
Molecular Weight 186.21 g/mol [3]Standard for small molecule drug candidates.
CAS Number 879558-15-3[3]Unique identifier for substance tracking.
Calculated LogP 1.88[3]Indicates moderate lipophilicity and predicts low aqueous solubility.
H-Bond Donors 0[3]The absence of donor groups further suggests poor solubility in water.
H-Bond Acceptors 4[3]May offer some interaction with polar solvents.
Storage Sealed in dry, 2-8°C[3]Standard condition to maintain compound integrity.

Expert Insight: A LogP value approaching 2, combined with a lack of hydrogen bond donors, strongly indicates that this compound will be practically insoluble in aqueous buffers like phosphate-buffered saline (PBS). Therefore, the use of organic solvents and/or solubility-enhancing excipients is not just recommended, but necessary.

Recommended Initial Solubility Screening

Before commencing biological assays, a preliminary solubility screen is essential to identify the most suitable solvent systems. This is a self-validating step to prevent catastrophic compound precipitation during an experiment.

SolventTarget ConcentrationObservation (Example)Rationale
Water 1 mg/mLInsolubleEstablishes baseline insolubility.
PBS (pH 7.4) 1 mg/mLInsolubleConfirms insolubility in physiological buffer.
Ethanol (100%) >20 mg/mLSoluble, clear solutionViable co-solvent, but can be cytotoxic.[7]
DMSO (100%) >50 mg/mLSoluble, clear solutionPreferred solvent for high-concentration stock solutions.[8]
PEG 400 >20 mg/mLSoluble, clear solutionCommon, low-toxicity co-solvent for in vivo studies.[9]

Formulation Development Workflow

A systematic approach to formulation ensures that the chosen vehicle is appropriate for the specific assay. The following workflow illustrates the decision-making process.

Formulation_Workflow Start Start: Compound Powder Sol_Screen Initial Solubility Screen (DMSO, EtOH, PEG400) Start->Sol_Screen Stock_Sol Prepare High-Concentration Stock in 100% DMSO (e.g., 20-50 mM) Sol_Screen->Stock_Sol QC1 QC: Visual Inspection (Clarity, No Particulates) Stock_Sol->QC1 Assay_Type Select Assay Type QC1->Assay_Type In_Vitro In Vitro Assay (Cell-based, Enzymatic) Assay_Type->In_Vitro In Vitro In_Vivo In Vivo Study (e.g., Rodent Model) Assay_Type->In_Vivo In Vivo Dilute_Aq Stepwise Dilution into Aqueous Buffer / Media In_Vitro->Dilute_Aq Use_Excipients Reformulate with Excipients (e.g., Tween, Cyclodextrin) In_Vivo->Use_Excipients (Typically Required) Precipitate Precipitation Observed? Dilute_Aq->Precipitate Final_Vitro Final Formulation (e.g., <0.1% DMSO) + Vehicle Control Precipitate->Final_Vitro No Precipitate->Use_Excipients Yes Final_Vivo Final Formulation (e.g., Saline/PEG/Tween) + Vehicle Control Use_Excipients->Dilute_Aq Use_Excipients->Final_Vivo

Caption: Formulation strategy decision tree for experimental success.

Protocols for In Vitro Assay Formulation

For in vitro assays, the primary goal is to achieve the desired final concentration in an aqueous environment (e.g., cell culture medium) while keeping the organic solvent concentration at a non-toxic level, typically below 0.1% - 0.5%.[7][8][10]

Protocol 4.1: Preparation of High-Concentration Stock Solution

Causality: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for initial solubilization of lipophilic compounds due to its high dissolving power and miscibility with water.[8][11] This high-concentration stock serves as the foundation for all subsequent dilutions.

  • Preparation: Tare a sterile, amber glass vial on an analytical balance.

  • Weighing: Carefully add the desired amount of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile powder (e.g., 1.86 mg).

  • Solubilization: Add the calculated volume of anhydrous, cell-culture grade DMSO to achieve a high-concentration stock (e.g., add 1.0 mL DMSO for a 10 mM stock solution).

  • Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • QC & Storage: Visually inspect the solution for any particulates. A clear, homogenous solution is required. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

Protocol 4.2: Preparation of Working Solutions for Cell-Based Assays

Causality: Rapidly diluting a high-concentration DMSO stock directly into an aqueous buffer can cause the compound to precipitate, a phenomenon known as "crashing out." A stepwise, or serial, dilution strategy is critical to maintain solubility by gradually lowering the solvent concentration.[8]

  • Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock in complete cell culture medium. For example, dilute the 10 mM stock 1:100 into medium to create a 100 µM solution (containing 1% DMSO). Vortex gently.

  • Final Dilutions: Use the 100 µM intermediate solution to prepare the final concentrations for your assay plate. For example, to achieve a final concentration of 10 µM in a well, add 20 µL of the 100 µM intermediate to 180 µL of medium in the well. This results in a final DMSO concentration of 0.1%.

  • Trustworthiness - The Vehicle Control: It is mandatory to include a vehicle control in every experiment. This control should contain the highest concentration of DMSO used in the test wells (e.g., 0.1%) but no compound. This ensures that any observed biological effect is due to the compound and not the solvent.[8]

Protocol 4.3: Advanced Formulation with Surfactants

If precipitation is observed even with stepwise dilution, a non-ionic surfactant can be used to form micelles that encapsulate the compound.

  • Prepare a stock solution of 10% Tween® 20 in cell culture medium.

  • In the intermediate dilution step (Protocol 4.2, Step 1), add the Tween® 20 stock to the medium to achieve a final concentration of 0.1-0.5% Tween® 20 before adding the DMSO stock of the compound.

  • Proceed with final dilutions as described. Note: The vehicle control must also contain the same final concentration of Tween® 20.

Protocols for In Vivo Assay Formulation

In vivo formulations require a higher standard of safety and tolerability.[9] The goal is to create a stable, injectable solution or suspension that maximizes exposure without causing adverse local or systemic reactions. DMSO concentrations should be minimized.

Protocol 5.1: Co-Solvent/Surfactant Vehicle for Injection

Causality: This common formulation, often referred to as "TPT" (Tween/PEG/Tris or Saline), uses a co-solvent (PEG 400) to help dissolve the compound and a surfactant (Tween® 80) to maintain its solubility and stability in the final aqueous vehicle.[6]

  • Preparation: In a sterile tube, dissolve the required amount of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile in a small volume of 100% DMSO (e.g., 5% of the final volume).

  • Co-Solvent Addition: Add PEG 400 (e.g., 30% of final volume) and vortex until the solution is homogenous.

  • Surfactant Addition: Add Tween® 80 (e.g., 5% of final volume) and vortex again.

  • Final Vehicle: Slowly add sterile saline or PBS, vortexing between additions, to reach the final desired volume. A common final vehicle composition is 5% DMSO / 30% PEG 400 / 5% Tween® 80 / 60% Saline .

  • QC: The final formulation should be a clear, homogenous solution. It should be prepared fresh before administration. The corresponding vehicle control (containing all components except the compound) must be administered to a control group of animals.

Protocol 5.2: Cyclodextrin-Based Formulation

Causality: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming an "inclusion complex" that is water-soluble.[12][] This is an excellent method for increasing aqueous solubility, particularly for oral administration.[14][15]

  • Preparation: Prepare a 20-40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline.

  • Complexation: Slowly add the powdered 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile to the HP-β-CD solution while vortexing or stirring vigorously.

  • Equilibration: Allow the mixture to stir at room temperature for several hours, or overnight, to ensure maximum complexation. Gentle heating (40-50°C) can sometimes accelerate this process.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter to remove any undissolved compound and ensure sterility for injection.

Potential Biological Targets & Assay Context

The broad activity of benzotriazoles suggests multiple potential mechanisms of action.[1][5] For instance, many small molecule inhibitors target protein kinases, which are crucial nodes in cell signaling pathways regulating proliferation and survival. An assay using this compound might investigate its effect on such a pathway.

Kinase_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., CK2) Receptor->Kinase Activates GF Growth Factor GF->Receptor Binds & Activates Compound 1-Isopropyl-1H-benzo[d] triazole-5-carbonitrile Compound->Kinase INHIBITS Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes

Caption: Hypothetical inhibition of a kinase signaling pathway.

Summary and Best Practices

  • Start with DMSO: Use 100% DMSO to create a high-concentration primary stock solution.

  • Validate Solubility: Always perform initial solubility tests before starting large-scale experiments.

  • Control Your Vehicle: The vehicle control is the most important control in your assay to ensure observed effects are compound-specific.

  • Dilute with Care: Use a stepwise dilution protocol for in vitro assays to avoid compound precipitation. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.

  • Formulate for the Route: In vivo formulations have stricter requirements for safety and tolerability. Co-solvent/surfactant systems or cyclodextrin-based vehicles are robust options.

  • Prepare Fresh: Whenever possible, prepare the final diluted working solutions and in vivo formulations fresh on the day of the experiment.

References

  • Kumar, V. V. A., Adisehu, D., & Mohanraju, K. (2012). Nʹ-1-Isopropyl-1H-benzo[d][1][4][16] triazole-5-carboxamides. Der Pharma Chemica, 4(5), 1942-1946. [Link]

  • Chiacchio, M. A., Iannazzo, D., & Macchi, B. (2019). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 182, 111630. [Link]

  • Pundir, G., & Dangi, A. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(2), 271-285. [Link]

  • Anjana, V. S., & Kumar, P. M. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 369-381. [Link]

  • Chiminazzo, P., et al. (2022). 4-(4-(((1H-Benzo[d][1][4][16]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Characterization and In Silico Studies as Acetylcholinesterase Inhibitor. Molecules, 27(19), 6279. [Link]

  • Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences, 22(19), 10267. [Link]

  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Vascular Cell, 5(1), 6. [Link]

  • Kumar, P., & Singh, S. (2019). Polysorbate Surfactants as Drug Carriers: Tween 20-Amphotericin B Conjugates as Anti-Fungal and Anti-Leishmanial Agents. ResearchGate. [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation, 49(5), 475–494. [Link]

  • Szebeni, J., et al. (2012). Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20. Journal of Controlled Release, 159(1), 107-115. [Link]

  • Fenyvesi, É. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. [Link]

  • Strickley, R. G. (2004). Excipient Selection In Parenteral Formulation Development. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Utami, I. D. (2020). Cell-based Assays. Personal Blog. [Link]

  • Iannazzo, D., et al. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 27(15), 4991. [Link]

  • Daniel, K. (2022). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion in Chemical Science, 1(1). [Link]

  • Challener, C. (2022). Developing Excipients for High-Concentration Biologic Formulations. Pharmaceutical Technology, 46(4). [Link]

  • MDPI. (n.d.). Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. MDPI. Retrieved January 26, 2026, from [Link]

  • Lambert, G. A., & Gauthier, D. A. (2002). Pharmaceutical suspension compositions lacking a polymeric suspending agent.
  • Pundir, G., & Dangi, A. (2023). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development, 8(7). [Link]

  • G-Biosciences. (2020). What's the Difference Between Tween 20 and Tween 80?. G-Biosciences. [Link]

  • Tho, N. M., et al. (2011). Excipients used in the Formulation of Tablets. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]

  • Al-Gousous, J., & Langguth, P. (2021). Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques. Journal of Pharmaceutical Investigation, 51(5), 529-548. [Link]

  • Daniel, K. (2022). Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. International Journal of Pharmaceutical and Bio-Medical Science, 2(4). [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-1,2,3-benzotriazole-5-carbonitrile. PubChem. Retrieved January 26, 2026, from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]

  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]

  • Nobre, M. (2024). How to achieve a final concentration of 0.1% DMSO for MTT Assay?. ResearchGate. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 99(12), 4995-5003. [Link]

  • Koga, T., et al. (2021). Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80. Molecular Pharmaceutics, 18(8), 3229–3238. [Link]

  • Al-Gousous, J., & Langguth, P. (2021). Drug Solubilization in Simulated Intestinal Fluids vs Lipophilicity: Does Charge Matter?. Molecular Pharmaceutics, 18(9), 3469–3480. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with or looking to optimize this specific synthesis. Here, we move beyond simple protocols to address the nuanced challenges of this process, focusing on improving yield, ensuring regioselectivity, and simplifying purification. Our goal is to provide you with the causal understanding and actionable insights needed to master this synthesis in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the synthesis, providing context for the detailed troubleshooting guide that follows.

Q1: What is the general synthetic strategy for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile?

The synthesis is typically a two-step process. The first step involves the formation of the benzotriazole ring system, followed by the selective alkylation of a nitrogen atom.

  • Step 1: Benzotriazole Formation. The process starts with the diazotization of 3,4-diaminobenzonitrile. This is achieved by reacting it with a source of nitrous acid, commonly generated in situ from sodium nitrite and an acid like acetic acid. The resulting mono-diazonium salt undergoes spontaneous intramolecular cyclization to form 1H-benzo[d]triazole-5-carbonitrile.[1][2][3]

  • Step 2: N-Isopropylation. The second step is the N-alkylation of the pre-formed 1H-benzo[d]triazole-5-carbonitrile using an isopropylating agent, such as 2-bromopropane or 2-iodopropane, in the presence of a base.[3][4] The primary challenge in this step is controlling the regioselectivity.

Q2: Why is regioselectivity a major issue in the N-isopropylation step?

Benzotriazole has two potentially reactive nitrogen atoms in its five-membered ring, N1 and N2.[5] Alkylation can occur at either position, leading to a mixture of 1-isopropyl (N1) and 2-isopropyl (N2) isomers.[6][7] These isomers often have very similar physical properties, making their separation difficult and reducing the overall yield of the desired N1 product. The electronic properties of the 5-carbonitrile substituent and the specific reaction conditions heavily influence the ratio of N1 to N2 products.

Q3: What factors influence the N1/N2 isomer ratio during alkylation?

Several factors can be tuned to favor the formation of the desired N1-isomer:

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used. The solvent can influence the solvation of the benzotriazole anion and the cation of the base, thereby affecting the reactivity of the different nitrogen atoms.

  • Base and Counter-ion: The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOH) is critical. Stronger bases can fully deprotonate the benzotriazole. The size of the base's counter-ion (e.g., K⁺ vs. Cs⁺) can also sterically influence the approach of the alkylating agent.

  • Temperature: Reaction temperature can affect the kinetic vs. thermodynamic control of the reaction, which may alter the isomer ratio.

  • Alkylating Agent: While isopropyl bromide is common, isopropyl iodide is more reactive. The nature of the leaving group can sometimes impact selectivity.

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) can be used to enhance reactivity, particularly in biphasic systems, and may influence the product distribution.[3]

Q4: Are there alternative methods to improve N1-selectivity?

Yes, while classical N-alkylation is common, other methods have been developed for site-selective alkylation. For instance, using B(C₆F₅)₃ as a catalyst with diazoalkanes has been shown to provide N1-alkylated benzotriazoles with high selectivity and in excellent yields.[6] While this requires different starting materials, it represents an advanced strategy for overcoming the isomer challenge.

Visualizing the Synthesis and Key Challenge

The following diagrams illustrate the overall reaction pathway and the critical issue of N1 versus N2 isomer formation.

Synthetic_Pathway cluster_0 Step 1: Benzotriazole Formation cluster_1 Step 2: N-Isopropylation A 3,4-Diaminobenzonitrile B 1H-Benzo[d]triazole-5-carbonitrile A->B NaNO₂, Acetic Acid (Diazotization & Cyclization) C 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile (Desired N1 Isomer) B->C Isopropyl Halide, Base (e.g., K₂CO₃ in DMF) D 2-Isopropyl-1H-benzo[d]triazole-5-carbonitrile (Undesired N2 Isomer) B->D Side Product Formation Isomer_Formation Start Benzotriazole-5-carbonitrile Anion N1_Product N1-Isopropylation (Kinetic/Sterically Favored) Start->N1_Product Path A N2_Product N2-Isopropylation (Thermodynamic/Electronically Favored) Start->N2_Product Path B

Caption: Competing pathways for N1 and N2 isomer formation during alkylation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Symptom / Observation Potential Cause(s) Recommended Action(s) & Scientific Rationale
Step 1: Low or No Yield of Benzotriazole Core 1. Incomplete Diazotization: Incorrect stoichiometry of sodium nitrite. 2. Decomposition of Diazonium Salt: Reaction temperature was too high. Diazonium salts are notoriously unstable at elevated temperatures. [1] 3. Incorrect pH: The reaction requires acidic conditions to generate nitrous acid (HNO₂) from NaNO₂.1. Verify Stoichiometry: Use a slight excess (approx. 1.05-1.1 equivalents) of sodium nitrite to ensure complete reaction. 2. Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-water bath during the addition of NaNO₂. [2]A rapid temperature increase to 70-80°C after addition can occur and is part of some procedures, but the initial cooling is critical. [2] 3. Ensure Acidity: Use glacial acetic acid as both the solvent and the acid source to ensure the pH is sufficiently low for the reaction to proceed. [8]
Step 2: Low Yield of Isopropylated Product (Overall) 1. Inefficient Alkylating Agent: The leaving group is not reactive enough (e.g., using 2-chloropropane instead of 2-bromopropane). 2. Insufficient Base: The base may be too weak or used in insufficient quantity to deprotonate the benzotriazole. 3. Reaction Not Gone to Completion: Inadequate reaction time or temperature.1. Select a Better Leaving Group: Use 2-iodopropane or 2-bromopropane. The reactivity order is I > Br > Cl. 2. Optimize Base: Use at least 1.5-2.0 equivalents of a moderately strong base like potassium carbonate (K₂CO₃). For difficult reactions, a stronger base like cesium carbonate (Cs₂CO₃) can significantly improve yield. [9] 3. Monitor and Heat: Monitor the reaction by TLC. If it stalls, gently heat the mixture (e.g., to 60-80 °C) to drive it to completion. N-alkylation of benzotriazoles often requires heating. [10]
Step 2: High Proportion of N2-Isomer 1. Thermodynamic Control: Certain solvent/base combinations may favor the thermodynamically more stable N2 isomer. 2. Reaction Conditions: High temperatures can sometimes lead to isomerization or favor the formation of the thermodynamic product.1. Solvent/Base Screening: Screen different conditions. For example, compare K₂CO₃ in DMF vs. NaOH in acetone. Sometimes a less polar solvent can favor N1 substitution due to ion-pairing effects. 2. Lower Temperature: Attempt the reaction at room temperature for a longer duration before resorting to heat. This may favor the kinetically controlled N1 product. 3. Consider Alternative Reagents: If selectivity remains poor, investigate N1-selective catalytic methods. [6]
Difficult Purification / Inseparable Isomers 1. Similar Polarity: The N1 and N2 isomers have very similar polarities, resulting in close or overlapping spots on TLC and co-elution during column chromatography. 2. Oily/Dark Crude Product: Presence of polymeric side products or residual reagents.1. Optimize Chromatography: Use a long column with high-quality silica gel. Test various eluent systems with fine gradients (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). Sometimes switching to a different solvent system (e.g., Dichloromethane/Methanol) can improve separation. [11] 2. Pre-Purification: Before chromatography, wash the crude organic extract thoroughly with water and brine to remove salts and polar solvents like DMF. [12]A charcoal or silica plug filtration can sometimes remove dark, high-molecular-weight impurities. [13]

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis.

Protocol 1: Synthesis of 1H-Benzo[d]triazole-5-carbonitrile

This protocol is adapted from established procedures for benzotriazole synthesis. [1][2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3,4-diaminobenzonitrile (1 equivalent) in a mixture of 100 mL of water and 15 mL of glacial acetic acid. Warm gently if necessary to achieve a clear solution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 5 °C with vigorous stirring.

  • Diazotization: Prepare a solution of 5.7 g of sodium nitrite (1.1 equivalents) in 20 mL of cold water. Add this solution to the cooled reaction mixture in a single portion.

  • Reaction: A rapid temperature rise may be observed. Continue stirring in the ice bath for 30 minutes, then remove the bath and allow the mixture to stir at room temperature for 1 hour.

  • Isolation: The product may separate as a solid or oil. Cool the mixture again in an ice bath for at least 30 minutes to ensure complete precipitation.

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 50 mL).

  • Drying: Dry the tan-colored solid under vacuum at 50 °C. This crude product is often of sufficient purity for the next step.

    • Validation Check: The expected yield should be in the range of 80-90%. The product can be characterized by ¹H NMR and melting point analysis.

Protocol 2: N-Isopropylation to Yield 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

This protocol is a generalized method based on common N-alkylation techniques. [3][9]

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5.0 g of 1H-benzo[d]triazole-5-carbonitrile (1 equivalent), 8.8 g of anhydrous potassium carbonate (2.0 equivalents), and 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 5.3 mL of 2-bromopropane (1.8 equivalents) to the suspension via syringe.

  • Reaction: Heat the reaction mixture to 70 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and two new product spots (N1 and N2 isomers) should appear. The reaction typically takes 4-8 hours.

  • Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Pour the reaction mixture into 400 mL of cold water and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash them with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Purify the crude mixture using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) to separate the N1 and N2 isomers.

    • Validation Check: Combine the fractions containing the desired N1-isomer (typically the less polar of the two) and concentrate to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve low yield issues in the N-isopropylation step.

Troubleshooting_Workflow Start Low Final Yield After N-Isopropylation TLC Analyze Crude Reaction Mixture by TLC Start->TLC HighSM High Amount of Starting Material (SM) Remains TLC->HighSM Observation Complex Complex Mixture of Spots / Streaking TLC->Complex Observation TwoSpots Mainly Two Product Spots, SM Consumed TLC->TwoSpots Observation Action_HighSM Cause: Incomplete Reaction 1. Increase reaction time/temp. 2. Use more reactive alkyl halide (2-iodopropane). 3. Use stronger base (Cs₂CO₃). HighSM->Action_HighSM Solution Action_Complex Cause: Decomposition/Side Reactions 1. Lower reaction temperature. 2. Ensure anhydrous conditions. 3. Check purity of starting materials. Complex->Action_Complex Solution Action_TwoSpots Cause: Poor Regioselectivity or Purification Loss 1. Screen solvents/bases to optimize N1/N2 ratio. 2. Optimize column chromatography for better separation. TwoSpots->Action_TwoSpots Solution

Caption: Decision tree for troubleshooting low yield in the N-isopropylation step.

References

  • Somesh S, Prasad V, Madhuri K, et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Org Chem Ind J, 12(5):105. Available at: [Link]

  • Al-Hourani, B. J., Al-Zoubi, R. M., & Sharma, S. K. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]

  • Rostamizadeh, S., et al. (2009). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Zhao, Y., Mandal, D., Guo, J., Wu, Y., & Stephan, D. W. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(63), 7799-7802. Available at: [Link]

  • Terse, P. Synthesis of Benzotriazole from o- Phynylenediamine.pptx. SlideShare. Available at: [Link]

  • Ilies, M., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. National Institutes of Health. Available at: [Link]

  • Reddy, T. R., & Kore, R. (2021). Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. Organic Letters, 23(11), 4234-4238. Available at: [Link]

  • Kumar, V. V. A., Adisehu, D., & Mohanraju, K. (2012). Nʹ-1-Isopropyl-1H-benzo[d] [4][9][14]triazole-5-carboxamides. Der Pharma Chemica, 4(5), 1942-1946. Available at: [Link]

  • Optimization for the synthesis of benzotriazoles under various solvents. ResearchGate. Available at: [Link]

  • Method for purification of benzotriazole derivative. (2007). Google Patents. JP2007224014A.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press. Available at: [Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (2023). PubMed Central. Available at: [Link]

  • Tramontano, E., et al. (2014). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Available at: [Link]

  • Synthesis of Benzotriazole from o-Phenylenediamine. Scribd. Available at: [Link]

  • Wan, J., et al. (2012). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 124(3), 597-606. Available at: [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing. Available at: [Link]

  • 1,2,3-Benzotriazole. Organic Syntheses. Coll. Vol. 3, p.106 (1955); Vol. 27, p.12 (1947). Available at: [Link]

  • N-Alkylation of Benzotriazole. ResearchGate. Available at: [Link]

  • Review on synthetic study of benzotriazole. (2021). GSC Online Press. Available at: [Link]

  • Benzotriazole derivatives and their preparation and use. (2010). Google Patents. CN101928254B.
  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (2022). National Institutes of Health. Available at: [Link]

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Technical Support Center: Synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is a valuable process for generating key intermediates in pharmaceutical research. The primary route involves the N-alkylation of 1H-benzo[d]triazole-5-carbonitrile with an isopropylating agent. While seemingly straightforward, this reaction is fraught with potential side reactions, primarily due to the ambivalent nucleophilicity of the benzotriazole ring and the sensitivity of the nitrile functional group. This guide addresses the most critical issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: My final product is an inseparable mixture of two major products. How can I resolve this?

Answer: This is the most common issue encountered and is almost certainly due to the formation of regioisomers: the desired 1-isopropyl-1H-benzo[d]triazole-5-carbonitrile (N1-isomer) and the undesired 2-isopropyl-2H-benzo[d]triazole-5-carbonitrile (N2-isomer) .

The Underlying Chemistry: N1 vs. N2 Alkylation The benzotriazole anion, formed after deprotonation by a base, is a classic example of an ambivalent nucleophile with electron density on both N1 and N2. The alkylating agent can attack either nitrogen atom. The ratio of N1 to N2 products is highly sensitive to several factors:

  • Steric Hindrance: The N1 position is sterically more accessible than the N2 position, which is flanked by the benzene ring. Therefore, bulkier alkylating agents tend to favor N1 substitution.

  • Solvent Polarity: Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, creating a "naked" and more reactive benzotriazole anion. This often leads to a higher proportion of the thermodynamically more stable N1 isomer.[1] In contrast, less polar solvents like THF may favor ion-pairing, influencing the reaction site.

  • Counter-ion: The nature of the cation from the base (e.g., Na+, K+, Cs+) can influence the site of alkylation through coordination effects.

Alkylation of benzotriazoles is a well-documented challenge, often resulting in mixtures of N1 and N2 products.[2]

Troubleshooting Protocol:

  • Confirm Isomer Formation: Use ¹H NMR spectroscopy. The N1 and N2 isomers will have distinct chemical shifts for the isopropyl methine proton and the aromatic protons.

  • Optimize for N1-Selectivity: The key is to exploit the subtle electronic and steric differences between the two nitrogen atoms. Using a strong, non-nucleophilic base in a less polar solvent often provides the best selectivity for the N1 isomer.

The workflow below illustrates the competing reaction pathways.

G start 1H-Benzo[d]triazole- 5-carbonitrile anion Benzotriazole Anion (Ambident Nucleophile) start->anion + Base - HB⁺ inv1 anion->inv1 isopropyl_halide Isopropyl Halide (e.g., 2-Bromopropane) isopropyl_halide->inv1 n1_product Desired Product: 1-Isopropyl-1H-benzo[d]triazole- 5-carbonitrile (N1) hydrolysis_product Side Product: 1-Isopropyl-1H-benzo[d]triazole- 5-carboxamide n1_product->hydrolysis_product + H₂O, Base (Hydrolysis) n2_product Side Product: 2-Isopropyl-2H-benzo[d]triazole- 5-carbonitrile (N2) inv1->n1_product Attack at N1 (Kinetic/Thermodynamic Control) inv1->n2_product Attack at N2 (Sterically Hindered) inv2

Caption: Competing pathways in the synthesis.

The following table summarizes conditions that can be systematically varied to favor the N1 isomer.

ParameterCondition Favoring N1 (Desired)Condition Favoring N2 (Side Product)Rationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH is a strong, non-nucleophilic base that irreversibly forms the sodium salt. The smaller Na⁺ ion may coordinate preferentially at N1.
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF), AcetonitrileTHF is less polar, promoting ion-pairing which can enhance steric direction towards N1.[1]
Temperature 0 °C to Room TemperatureElevated Temperatures (e.g., > 50 °C)Lower temperatures can enhance kinetic control, which often favors the sterically more accessible N1 position.

Recommended Protocol for High N1-Selectivity:

  • Dry the starting 1H-benzo[d]triazole-5-carbonitrile under a high vacuum for several hours.

  • To a stirred suspension of Sodium Hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of the benzotriazole (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction back to 0 °C and add 2-bromopropane (1.1 eq.) dropwise.

  • Let the reaction slowly warm to room temperature and stir overnight.

  • Monitor by TLC or LC-MS. Upon completion, quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Question 2: My reaction has low yield, and I've isolated a significant amount of a more polar byproduct with a mass increase of 18 amu (+H₂O). What is this side reaction?

Answer: This is a classic case of nitrile group hydrolysis. The nitrile (-C≡N) is being converted to a primary amide (-CONH₂), which is significantly more polar than the starting material and the desired product.

The Underlying Chemistry: Nitrile Hydrolysis Nitrile hydrolysis can be catalyzed by both acid and base. In the context of this N-alkylation reaction, which uses a base, a base-catalyzed mechanism is operative. Hydroxide ions (from residual water or a hydroxide base) can attack the electrophilic carbon of the nitrile group.[3][4] While complete hydrolysis to a carboxylic acid is possible under harsh conditions (high temperature, high concentration of NaOH), partial hydrolysis to the amide is common under the milder basic conditions used for alkylation, especially if the reaction is prolonged or heated.[5]

Troubleshooting Protocol:

  • Confirm Amide Formation: Use IR spectroscopy to look for the characteristic C=O stretch of an amide (approx. 1660-1690 cm⁻¹) and N-H stretches (approx. 3200-3400 cm⁻¹). Confirm the mass with LC-MS.

  • Implement Rigorously Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents (e.g., THF, DMF).

    • Dry all glassware in an oven before use.

    • Use a non-hydrolytic base. Sodium hydride (NaH) is superior to bases like NaOH or KOH in this regard, as its byproduct is H₂ gas, not water.

    • Ensure the starting benzotriazole is completely dry.

  • Control Reaction Temperature: Avoid heating the reaction if possible. If the reaction is sluggish at room temperature, consider a more reactive alkylating agent (e.g., 2-iodopropane) rather than increasing the temperature.

G start Low Yield or Stalled Reaction check_base Is the base active and anhydrous? (e.g., fresh NaH) start->check_base check_solvent Is the solvent fully anhydrous? check_base->check_solvent Yes sol_base Use fresh base. Consider a stronger base (e.g., NaH > K₂CO₃). check_base->sol_base No check_temp Is the temperature adequate? check_solvent->check_temp Yes sol_solvent Use freshly distilled, anhydrous solvent. check_solvent->sol_solvent No check_alkylating Is the alkylating agent stable/reactive? check_temp->check_alkylating Yes sol_temp Gently warm the reaction (e.g., to 40-50 °C). Monitor for side products. check_temp->sol_temp No sol_alkylating Use a more reactive agent (Iodide > Bromide). Check for decomposition. check_alkylating->sol_alkylating No

Caption: Troubleshooting workflow for low reaction yield.

Question 3: How can I reliably synthesize the starting material, 1H-benzo[d]triazole-5-carbonitrile?

Answer: A clean starting material is paramount for a successful N-alkylation. The most reliable and common method for synthesizing the benzotriazole core is through the diazotization of an appropriate o-phenylenediamine.[6][7]

Recommended Protocol: Synthesis of 1H-benzo[d]triazole-5-carbonitrile This procedure starts from the commercially available 3,4-diaminobenzoic acid, which is first converted to the benzotriazole, and then the carboxylic acid is converted to the nitrile. An alternative is to start from 3,4-diaminobenzonitrile if available.

Step A: From 3,4-Diaminobenzoic Acid to Benzotriazole-5-carboxylic acid

  • Dissolve 3,4-diaminobenzoic acid (1.0 eq.) in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 10 °C.[8]

  • After the addition is complete, stir the reaction at room temperature for 2-3 hours.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. This gives benzotriazole-5-carboxylic acid.

Step B: Conversion of Carboxylic Acid to Nitrile This is a standard conversion that can be achieved via a primary amide intermediate.

  • Convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • React the acid chloride with aqueous ammonia to form the primary amide, benzotriazole-5-carboxamide.

  • Dehydrate the primary amide using a dehydrating agent like phosphorous oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent to yield the final 1H-benzo[d]triazole-5-carbonitrile.

Quality Control:

  • Purity: Ensure the purity of the final product by checking its melting point and running ¹H NMR and ¹³C NMR.

  • Drying: The product must be scrupulously dried before the N-alkylation step to prevent the nitrile hydrolysis side reaction discussed previously.

This robust two-part synthesis ensures a high-quality starting material, which is the foundation for minimizing side reactions in the subsequent isopropylation step.

References

  • Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2009). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. ResearchGate. [Link]

  • Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal. [Link]

  • Barry, C., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • A Review on: Synthesis of Benzotriazole. (2024). International Journal of Advanced Research in Innovation, Ideas and Education. [Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. (2020). Chemical Communications. [Link]

  • Hashim, G., et al. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. [Link]

  • Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. [Link]

  • Tang, S., et al. (2021). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers. [Link]

  • Nitrile to Amide - Common Conditions. Organic Chemistry Portal. [Link]

  • Method for producing 5-methyl benzotriazole.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]

  • Kumar, V. V. A., Adisehu, D., & Mohanraju, K. (2012). Nʹ-1-Isopropyl-1H-benzo[d][1][9][10] triazole-5-carboxamides. Der Pharma Chemica. [Link]

  • Converting Nitriles to Amides. Chemistry Steps. [Link]

  • Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry. [Link]

  • Hydrolysis of Nitriles. Chemguide. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of benzotriazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. The information herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Section 1: Core Synthesis of 1H-Benzotriazole

The foundational synthesis of 1H-benzotriazole typically involves the diazotization of o-phenylenediamine. While seemingly straightforward, this reaction has critical parameters that are often misunderstood, leading to suboptimal outcomes.

Frequently Asked Questions (FAQs)

Q1: My yield of 1H-benzotriazole is consistently low. I'm carefully cooling the reaction mixture throughout the addition of sodium nitrite. What could be the issue?

A1: This is a common problem that stems from a misunderstanding of the reaction mechanism. While initial cooling to around 15°C is necessary, it is crucial that the temperature rapidly increases to 70-80°C upon the addition of the sodium nitrite solution.[1] This exothermic event is essential for the efficient cyclization of the intermediate diazonium salt.

  • Causality: The intramolecular cyclization has a significant activation energy barrier. The heat generated by the diazotization reaction provides the necessary energy to overcome this barrier. Overly efficient cooling or slow, dropwise addition of the nitrite solution can dissipate this heat, preventing the temperature from rising adequately and thus leading to poor yields.[1]

  • Troubleshooting Protocol:

    • Dissolve o-phenylenediamine in aqueous acetic acid and cool the solution to 15°C.[2]

    • Add the aqueous solution of sodium nitrite all at once while stirring.

    • Monitor the temperature. You should observe a rapid rise to 70-80°C and a color change from dark green or deep red to a clearer orange-red.[1]

    • If the temperature does not rise sufficiently, especially in smaller-scale reactions, it is advisable to remove the reaction vessel from the cooling bath immediately after the nitrite addition to allow the exotherm to proceed.[1]

    • Allow the mixture to cool slowly to room temperature before chilling it in an ice bath to ensure complete precipitation of the product.

Q2: The crude 1H-benzotriazole product is a pale brown or tan-colored solid. How can I obtain a pure, white product?

A2: The formation of a colored crude product is typical. Purification can be achieved through recrystallization or vacuum distillation.

  • Recrystallization: Benzene is a common solvent for recrystallization and can yield a colorless product.[1][2] Water can also be used, but may require multiple recrystallization cycles for high purity.[1]

  • Vacuum Distillation: For larger quantities, vacuum distillation is often more efficient than repeated recrystallizations, which can lead to greater material loss.[1] The purified benzotriazole can then be recrystallized from benzene to obtain colorless needles.[1]

  • Sublimation: A pure white product can also be obtained by sublimation at 90-95 °C at 0.2 mmHg.

Section 2: N-Alkylation and N-Arylation of Benzotriazole

A primary challenge in the derivatization of benzotriazole is controlling the regioselectivity of substitution at the N1 and N2 positions of the triazole ring.

Logical Flow for Optimizing N-Substitution

cluster_start Initial Reaction Setup cluster_conditions Key Reaction Parameters cluster_outcome Analysis & Troubleshooting cluster_optimization Optimization Loop Start Define Target Isomer (N1 or N2) Catalyst Select Catalyst/Reagent Start->Catalyst Alkylation vs. Arylation? SolventBase Choose Solvent & Base Catalyst->SolventBase Temperature Set Reaction Temperature SolventBase->Temperature Analysis Analyze Isomer Ratio (e.g., by NMR, LC-MS) Temperature->Analysis Run Experiment Troubleshoot Troubleshoot Based on Outcome Analysis->Troubleshoot Optimize Adjust Parameters Troubleshoot->Optimize Identify Issue (e.g., Poor Selectivity, Low Yield) Optimize->Catalyst Iterate

Caption: A logical workflow for optimizing N-substitution reactions of benzotriazole.

Frequently Asked Questions (FAQs)

Q3: I am getting a mixture of N1 and N2 isomers during N-alkylation. How can I improve the regioselectivity for the N1 isomer?

A3: Achieving high N1 selectivity is a common goal and can be influenced by several factors. Alkylation of benzotriazoles is known to be challenging, often resulting in mixtures of N1 and N2 substituted products.[3]

  • Causality: The N1 and N2 positions have different electronic and steric environments. The outcome of the alkylation is a delicate balance between kinetic and thermodynamic control, which can be influenced by the choice of reagents, catalyst, and reaction conditions.

  • Troubleshooting and Optimization Strategies:

    • Solvent-Free Conditions: An efficient and highly regioselective method for N1-alkylation involves using a combination of K2CO3, SiO2, and tetrabutylammonium bromide (TBAB) under thermal or microwave conditions.[4][5] This method often yields 1-alkyl benzotriazoles with high regioselectivity and in good yields.[4][5]

    • Catalyst Selection: For reactions with diazoalkanes, the use of a metal-free catalyst like B(C6F5)3 has been shown to be highly site-selective for the N1 position.[3] Visible-light-promoted reactions using p-benzoquinone as a catalyst also provide excellent N1-selectivity.[6]

Q4: How can I selectively synthesize the N2-alkylated benzotriazole isomer?

A4: While the N1 isomer is often the thermodynamic product, specific catalytic systems can favor the formation of the N2 isomer.

  • Causality: Certain metal catalysts can coordinate with the benzotriazole molecule in a way that sterically or electronically favors the attack of the alkylating agent at the N2 position.

  • Recommended Protocol: The use of specific metalloporphyrin catalysts has been demonstrated to precisely control regioselectivity. For instance, an Ir(III) pentafluorophenyl-substituted porphyrin catalyst has been shown to promote selective N2-alkylation with α-diazoacetates.[7][8]

Q5: My N-arylation reaction is giving a low yield and a mixture of isomers. What are the critical parameters to control?

A5: N-arylation reactions are sensitive to temperature, the choice of base, and the solvent.

  • Causality: At lower temperatures, benzotriazole can exist as dimers in solution (e.g., in DMF), which can facilitate proton transfer between N1 and N2 positions, leading to a mixture of products.[9] Higher temperatures can break these hydrogen bonds, favoring reaction at the N1 position.[9] The base and solvent system also plays a crucial role in the solubility of the benzotriazole anion and the reactivity of the aryl halide.

  • Troubleshooting and Optimization:

    • Temperature: To favor the formation of the 1-aryl-1H-benzotriazole (N1 isomer), the reaction should be conducted at a temperature of at least 110°C.[9] Lower temperatures are known to favor the formation of the 2-aryl-2H-benzotriazole (N2 isomer).[9]

    • Solvent and Base: A combination of a polar aprotic solvent like DMF and a strong, non-nucleophilic base such as cesium carbonate (Cs2CO3) is often effective for copper-catalyzed N-arylation reactions.[10]

Summary of Conditions for Regioselective N-Substitution
Target IsomerReaction TypeRecommended ConditionsKey Principle
N1-Alkyl Alkylation with alkyl halidesSolvent-free, K2CO3/SiO2/TBAB, thermal or microwaveHigh regioselectivity under solvent-free conditions.[4][5]
N1-Alkyl Alkylation with diazoalkanesB(C6F5)3 catalystMetal-free catalysis provides high site-selectivity.[3]
N2-Alkyl Alkylation with α-diazoacetatesIr(III) pentafluorophenyl-substituted porphyrin catalystSpecific metalloporphyrin catalyst directs substitution to N2.[7][8]
N1-Aryl N-arylationHigh temperature (≥ 110°C), DMF, Cs2CO3High temperature breaks benzotriazole dimers, favoring N1 substitution.[9]

Section 3: Purification of Benzotriazole Derivatives

The purification strategy depends heavily on the physical properties of the derivative, particularly whether it is a solid or a liquid.

Workflow for Purification of Benzotriazole Derivatives

cluster_start Initial State cluster_workup Initial Work-up cluster_decision Physical State Assessment cluster_solid Solid Purification cluster_liquid Liquid/Oil Purification Crude Crude Reaction Mixture Workup Aqueous Work-up (e.g., wash with water/brine) Crude->Workup Decision Solid or Liquid? Workup->Decision Recrystallization Recrystallization (e.g., from benzene, ethanol) Decision->Recrystallization Solid Adsorbent Adsorbent Treatment (Silica gel, activated carbon) Decision->Adsorbent Liquid/Oil SolidProduct Pure Solid Product Recrystallization->SolidProduct Distillation Vacuum Distillation Adsorbent->Distillation For thermally stable compounds Chromatography Column Chromatography Adsorbent->Chromatography For thermally sensitive compounds LiquidProduct Pure Liquid Product Distillation->LiquidProduct Chromatography->LiquidProduct

Caption: Decision workflow for the purification of solid and liquid benzotriazole derivatives.

Frequently Asked Questions (FAQs)

Q6: My N-substituted benzotriazole derivative is a dark-colored oil that is difficult to purify. What methods are recommended?

A6: Purifying liquid or oily benzotriazole derivatives, which are often deeply colored, is more complex than purifying solid ones.[11] A multi-step approach is typically required.

  • Troubleshooting Protocol for Liquid Derivatives:

    • Adsorbent Pre-treatment: Before distillation or chromatography, treat the crude oil with an adsorbent like silica gel, activated carbon, or an ion-exchange resin to remove polar impurities and some color.[11] For particularly dark derivatives, a specialized pre-treatment using acid-treated bentonite and a reducing organic acid may be effective.[11]

    • Vacuum Distillation: If the compound is thermally stable, vacuum distillation is a highly effective method for purification on a larger scale.[1]

    • Column Chromatography: For thermally sensitive compounds or for achieving very high purity on a smaller scale, flash column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is the method of choice.[12]

Q7: What are the best practices for monitoring the progress of my benzotriazole synthesis reaction?

A7: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.

  • Procedure:

    • Choose a solvent system that provides good separation between your starting materials (benzotriazole, alkyl/aryl halide) and the expected product.

    • Spot the reaction mixture alongside the starting materials on a TLC plate.

    • The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.

    • The reaction is considered complete when the spot of the limiting reagent is no longer visible on the TLC plate.[12]

References

  • A Review on: Synthesis of Benzotriazole. (2024).
  • Avhad, K., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.
  • 1,2,3-benzotriazole. Organic Syntheses, Coll. Vol. 3, p.106 (1955); Vol. 20, p.16 (1940).
  • (2020). Review on synthetic study of benzotriazole.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences.
  • Synthesis of benzotriazole from o-phenylenediamine. (n.d.). Pharmacy Infoline.
  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (2023). ACS Omega.
  • Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.
  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. (2023). Inorganic Chemistry.
  • N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Rel
  • Method for purification of benzotriazole derivative. (2007).
  • Benzotriazole: An Excellent Ligand for Cu-Catalyzed N-Arylation of Imidazoles with Aryl and Heteroaryl Halides. (2011). The Journal of Organic Chemistry.
  • Synthesis of Benzotriazole Derivatives. (2021). International Invention of Scientific Journal, 05(03).
  • Andrzejewska, M. R. (2018). COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES. CUNY Academic Works.
  • Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. (2020). Analytical and Bioanalytical Chemistry.
  • Synthesis of Benzotriazole from o- Phynylenediamine.pptx. (n.d.). Scribd.
  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. (2023).
  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. (2023). Inorganic Chemistry.
  • Benzotriazole: An overview on its versatile biological behavior. (2016). European Journal of Medicinal Chemistry, 117, 355-374.
  • Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacet

Sources

Technical Support Center: HPLC Analysis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific analyte. The information herein is structured to address common challenges and provide scientifically grounded solutions to ensure robust and reproducible results.

Section 1: Recommended HPLC Method

While a specific validated method for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is not widely published, a robust starting point can be developed based on the chemical properties of the molecule and established methods for related benzotriazole and aromatic nitrile compounds.[1][2][3][4] The following reversed-phase HPLC (RP-HPLC) method is recommended as a foundational protocol for your analysis.

Analyte Properties Overview

A brief summary of the physicochemical properties of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is essential for understanding its chromatographic behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₄ChemScene
Molecular Weight 186.21 g/mol ChemScene
logP 1.88ChemScene
Structure Aromatic, contains a benzotriazole ring and a nitrile group.-
Chromophore Conjugated aromatic system, expected strong UV absorbance.[5][6]-
Solubility Expected to be soluble in organic solvents like acetonitrile, methanol, and DMSO.[7][8] Limited aqueous solubility is predicted.-
Step-by-Step Recommended Protocol

This protocol provides a starting point for method development and can be optimized based on your specific instrumentation and resolution requirements.

1.2.1 Mobile Phase Preparation:

  • Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter. Formic acid is used to control the ionization of the triazole moiety, which can improve peak shape.[1]

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Degassing: Degas both mobile phases thoroughly using an inline degasser or by sonication under vacuum.

1.2.2 Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile reference standard and dissolve it in 10 mL of acetonitrile to make a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL. This ensures the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.[9]

  • Filtration: Filter the final working standard through a 0.45 µm PTFE syringe filter before injection.

1.2.3 HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 2.7 µmA C18 column is a good starting point for moderately nonpolar compounds like the target analyte. Smaller particle sizes can improve peak efficiency and resolution.[10]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase for reversed-phase chromatography of benzotriazole derivatives.[1]
Gradient 30% B to 80% B over 10 minutesA gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any more retained impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CUsing a column oven provides stable retention times.[11]
Injection Volume 5 µLA smaller injection volume minimizes potential for peak distortion due to solvent mismatch.
Detection UV at 275 nmBenzotriazoles typically exhibit strong UV absorbance around this wavelength.[5][6] A full UV scan of the analyte is recommended to determine the optimal wavelength.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your analysis. The troubleshooting logic is to change only one parameter at a time to isolate the cause of the problem.

Peak Shape Problems

Question: My peak for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing for a compound like this is often due to secondary interactions with the stationary phase or issues with the mobile phase.[12]

Probable Causes & Solutions:

  • Silanol Interactions: The triazole group can have a basic character, leading to interactions with acidic silanol groups on the silica surface of the C18 column.

    • Solution 1: Lower Mobile Phase pH: Ensure your mobile phase A contains an acid like formic or phosphoric acid. A pH of around 3 will suppress the ionization of the silanol groups, minimizing these secondary interactions.[12]

    • Solution 2: Use a Modern, End-capped Column: Newer generation HPLC columns are better end-capped, meaning fewer free silanol groups are available to cause tailing. If you are using an older column, consider switching to a high-purity silica column.[12][13]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the column head, causing peak distortion.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the column frit or the entire column.

Question: I am observing a split or shouldered peak. What should I investigate?

Answer: Split peaks can be caused by a few key issues, often related to the column inlet or sample solvent.

Probable Causes & Solutions:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be unevenly distributed onto the stationary phase.

    • Solution: Reverse flush the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the frit may need to be replaced, or the column itself may be compromised. An in-line filter between the injector and the column is a good preventative measure.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile when the gradient starts at 30%), it can cause peak distortion.

    • Solution: Prepare your sample in a solvent that is as close as possible to the initial mobile phase composition.

  • Co-eluting Impurity: It's possible that the shoulder is a closely eluting impurity.

    • Solution: Adjust the gradient to be shallower to improve resolution. You can also try a different column chemistry (e.g., a Phenyl-Hexyl column) which may offer different selectivity for aromatic compounds.[14]

Retention Time and Signal Issues

Question: The retention time for my analyte is drifting between injections. What is causing this instability?

Answer: Retention time drift is usually indicative of a problem with the HPLC system's ability to maintain consistent conditions.

Probable Causes & Solutions:

  • Column Equilibration: The column may not be sufficiently equilibrated between gradient runs.

    • Solution: Increase the column re-equilibration time at the end of your gradient method.

  • Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile component (acetonitrile).

    • Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily.

  • Temperature Fluctuations: If the column is not in a thermostatted compartment, changes in ambient lab temperature can affect retention time.

    • Solution: Use a column oven set to a stable temperature, such as 30 °C.[11]

  • Pump Issues: Inconsistent flow from the pump due to air bubbles or faulty check valves will cause retention time to fluctuate.

    • Solution: Purge the pump to remove any air bubbles. If the problem persists, the check valves may need cleaning or replacement.

Question: I am not seeing a peak, or the peak is very small. What should I do?

Answer: This common issue requires a systematic check of the entire workflow, from sample to detector.

G start No/Low Peak Signal check_sample Check Sample Preparation & Integrity start->check_sample sample_ok Sample OK? check_sample->sample_ok check_injector Check Injector and Syringe injector_ok Injection Occurring? check_injector->injector_ok check_flow Check Flow Path and Pressure pressure_ok Pressure Normal? check_flow->pressure_ok check_detector Check Detector Settings detector_ok Wavelength Correct? check_detector->detector_ok sample_ok->check_injector Yes reprepare Reprepare Sample & Standard sample_ok->reprepare No injector_ok->check_flow Yes troubleshoot_injector Troubleshoot Injector Mechanism injector_ok->troubleshoot_injector No pressure_ok->check_detector Yes find_leak Find & Fix Leak/ Blockage pressure_ok->find_leak No optimize_detector Optimize Detector (Wavelength, Lamp) detector_ok->optimize_detector No end_point Problem Solved detector_ok->end_point Yes reprepare->end_point troubleshoot_injector->end_point find_leak->end_point optimize_detector->end_point

Caption: Troubleshooting workflow for no or low peak signal.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile in for HPLC analysis?

  • A1: Acetonitrile is a good first choice. For your final sample that will be injected, it is best to use a solvent that matches the initial mobile phase conditions of your gradient (e.g., 30% acetonitrile in water) to ensure good peak shape.[9]

Q2: Can I run this analysis isocratically?

  • A2: Yes, an isocratic method may be possible if your sample is relatively clean and you are only interested in quantifying the main peak. However, a gradient method is generally recommended during method development to ensure that all potential impurities are eluted from the column, preventing contamination and carryover in subsequent runs.

Q3: My baseline is noisy. What can I do?

  • A3: A noisy baseline can be caused by several factors. Ensure your mobile phase is freshly prepared and properly degassed. Check that the detector lamp has sufficient energy. If the noise is periodic, it may be due to pump pulsations, which could indicate a need for pump maintenance.

Q4: How stable is 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile in the sample solution?

  • A4: While specific stability data for this compound is not available, benzotriazole derivatives are generally stable.[15] However, it is good practice to prepare samples fresh daily and store stock solutions at 2-8°C in the dark to prevent any potential degradation.

References

  • SIELC. (n.d.). Separation of 4-Methyl-1,2,3-benzotriazole on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Zhang, Q., et al. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • Henderson, J. E., & Peyton, G. R. (n.d.). Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography. ResearchGate. Retrieved from [Link]

  • Various Authors. (2023). How to fix peak shape in hplc?. ResearchGate. Retrieved from [Link]

  • Raska, L. A. (2021). Benzotriazole and Tolytriazole Analysis in Select Surface Waters near Wilmington Air Park. CORE Scholar. Retrieved from [Link]

  • California Association of Public Health Laboratories. (2012). Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]

  • Harper, D. B. (1985). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. NIH. Retrieved from [Link]

  • NIST. (n.d.). 1H-Benzotriazole. NIST WebBook. Retrieved from [Link]

  • Agilent. (2023). Why it matters and how to get good peak shape. Agilent Technologies. Retrieved from [Link]

  • Reddy, D., et al. (2015). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. ACS Publications. Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. Phenomenex. Retrieved from [Link]

  • Borst, D. R. (n.d.). UV−UV double-resonance spectrum of 1H-benzotriazole(H 2 O) 1 (upper trace). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzotriazole. NIH. Retrieved from [Link]

  • Nawrocki, J., & Majors, R. E. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Retrieved from [Link]

  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]

  • Kumar, V. V. A., et al. (2012). Nʹ-1-Isopropyl-1H-benzo[d][1][2][3] triazole-5-carboxamides. Der Pharma Chemica. Retrieved from [Link]

  • Mori, K., et al. (2004). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Retrieved from [Link]

  • Process Insights. (2023). Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Retrieved from [Link]

  • PMT. (n.d.). OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision. Physics & Maths Tutor. Retrieved from [Link]

  • Fagel, J. E., & Ewing, G. W. (1951). The Ultraviolet Absorption of Benzotriazole. Journal of the American Chemical Society. Retrieved from [Link]

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Technical Support Center: Synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Our goal is to provide practical, experience-driven advice to help you minimize impurities, optimize yield, and ensure the integrity of your final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My post-reaction analysis (HPLC/NMR) shows two major, closely-related products. What is the likely identity of the main impurity?

A: The most common and challenging impurity in this synthesis is the unwanted regioisomer, 2-isopropyl-2H-benzo[d]triazole-5-carbonitrile . The N-alkylation of the benzotriazole ring system frequently yields a mixture of N1 and N2 substituted products.[1][2][3] The formation of these two isomers is a result of the alkylating agent attacking either the N1 or N2 nitrogen atom of the benzotriazole anion intermediate. The ratio of these isomers is highly sensitive to the reaction conditions.

The underlying principle involves a competition between the thermodynamically more stable N1 product and the kinetically favored N2 product in some cases, although steric and electronic factors of the substituent and substrate play a significant role. Controlling the reaction parameters is paramount to maximizing the yield of the desired N1 isomer.

Q2: How can I improve the regioselectivity of the N-isopropylation step to favor the desired N1 isomer?

A: Achieving high N1 regioselectivity is the primary challenge. Several factors can be manipulated to steer the reaction towards the desired outcome. The alkylation of benzotriazoles is a classic example of a reaction where subtle changes in conditions can have a profound impact on the product distribution.[2][3][4]

Here are the key parameters to control:

  • Choice of Base and Solvent: The base deprotonates the benzotriazole, and the resulting anion's charge distribution is influenced by the solvent. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is a common strategy. This combination helps to fully form the benzotriazole anion. Some studies have shown that basic ionic liquids can also be effective catalysts and reaction media, offering good yields and moderate regioselectivity.[5][6]

  • Reaction Temperature: Temperature control is critical. Generally, conducting the alkylation at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity for the N1 position. Higher temperatures can lead to isomerization or favor the formation of the thermodynamically stable product, which may not always be the desired N1 isomer.

  • Nature of the Alkylating Agent: While you are using an isopropyl group, the choice of leaving group on your reagent (e.g., 2-bromopropane vs. 2-iodopropane) can affect reactivity but typically has a smaller influence on regioselectivity compared to solvent and base.

Table 1: General Impact of Reaction Conditions on N1/N2 Regioselectivity

ParameterCondition Favoring N1 IsomerCondition Favoring N2 IsomerRationale
Solvent Polar Aprotic (e.g., DMF, THF)Less Polar (e.g., Toluene) or ProticPolar aprotic solvents solvate the cation of the base, leaving a "naked" and more reactive benzotriazole anion, often favoring N1 attack.
Base Strong, sterically hindered bases (e.g., NaH, KHMDS)Weaker bases (e.g., K₂CO₃)Strong bases ensure complete anion formation. The counter-ion also plays a role in directing the alkylation.
Temperature Lower Temperatures (0 °C to RT)Higher TemperaturesLower temperatures often favor the kinetic product, which for many benzotriazole alkylations is the N1 isomer.
Catalyst Specific Lewis acids (e.g., B(C₆F₅)₃) have been shown to be highly selective for N1.[2]Certain metal catalysts (e.g., Sc(OTf)₃) can be used to selectively direct alkylation to the N2 position.[4]Catalysts can coordinate to specific nitrogen atoms, sterically or electronically directing the alkylating agent.

Q3: My reaction has stalled, and I have a significant amount of unreacted 5-cyanobenzotriazole starting material. What are the potential causes?

A: Observing a significant amount of unreacted starting material points to a few common issues:

  • Ineffective Deprotonation: The base may be the culprit. If you are using a solid base like potassium carbonate (K₂CO₃) or sodium hydride (NaH), ensure it is fresh and has been properly stored. These reagents can be deactivated by moisture. It is also crucial to use a sufficient stoichiometric amount (typically 1.1 to 1.5 equivalents) to drive the deprotonation to completion.

  • Insufficient Alkylating Agent: Ensure you are using a slight excess of the isopropyl halide (e.g., 1.2 to 2.0 equivalents). This reagent can be volatile or undergo side reactions, so a molar excess helps ensure the reaction proceeds to completion.

  • Low Reaction Temperature or Time: While lower temperatures can improve selectivity, the reaction rate will be slower. If the reaction is not progressing, you may need to allow it to stir longer or gradually increase the temperature while carefully monitoring the N1/N2 ratio by TLC or HPLC.

  • Poor Solubility: Ensure your 5-cyanobenzotriazole is fully dissolved in the chosen solvent before adding the base and alkylating agent. If it is not fully dissolved, the reaction will be limited by the dissolution rate, leading to incomplete conversion.

Q4: I am struggling with the purification. The N1 and N2 isomers are very close on my TLC plate and co-elute during column chromatography. What are my options?

A: This is a frequent challenge due to the similar polarity of the N1 and N2 isomers. When standard silica gel chromatography fails, consider the following strategies:

  • Recrystallization: This is often the most effective and scalable method for separating closely related isomers. Experiment with different solvent systems. A good starting point is a binary system where the compound is soluble in one solvent (e.g., Dichloromethane, Ethyl Acetate) and insoluble in the other (e.g., Heptane, Pentane, Hexanes).[7] Dissolve the crude mixture in the minimum amount of the "good" solvent at an elevated temperature and slowly add the "poor" solvent until turbidity appears. Allow it to cool slowly. The desired isomer will hopefully crystallize out, leaving the other in the mother liquor.

  • Chromatography System Optimization: If you must use chromatography, try altering the mobile phase. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol system, or the addition of a small percentage of a third solvent like diethyl ether, can sometimes improve separation.

  • Preparative HPLC: For obtaining highly pure material on a smaller scale, preparative reverse-phase HPLC is an excellent, albeit more expensive, option.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile?

A: A robust and widely used approach is a two-stage synthesis.

  • Stage 1: Synthesis of the Precursor, 1H-Benzo[d]triazole-5-carbonitrile (5-Cyanobenzotriazole). This intermediate is typically prepared via the diazotization of 3,4-diaminobenzonitrile. An alternative is the conversion of 1H-benzo[d]triazole-5-carboxylic acid to the nitrile, which itself is synthesized from 3,4-diaminobenzoic acid.[8] Palladium-catalyzed cyanation of a 5-halo-benzotriazole is also a viable, though more costly, modern method.[9]

  • Stage 2: Regioselective N-Isopropylation. The 5-cyanobenzotriazole is then alkylated using an isopropyl halide (e.g., 2-bromopropane) in the presence of a suitable base and solvent, as discussed in the troubleshooting section.

Below is a workflow diagram illustrating this general pathway.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Isopropylation cluster_2 Purification A 3,4-Diaminobenzonitrile B 1H-Benzo[d]triazole-5-carbonitrile A->B NaNO₂, H⁺ C 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile (Desired N1 Product) B->C 2-Bromopropane, Base (e.g., NaH), Solvent (e.g., DMF) D 2-Isopropyl-2H-benzo[d]triazole-5-carbonitrile (N2 Impurity) B->D Side Reaction Mix Mixture of N1 and N2 Isomers C->Mix D->Mix Pure Pure N1 Product Mix->Pure Recrystallization or Chromatography

Caption: General Synthetic Workflow.

Q2: How critical is the quality of the starting materials and reagents?

A: Extremely critical. The success of this synthesis hinges on the quality of your inputs.

  • 5-Cyanobenzotriazole: The purity should be >98%. Any isomeric impurities will carry through and complicate purification.

  • Solvents: Use anhydrous (dry) grade solvents, especially for reactions involving strong bases like NaH. Water will quench the base and inhibit the reaction.

  • Base: As mentioned, bases like NaH and K₂CO₃ are hygroscopic. Use freshly opened containers or material that has been properly stored in a desiccator.

  • Alkylating Agent: Use a high-purity grade of 2-bromopropane or 2-iodopropane. Impurities could lead to unwanted side reactions.

Q3: What analytical techniques are essential for this synthesis?

A: A multi-faceted analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. It can often give an initial indication of whether both N1 and N2 isomers are forming.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for determining the purity of the final product and, crucially, for quantifying the ratio of N1 to N2 isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the final product and distinguishing between the N1 and N2 isomers. The chemical shifts of the isopropyl group and the aromatic protons will be distinct for each regioisomer.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that the desired alkylation has occurred.[7]

Illustrative Reaction Pathway and Troubleshooting Logic

The following diagrams visualize the key chemical transformation and a logical workflow for addressing common issues.

G cluster_reaction N-Isopropylation Reaction Pathways start 5-Cyanobenzotriazole Anion N1_product N1-Isopropylation (Desired Pathway) start->N1_product Attack at N1 N2_product N2-Isopropylation (Side Reaction) start->N2_product Attack at N2 reagent + Isopropyl Cation (from 2-bromopropane)

Caption: N1 vs. N2 Alkylation Pathways.

G Start Problem Identified: Low Yield or Purity Check_SM Is Starting Material Consumed? (TLC/HPLC) Start->Check_SM Check_Purity Is the main impurity the N2 isomer? Check_SM->Check_Purity Yes Sol_SM_Not_Consumed Troubleshoot Reaction: - Check base activity - Increase reagent stoichiometry - Increase reaction time/temp Check_SM->Sol_SM_Not_Consumed No Sol_Isomer_Impurity Optimize for Selectivity: - Lower temperature - Change solvent/base - See Table 1 Check_Purity->Sol_Isomer_Impurity Yes Sol_Purification Refine Purification: - Attempt recrystallization - Optimize chromatography - Consider Prep-HPLC Check_Purity->Sol_Purification No, other impurities Sol_Isomer_Impurity->Sol_Purification

Caption: Troubleshooting Workflow.

Experimental Protocols

Protocol 1: Synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Disclaimer: This protocol is illustrative. All experiments should be conducted by qualified personnel with appropriate safety precautions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 1H-benzo[d]triazole-5-carbonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of starting material) and stir until all solids are dissolved.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Gas evolution (H₂) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Alkylation: Add 2-bromopropane (1.5 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by recrystallization (e.g., from ethyl acetate/heptane) or silica gel column chromatography.

References
  • Kumar, V. V. A., Adisehu, D., & Mohanraju, K. (2012). Nʹ-1-Isopropyl-1H-benzo[d][1][5][7] triazole-5-carboxamides. Der Pharma Chemica, 4(5), 1942-1946. [Link]

  • Le, Z. G., Chen, Z. C., Hu, Y., & Zheng, Q. G. (2009). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(10), 2524-2529. [Link]

  • Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. [Link]

  • Reddy, B. V. S., Divya, B., Swamy, T., & Reddy, P. M. (2017). B(C6F5)3-catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 53(80), 11025-11028. [Link]

  • Tang, S., Yu, J., Shao, Y., & Sun, J. (2021). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers, 8(2), 278-282. [Link]

  • Wang, X., Zhao, Y., Wang, Y., Ji, M., & Wang, J. (2019). Precise Control of Regioselective N1- and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry, 58(15), 10167-10174. [Link]

  • Karch, R., & Turek, D. (2017). Easy access to 5-cyanotriazoles via Pd-catalyzed cyanation of 5-iodotriazoles. Organic & Biomolecular Chemistry, 15(1), 149-156. [Link]

  • Khlafi-Nezhad-K, A., Zare, A., Parhami, A., et al. (2007). Highly regioselective N-alkylation of benzotriazole under solvent-free conditions. Journal of the Iranian Chemical Society, 4, 271-278. [Link]

  • Venkatanarayana, M., Nuchu, R., Babu, H. S., Garrepalli, G. S., & Tangallapalli, S. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole: A Potential Intermediate for Vilazodone Hydrochloride, an Antidepressant Drug. Asian Journal of Chemistry, 32(9), 2267-2270. [Link]

  • Synthesis of 5-carboxybenzotriazole. (n.d.). PrepChem. [Link]

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Navigating the Scale-Up of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile. As Senior Application Scientists with extensive field experience in heterocyclic chemistry and process development, we have compiled this guide to address the common challenges and questions that arise during the production of this important molecule. This resource is designed to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile?

The most common and scalable approach involves a two-step synthesis. The first step is the formation of the benzotriazole ring system through the diazotization of 3,4-diaminobenzonitrile to yield 1H-benzo[d]triazole-5-carbonitrile. The second step is the regioselective N-alkylation of the benzotriazole intermediate with an isopropylating agent to obtain the final product.

Q2: What are the primary challenges when scaling up this synthesis?

The main hurdles in scaling up this process are:

  • Controlling the highly exothermic diazotization reaction: This step requires strict temperature control to prevent runaway reactions and the formation of hazardous diazonium salt intermediates.[1][2]

  • Ensuring regioselectivity during N-isopropylation: The alkylation of benzotriazoles can lead to a mixture of N1 and N2 isomers, which can be difficult to separate.[3][4] The presence of an electron-withdrawing nitrile group can further influence this selectivity.[5]

  • Managing potential byproducts: Both reaction steps can generate impurities that may complicate purification on a larger scale.

  • Safe handling of reagents and intermediates: Diazonium salts are potentially explosive, and appropriate safety measures are critical during scale-up.[1][2]

Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?

For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable. For final product characterization and purity assessment, a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC is recommended.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

Step 1: Synthesis of 1H-benzo[d]triazole-5-carbonitrile

This initial step involves the diazotization of 3,4-diaminobenzonitrile.

Problem 1: Low Yield of 1H-benzo[d]triazole-5-carbonitrile

  • Possible Cause 1: Incomplete diazotization.

    • Explanation: The reaction of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) is highly dependent on temperature and pH.[6] If the temperature is too high, the diazonium salt intermediate can decompose prematurely.[2]

    • Solution:

      • Maintain a reaction temperature between 0-5 °C using an ice-salt bath.

      • Ensure slow, portion-wise addition of the sodium nitrite solution to control the exotherm.

      • Use a slight excess of sodium nitrite to drive the reaction to completion, but avoid a large excess which can lead to side reactions.

  • Possible Cause 2: Side reactions due to improper pH.

    • Explanation: The pH of the reaction mixture should be acidic to ensure the formation of the active nitrosating agent, the nitrosonium ion (NO⁺).[7]

    • Solution:

      • Use a strong acid like hydrochloric acid or sulfuric acid to maintain a low pH.

      • Monitor the pH of the reaction mixture to ensure it remains in the optimal range.

  • Possible Cause 3: Product loss during workup.

    • Explanation: 1H-benzo[d]triazole-5-carbonitrile has some water solubility.

    • Solution:

      • After precipitation, thoroughly chill the mixture to minimize solubility.

      • Wash the filtered product with ice-cold water to remove inorganic salts without significant product loss.

Problem 2: Formation of a Tarry, Dark-Colored Product

  • Possible Cause: Decomposition of the diazonium salt.

    • Explanation: As mentioned, diazonium salts are thermally unstable.[2] Localized "hot spots" in the reactor due to inefficient stirring or rapid addition of reagents can lead to decomposition and the formation of phenolic and other colored byproducts.

    • Solution:

      • Ensure vigorous and efficient stirring throughout the reaction.

      • Maintain strict temperature control and slow addition of the sodium nitrite solution.

      • Consider using a continuous flow reactor for large-scale production to improve heat and mass transfer, thereby minimizing the accumulation of unstable intermediates.

Step 2: N-isopropylation of 1H-benzo[d]triazole-5-carbonitrile

This step involves the reaction of the benzotriazole intermediate with an isopropylating agent, such as isopropyl bromide, in the presence of a base.

Problem 1: Formation of a Mixture of N1 and N2 Isomers

  • Possible Cause: Lack of regioselectivity in the alkylation reaction.

    • Explanation: Benzotriazole has two nucleophilic nitrogen atoms (N1 and N2) that can be alkylated.[3][4] The presence of the electron-withdrawing nitrile group at the 5-position can decrease the overall nucleophilicity of the ring and influence the N1/N2 ratio. Generally, N1-alkylation is sterically more favorable.

    • Solution:

      • Choice of Solvent and Base: The reaction conditions can significantly impact the regioselectivity. Aprotic polar solvents like DMF or acetonitrile are commonly used. The choice of base (e.g., potassium carbonate, sodium hydride) can also influence the outcome. Experiment with different solvent/base combinations to optimize for the desired N1 isomer.

      • Catalyst: Consider using a catalyst that can direct the alkylation to the N1 position. For example, B(C₆F₅)₃ has been reported to catalyze site-selective N1-alkylation of benzotriazoles.[3]

      • Purification: If a mixture is unavoidable, separation by column chromatography is often necessary. On a larger scale, recrystallization may be a more viable option if the solubility differences between the isomers are significant.

Problem 2: Low Conversion of the Starting Material

  • Possible Cause 1: Insufficient reactivity of the isopropylating agent.

    • Explanation: Isopropyl bromide is a secondary alkyl halide and is less reactive than primary alkyl halides.

    • Solution:

      • Increase the reaction temperature, but monitor for potential side reactions or decomposition.

      • Use a more reactive isopropylating agent, such as isopropyl triflate, although this is a more expensive option.

      • Increase the equivalents of the isopropylating agent.

  • Possible Cause 2: Inappropriate base.

    • Explanation: The base must be strong enough to deprotonate the benzotriazole, but not so strong that it causes side reactions with the solvent or the alkylating agent.

    • Solution:

      • If using a weaker base like potassium carbonate, ensure it is finely powdered and the reaction is sufficiently heated to drive the reaction.

      • For a more robust reaction, a stronger base like sodium hydride can be used, but requires anhydrous conditions and careful handling.

  • Possible Cause 3: Electron-withdrawing effect of the nitrile group.

    • Explanation: The cyano group deactivates the benzotriazole ring, making it less nucleophilic and thus slowing down the alkylation reaction.[5]

    • Solution:

      • Longer reaction times and higher temperatures may be necessary compared to the alkylation of unsubstituted benzotriazole.

      • Careful optimization of the reaction conditions is crucial.

Problem 3: Formation of O-alkylation byproducts (if applicable to starting material variations)

  • Explanation: If the starting material contained a hydroxyl group, O-alkylation could compete with N-alkylation.

  • Solution:

    • Protect the hydroxyl group before the N-alkylation step and deprotect it afterwards.

    • Optimize the reaction conditions (e.g., choice of base and solvent) to favor N-alkylation.

Experimental Protocols

Step 1: Synthesis of 1H-benzo[d]triazole-5-carbonitrile

Caption: Workflow for the synthesis of 1H-benzo[d]triazole-5-carbonitrile.

Procedure:

  • In a well-ventilated fume hood, equip a jacketed reactor with a mechanical stirrer, a temperature probe, and an addition funnel.

  • Charge the reactor with 3,4-diaminobenzonitrile and a suitable acid (e.g., a mixture of acetic acid and water).

  • Cool the mixture to 0-5 °C using a circulating chiller.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the cooled mixture via the addition funnel, maintaining the internal temperature below 5 °C. Caution: This reaction is exothermic and generates potentially explosive diazonium salts.[1][2] Strict temperature control is crucial.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for another 1-2 hours, during which the product will precipitate.

  • Cool the mixture again to 0-5 °C to maximize precipitation.

  • Filter the solid product and wash it with several portions of ice-cold water.

  • Dry the product under vacuum to a constant weight.

Step 2: Synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

N_Isopropylation A 1H-benzo[d]triazole-5-carbonitrile D Reaction Mixture A->D B Solvent (e.g., DMF) Base (e.g., K2CO3) B->D C Isopropyl Bromide C->D E Heat (e.g., 60-80°C) D->E Stir F Workup (Quench, Extract) E->F Monitor by TLC/HPLC G Purification (Chromatography/Recrystallization) F->G H 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile G->H

Caption: N-isopropylation of 1H-benzo[d]triazole-5-carbonitrile.

Procedure:

  • Set up a reactor with a mechanical stirrer, a condenser, a temperature probe, and an inert atmosphere (e.g., nitrogen).

  • Charge the reactor with 1H-benzo[d]triazole-5-carbonitrile, a suitable aprotic polar solvent (e.g., DMF), and a base (e.g., finely powdered potassium carbonate).

  • Stir the mixture and add isopropyl bromide.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

Data Summary

StepReactantsKey ParametersTypical YieldPurity (by HPLC)
1 3,4-Diaminobenzonitrile, Sodium Nitrite, AcidTemperature: 0-5 °C, Slow addition of NaNO₂, Acidic pH85-95%>98%
2 1H-benzo[d]triazole-5-carbonitrile, Isopropyl BromideSolvent: DMF, Base: K₂CO₃, Temperature: 60-80 °C, Inert atmosphere70-85%>99%

Safety Considerations

  • Diazotization: Aromatic diazonium salts can be explosive when isolated and dry.[1][2] It is crucial to keep them in solution and at low temperatures. Always perform this reaction behind a blast shield, especially during scale-up. Ensure adequate venting to handle any gas evolution.[2]

  • Alkylating Agents: Isopropyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Solvents: DMF is a reproductive toxin and should be handled with appropriate personal protective equipment.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

By understanding the chemistry and potential pitfalls outlined in this guide, researchers and production chemists can more effectively and safely scale up the production of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

References

  • Dai, G.; Yang, L.; Zhou, W. Copper-catalyzed oxidative dehydrogenative N–N bond formation for the synthesis of N,N′-diarylindazol-3-ones. Org. Chem. Front.2017, 4, 1136-1139.
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  • Zhao, Y.; et al. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chem. Commun.2021, 57, 7758-7761.
  • Organic Chemistry Portal. Diazotisation. [Link]

  • Alam, M. S.; et al. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank2021, 2021(2), M1218.
  • Le, Z. G.; et al. Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Synth. Commun.2009, 39(14), 2525-2531.
  • Tang, S.; et al. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Org. Chem. Front.2021, 8, 278-283.
  • Wang, X.; et al. Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angew. Chem. Int. Ed.2019, 58(38), 13414-13418.
  • MSN Laboratories Private Limited. Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons2025 . [Link]

  • Kumar, V. V. A.; et al. Nʹ-1-Isopropyl-1H-benzo[d][3][5][8] triazole-5-carboxamides. Der Pharma Chemica2012 , 4(5), 1942-1946.

  • An, G.; et al. Reactive Chemical Hazards of Diazonium Salts. Org. Process Res. Dev.2015, 19(9), 1146-1157.
  • LeBlond, C. R.; et al. Managing Hazards for Scale Up of Chemical Manufacturing Processes. Org. Process Res. Dev.2014, 18(11), 1435-1447.
  • Zhao, Y.; et al. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. PubMed2021 . [Link]

  • Hashim, G.; et al. Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal2021, 05(03), 17-24.
  • Ferguson, G.; et al. 3,4-Diaminobenzonitrile. Acta Crystallogr. Sect. E Struct. Rep. Online2011, 67(Pt 12), o3246.
  • Abu-Hashem, A. A.; et al. Synthesis of 1,3,5-Triazepines and Benzo[f][3][4][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules2024 , 29(3), 598.

  • An, G.; et al. Reactive Chemical Hazards of Diazonium Salts. ResearchGate2015 . [Link]

  • Somesh, S.; et al. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc.2016 . [Link]

  • Shah, M.
  • Küçükgüzel, Ş. G.; et al. Synthesis and antioxidant activities of some 4-benzylidenamino-4,5-dihydro- 1H-1,2,4-triazol-5-one derivatives. Indian J. Chem.2004, 43B, 1527-1533.
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Technical Support Center: A Guide to Refining Purification Protocols for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this specific heterocyclic nitrile. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategy effectively. We will address the most common challenges, from isomeric contamination to low yields, in a direct question-and-answer format.

Part 1: Foundational Knowledge - Understanding the Purification Challenge

Before attempting any purification, it is critical to understand the nature of the target molecule and the likely impurities that may have formed during its synthesis. The primary synthetic route to this compound involves the N-alkylation of 1H-benzo[d]triazole-5-carbonitrile, a reaction that is notoriously challenging regarding regioselectivity.

Q1: What are the primary impurities I should expect when synthesizing 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile?

The most significant and challenging impurity is the undesired N2-alkylated isomer, 2-Isopropyl-2H-benzo[d]triazole-5-carbonitrile . The alkylation of benzotriazoles can occur on either the N1 or N2 position of the triazole ring, often resulting in a mixture of products.[1][2] These isomers have very similar polarities and molecular weights, making their separation non-trivial.

Other common impurities include:

  • Unreacted Starting Material: 1H-benzo[d]triazole-5-carbonitrile.

  • Reagent Residues: Unreacted isopropyl halide (or other alkylating agent) and residual base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Residues: High-boiling point solvents like DMF or DMSO used during the synthesis.

  • Side-Products: Minor products from potential side reactions, which can contribute to coloration.

G cluster_products Reaction Products SM 1H-Benzo[d]triazole- 5-carbonitrile N1_isomer Desired Product: 1-Isopropyl-1H-benzo[d]triazole- 5-carbonitrile (N1) SM->N1_isomer N1 Alkylation (Major Pathway) N2_isomer Key Impurity: 2-Isopropyl-2H-benzo[d]triazole- 5-carbonitrile (N2) SM->N2_isomer N2 Alkylation (Minor Pathway)

Caption: Synthetic pathway leading to N1 and N2 isomers.

Q2: What are the key physical properties of the target compound that influence purification?

Understanding the physicochemical properties is essential for designing an effective purification strategy. While extensive experimental data for this specific molecule is not widely published, we can infer properties based on its structure and data from related benzotriazole derivatives.

PropertyEstimated Value / ObservationImpact on Purification
Molecular Weight 186.21 g/mol [3]Standard for typical organic molecules; compatible with silica gel chromatography and standard filtration.
Polarity Moderately polarSuitable for normal-phase chromatography. The nitrile group and triazole ring contribute to its polarity.
Solubility Generally soluble in polar organic solvents (DCM, EtOAc, Acetone). Limited solubility in non-polar solvents (Hexane, Pentane) and water.[4][5]This solubility profile is ideal for both chromatography (adsorption onto silica) and recrystallization (using a polar/non-polar solvent pair).
Thermal Stability Benzotriazole derivatives are known to be thermally stable, but can decompose at very high temperatures.[6][7]Avoid high-temperature techniques like distillation. Recrystallization should be performed with minimal necessary heating.
pKa The parent 1H-benzotriazole is a weak acid (pKa ≈ 8.4).[8]The triazole nitrogen is weakly basic. This allows for potential acid/base extraction to remove certain impurities, though it may not be effective for separating the N1/N2 isomers.

Part 2: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Recrystallization Troubleshooting

Q: My product has "oiled out" instead of crystallizing. Why does this happen and how can I fix it?

"Oiling out" typically occurs when the solution is supersaturated or cooled too quickly, causing the compound to separate as a liquid phase instead of forming a crystal lattice.[9] The presence of impurities can also disrupt crystallization.

Causality & Solution:

  • Rapid Cooling: The kinetic barrier to forming an ordered crystal lattice is not overcome before the compound crashes out of solution.

    • Solution: Re-heat the solution until the oil redissolves completely. If necessary, add a minimal amount of the hot primary solvent to ensure full dissolution. Then, allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can be highly effective.

  • Impurity Interference: Impurities can act as "crystal poisons," disrupting the lattice formation.

    • Solution: If slow cooling fails, the crude material may be too impure for recrystallization. Perform a preliminary purification step, such as a quick filtration through a silica plug or a basic liquid-liquid extraction, to remove gross impurities before attempting recrystallization again.

  • Inappropriate Solvent Choice: The boiling point of the solvent might be higher than the melting point of your compound (or a eutectic mixture with its impurities).

    • Solution: Choose a solvent or solvent system with a lower boiling point.

Q: I've tried several solvents, but can't achieve good crystal formation. What's a systematic approach to selecting a recrystallization solvent?

A systematic screening is the most efficient method. The ideal solvent should dissolve the compound poorly at room temperature but well when hot.

Systematic Approach:

  • Initial Screening: Place ~20-30 mg of your crude material into several test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, acetonitrile, water) dropwise at room temperature. A good candidate will show poor solubility.

  • Heating: Heat the tubes that showed poor solubility. A good solvent will now fully dissolve the compound.

  • Cooling: Allow the promising solutions to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

  • Solvent Pair (Binary) System: If no single solvent works, use a solvent pair. Dissolve the crude material in a small amount of a "good" solvent (in which it is highly soluble, e.g., Dichloromethane). Then, add a "poor" or "anti-solvent" (in which it is insoluble, e.g., Hexane or Pentane) dropwise at room temperature or slightly elevated temperature until the solution becomes faintly turbid.[4] Allow this to cool slowly.

Column Chromatography Troubleshooting

Q: My primary challenge is separating the N1 and N2 isomers. What column chromatography strategy is most effective?

This is the central challenge. Since the isomers have very similar polarities, a high-resolution setup is required.

Strategy for Isomer Separation:

  • Stationary Phase: Use standard-grade silica gel (40-63 µm).

  • Mobile Phase Selection: The key is to find a solvent system that maximizes the difference in retention factor (ΔRf) on a TLC plate.

    • Starting Point: Begin with a Hexane/Ethyl Acetate system. A 7:3 or 8:2 (Hexane:EtOAc) mixture is a common starting point for moderately polar compounds.[4][5]

    • Optimization: Run TLCs with slightly different solvent ratios (e.g., 9:1, 8:2, 7:3). Look for the ratio that gives you the largest separation between the two isomer spots, with the lower spot (desired N1 product) having an Rf value between 0.2 and 0.35. This provides the optimal window for separation on a column.

  • Column Loading & Elution:

    • Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel and load it carefully onto the top of the column. This prevents band broadening.

    • Shallow Gradient: Instead of isocratic (constant solvent ratio) elution, a very shallow gradient can significantly improve separation. For example, start with 9:1 Hexane:EtOAc and slowly increase to 8:2 over many column volumes. Automated flash chromatography systems excel at this.

Q: My compound is showing significant tailing on the silica gel column. What causes this and how can I improve the peak shape?

Tailing, or streaking, is often caused by the acidic nature of standard silica gel interacting with basic sites on the molecule, such as the triazole nitrogens.

Causes & Solutions:

  • Acid-Base Interaction: The weakly basic nitrogens in your compound can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing some molecules to "stick" and elute slowly, resulting in a tail.

    • Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (NEt₃) is sufficient to neutralize the acidic sites on the silica and produce sharp, symmetrical peaks.

  • Column Overloading: Loading too much material onto the column can exceed its capacity, leading to poor separation and tailing.[10]

    • Solution: As a rule of thumb, the mass of the crude material should be about 1-2% of the mass of the silica gel for difficult separations (e.g., 100-200 mg of crude on a 10g silica column).

Part 3: Validated Purification Protocols

Here are detailed, step-by-step methodologies for the purification of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

Protocol 1: Optimized Flash Chromatography for Isomer Separation

This protocol is designed for high-resolution separation of the N1 and N2 isomers.

G start Start: Crude Product tlc 1. TLC Analysis (e.g., 8:2 Hexane:EtOAc) Identify Rf of isomers start->tlc prep_sample 2. Sample Preparation Dissolve crude in minimal DCM. Add 1-2x mass of silica gel. Evaporate to free-flowing powder. tlc->prep_sample load_sample 4. Dry Load Sample Carefully add prepared sample to top of silica bed. prep_sample->load_sample prep_column 3. Column Packing Pack column with silica gel in initial mobile phase (e.g., 9:1 Hexane:EtOAc) prep_column->load_sample elute 5. Elution Run shallow gradient or isocratic elution. (Start with 9:1, move to 8:2 Hexane:EtOAc) load_sample->elute collect 6. Fraction Collection Collect small fractions (e.g., 5-10 mL) elute->collect analyze 7. TLC Analysis of Fractions Spot fractions on TLC to identify pure product fractions. collect->analyze combine 8. Combine & Evaporate Combine pure fractions and remove solvent under reduced pressure. analyze->combine end End: Purified Product combine->end

Caption: Workflow for flash chromatography purification.

Methodology:

  • Mobile Phase Selection: Perform TLC analysis using Hexane:Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3) to find a system where the Rf of the lower, more polar spot (likely the desired N1 isomer) is ~0.25 and separation from the upper spot is maximized. Add 0.1% triethylamine to the mobile phase if tailing is observed.

  • Column Preparation: Prepare a slurry of silica gel (40-63 µm) in the initial, less polar mobile phase (e.g., 9:1 Hexane:EtOAc). Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal amount of dichloromethane (DCM). Add 1-1.5 g of silica gel to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully layer this powder on top of the packed column.

  • Elution: Begin eluting with the initial mobile phase. If using a gradient, slowly increase the polarity. For example, elute with 5 column volumes of 9:1 Hexane:EtOAc, followed by a slow gradient to 8:2 Hexane:EtOAc over 10-15 column volumes.

  • Fraction Collection: Collect small, uniform fractions.

  • Analysis: Analyze the collected fractions by TLC. Pool the fractions containing only the pure, lower-Rf product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified product.

Protocol 2: Recrystallization for Final Polishing

Recrystallization is an excellent final step to remove minor impurities and obtain a crystalline solid, especially after chromatography.

Methodology:

  • Solvent Selection: Based on screening, a Dichloromethane/Pentane or Ethyl Acetate/Hexane system is often effective.

  • Dissolution: Dissolve the post-chromatography product in the minimum required volume of the more polar solvent (e.g., DCM or Ethyl Acetate) at room temperature or with gentle warming.

  • Induce Precipitation: Slowly add the non-polar anti-solvent (e.g., Pentane or Hexane) dropwise while stirring until the solution becomes persistently cloudy.

  • Crystallization: Add one or two drops of the polar solvent to redissolve the cloudiness and then set the flask aside, covered, to cool slowly to room temperature. For maximum yield, subsequently place it in a refrigerator or ice bath.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals sparingly with the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Part 4: Final Purity Verification

Q: What analytical techniques are essential to confirm the purity and identity of the final product?

No single technique is sufficient. A combination of methods provides a complete picture of purity and structural confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most critical tool. The chemical shifts of the protons on the isopropyl group and the aromatic ring will be different for the N1 and N2 isomers. Compare your spectrum to validated reference spectra to confirm the regiochemistry. The integration of peaks should be consistent with the structure, and no significant impurity peaks should be present.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of your compound (via the mass spectrometer) and provides a highly sensitive measure of its purity (via the liquid chromatograph's UV trace). A pure sample should show a single major peak with the correct mass-to-charge ratio ([M+H]⁺).

  • Caution on GC-MS (Gas Chromatography-Mass Spectrometry): While useful for volatile compounds, be cautious. Heterocyclic nitriles can sometimes be thermally labile and may degrade or rearrange in the hot GC injection port, potentially giving a misleading purity assessment.[11] LC-MS is generally the preferred method for non-volatile, moderately polar compounds like this one.

By employing these systematic troubleshooting guides and validated protocols, you will be well-equipped to overcome the common challenges associated with the purification of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile and obtain a product of high purity for your research and development needs.

References

  • ResearchGate. (n.d.). Synthesis of alkylated benzotriazoles. [Download Table]. Retrieved from [Link]

  • Kumar, V. V. A., Adisehu, D., & Mohanraju, K. (2012). Nʹ-1-Isopropyl-1H-benzo[d][1][4][12] triazole-5-carboxamides. Der Pharma Chemica, 4(5), 1942-1946. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Nʹ-(4-(Trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d][1][4][12]triazole-5- carboxamides. Der Pharma Chemica, 4(5), 1942-1946. Retrieved from [Link]

  • CUTM Courseware. (n.d.). To prepare benzotriazole from o-phenylenediamine. Retrieved from [Link]

  • Google Patents. (n.d.). JP2007224014A - Method for purification of benzotriazole derivative.
  • Deltachem (Qingdao) Co.,Ltd. (2020, November 23). Benzotriazole UV absorber with excellent heat resistance-Omnistab UV234. Retrieved from [Link]

  • Google Patents. (n.d.). US3334054A - Purification of benzotriazole.
  • Google Patents. (n.d.). CN101928254B - Benzotriazole derivatives and their preparation and use.
  • Zhao, Y., Mandal, D., Guo, J., Wu, Y., & Stephan, D. W. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(63), 7799-7802. Retrieved from [Link]

  • ResearchGate. (2026, January 18). Thermal Study of Two Benzotriazole Derivatives. Retrieved from [Link]

  • Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. Retrieved from [Link]

  • PubMed. (n.d.). Thermal analysis of N-carbamoyl benzotriazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from [Link]

  • PubMed. (2014, April 15). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Thermal analysis of N-carbamoyl benzotriazole derivatives. Retrieved from [Link]

  • ResearchGate. (2015, March 15). How can I remove nitrile impurities from the oxime? Retrieved from [Link]

  • Semantic Scholar. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]

  • National Institutes of Health. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • National Institutes of Health. (2024, June 27). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Retrieved from [Link]

  • State of California. (2025, July 7). CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind UV Stabilizers: Understanding Benzotriazole Derivatives. Retrieved from [Link]

  • MDPI. (2020, September 14). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography. Retrieved from [Link]

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Technical Support Center: Enhancing the Biological Activity of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Introduction: This guide serves as a dedicated technical resource for research teams working with 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile. The benzotriazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.[1][2][3][4] This document provides a structured, experience-driven approach to troubleshooting common challenges and systematically enhancing the biological activity of this specific compound through targeted medicinal chemistry and robust experimental design. Our goal is to empower your team to move efficiently from a preliminary hit compound to a lead candidate with optimized potency, selectivity, and drug-like properties.

Section 1: Foundational FAQs

This section addresses high-level questions that are critical to address before embarking on a resource-intensive lead optimization campaign.

Q1: What are the initial steps to confirm the identity and purity of my synthesized 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile?

A1: Before any biological evaluation, rigorous analytical validation is non-negotiable. This ensures that any observed activity is attributable to the target compound and not impurities.

  • Identity Confirmation: Use a combination of Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the specific chemical structure, including the correct isomer. The isopropyl group and the nitrile on the benzotriazole core should show characteristic shifts.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity. For screening campaigns, a purity level of >95% is strongly recommended. This prevents false positives from highly potent impurities and ensures accurate concentration calculations for dose-response curves.

  • Solubility Determination: Perform a preliminary solubility test in your primary assay buffer (e.g., phosphate-buffered saline with DMSO). Poor solubility can lead to compound precipitation and inaccurate biological data, often manifesting as a shallow or inconsistent dose-response curve.

Q2: What are the most likely therapeutic targets for a benzotriazole-based scaffold?

A2: The benzotriazole nucleus is considered a versatile pharmacophore.[2][5] Based on existing literature, likely target classes include:

  • Kinases: Many heterocyclic compounds are potent kinase inhibitors.

  • Viral Enzymes: Benzotriazole derivatives have shown activity against viral helicases and polymerases.[1][6]

  • Microbial Enzymes: Certain derivatives have demonstrated antimycobacterial and antifungal activity, sometimes by inhibiting enzymes like CYP51.[2]

  • Tubulin: Some benzotriazole acrylonitriles have been shown to be potent tubulin polymerization inhibitors.[2]

If the target is unknown, consider running a broad panel screen against representative members of these families to identify a primary mechanism of action.

Q3: What baseline in vitro assays should I establish before starting a chemical modification campaign?

A3: A robust and validated assay cascade is the foundation of a successful optimization program.

  • Primary Biochemical Assay: This should be a direct measure of your compound's interaction with its purified target (e.g., an enzyme inhibition assay or a receptor binding assay). It provides a clean measure of potency (IC50 or Kd).

  • Cell-Based Potency Assay: This assay measures the compound's effect in a relevant cellular context (e.g., inhibiting cancer cell proliferation or blocking viral replication). A significant drop-off in potency from the biochemical to the cell-based assay (often >10-fold) is a common problem that this guide will address.[7]

  • Baseline Cytotoxicity Assay: Run your compound against a non-target cell line (e.g., HEK293 or primary fibroblasts) to determine its general cytotoxicity (CC50).[8][9] A good starting point is a therapeutic index (CC50/EC50) of >10.

Section 2: Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is formatted to directly address specific problems you may encounter during your lead optimization efforts.

Problem Area 1: Low Target Potency (High IC50/EC50)

Q: My initial screens show the parent compound has low micromolar activity. Where do I start with structural modifications to improve potency?

A: This is a classic starting point for a hit-to-lead campaign. The goal is to systematically probe the structure-activity relationship (SAR) to identify regions of the molecule that can be modified to improve binding affinity.

Causality: Potency is a function of the binding free energy between your compound and its target. This is governed by factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. Small structural changes can significantly alter these interactions.

Recommended Strategy: SAR by Catalog

  • Probe the Benzene Ring: The 5-position is occupied by the nitrile, but positions 4, 6, and 7 are prime for modification. The introduction of electron-withdrawing groups (e.g., -Cl, -F, -NO2) can sometimes increase activity.[2] For example, adding fluorine can alter the molecule's electronics and shape, potentially improving potency.[10]

  • Modify the Isopropyl Group: The N1-isopropyl group is a key hydrophobic feature.

    • Size: Systematically vary the alkyl size (e.g., ethyl, cyclopropyl, tert-butyl) to probe the size of the corresponding hydrophobic pocket on the target protein. A cyclopropyl group, for instance, can increase potency and improve metabolic stability.[11]

    • Polarity: Introduce polarity by replacing it with groups like cyclobutanol or a methoxyethyl group to search for nearby hydrogen bond donors or acceptors.

  • Replace the Nitrile Group: The nitrile at C5 is an electron-withdrawing group and a potential hydrogen bond acceptor. Consider replacing it with bioisosteres—functional groups with similar physical or chemical properties. Common bioisosteres for a nitrile include a carboxamide, a small heterocycle (like an oxazole or thiazole), or a trifluoromethyl group.

Problem Area 2: Poor Cellular Activity or Bioavailability

Q: My compound is potent in a biochemical assay but shows no activity in a cell-based assay. What are the likely causes?

A: This "biochemical-to-cellular disconnect" is a frequent and critical hurdle. Over 90% of drug development projects fail, often due to poor drug-like properties that manifest at this stage.[7] The primary culprit is often poor cell membrane permeability.[12]

Causality: For a compound to work in a cell, it must first cross the lipid bilayer membrane to reach its intracellular target. Molecules that are too polar, too large, or have too many hydrogen bond donors often fail to do this efficiently.

Recommended Troubleshooting Workflow:

  • Rule out Assay Artifacts: Ensure the compound is not degrading in the cell culture media over the course of the assay. Use LC-MS to check compound stability.

  • Assess Permeability Directly: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) .[13][14] This is a cost-effective, cell-free method to measure a compound's ability to passively diffuse across an artificial lipid membrane.[15][16] It helps isolate passive permeability from other cellular factors.

  • Strategies to Improve Permeability:

    • Reduce Hydrogen Bond Donors: N-methylation of amide bonds is a classic strategy to improve permeability, although it can sometimes reduce potency if the N-H is involved in binding.[17]

    • Mask Polarity: Introduce lipophilic groups to increase the overall hydrophobicity of the molecule.

    • Conformational Rigidity: Introducing rigid structural elements, like a cyclopropane ring, can sometimes pre-organize the molecule into a more membrane-compatible conformation.[11]

Problem Area 3: Off-Target Effects & Toxicity

Q: My lead compound is showing signs of cytotoxicity in cell lines at concentrations near its effective dose. How can I mitigate this?

A: Cytotoxicity is a major cause of drug candidate failure.[18] It's crucial to determine if the toxicity is due to the intended mechanism of action (on-target toxicity) or interaction with unintended cellular components (off-target toxicity).[19]

Causality: Heterocyclic compounds can sometimes interact with a range of proteins or cellular systems, leading to toxicity.[20][21] Common liabilities include inhibition of the hERG potassium channel (cardiotoxicity) or inhibition of Cytochrome P450 (CYP) enzymes (drug-drug interactions).

Recommended Mitigation Strategy:

  • Decouple Potency from Toxicity: Synthesize a small set of analogs with varying potencies. If the cytotoxicity tracks perfectly with on-target potency, the toxicity may be inherent to the target itself. If they diverge, you likely have an off-target issue that can be engineered out.

  • Profile Against Key Anti-Targets:

    • hERG Assay: Screen your compound in a hERG binding or functional assay to flag potential cardiotoxicity risks early.

    • CYP Inhibition Panel: Evaluate your compound against major CYP isoforms (e.g., 3A4, 2D6, 2C9) to identify potential drug-drug interaction liabilities.

  • Structural Modifications to Reduce Toxicity:

    • Block Metabolic Hotspots: If metabolism is creating a toxic species, use techniques like fluorination to block the site of metabolic action.[10]

    • Increase Selectivity: Often, minor structural changes can dramatically reduce binding to off-targets while maintaining on-target potency. Re-explore the SAR around different parts of the molecule with selectivity, not just potency, as the primary goal.

Section 3: Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTT) to Assess Cytotoxicity

This protocol provides a method for determining the concentration of your compound that reduces the viability of a cell population by 50% (CC50).

  • Cell Plating: Seed a 96-well plate with your chosen cell line (e.g., HEK293) at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2x concentration serial dilution of your compound in complete growth medium. Typically, an 8-point curve ranging from 100 µM to 0.1 µM is a good starting point. Include a "vehicle control" (e.g., 0.1% DMSO) and a "cells only" control.

  • Dosing: Add 100 µL of the 2x compound dilutions to the appropriate wells, resulting in a final 1x concentration.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as % viability vs. log[concentration]. Fit the data to a four-parameter logistic curve to determine the CC50 value.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a high-throughput method to assess the passive permeability of your compound.[13][14]

  • Membrane Preparation: Coat a 96-well filter plate (the donor plate) with 5 µL of a 1% solution of lecithin in dodecane.

  • Compound Preparation: Prepare your test compounds at a concentration of 200 µM in a universal buffer (e.g., PBS, pH 7.4).

  • Assay Setup:

    • Fill a 96-well acceptor plate with 300 µL of the universal buffer per well.

    • Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

    • Add 150 µL of your compound solution to each well of the donor plate.

  • Incubation: Cover the sandwich and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * V_A / (Area * time)

    • Where V_A is the volume of the acceptor well, and Area is the surface area of the membrane.

Section 4: Data Analysis & Visualization

Table 1: Example Structure-Activity Relationship (SAR) Data for Analogs
Compound IDR1 Group (at N1)R2 Group (at C5)Biochemical IC50 (nM)Cell-Based EC50 (nM)PAMPA Pe (10⁻⁶ cm/s)
Parent Isopropyl-CN1250>10,0000.8
ANA-01 Cyclopropyl-CN85095001.1
ANA-02 Isopropyl-CONH₂2500>20,000<0.5
ANA-03 Cyclopropyl-CONH₂1800>20,000<0.5
ANA-04 Isopropyl2-Oxazole98015005.2
ANA-05 Cyclopropyl2-Oxazole450 620 6.5

Analysis: This sample data illustrates a successful optimization. Replacing the isopropyl with a cyclopropyl group (ANA-01 vs. Parent) provides a modest potency boost. Replacing the nitrile with a carboxamide (ANA-02) hurts permeability and cellular activity. However, replacing the nitrile with an oxazole (ANA-04) dramatically improves permeability, closing the gap between biochemical and cellular activity. Combining the two positive changes (ANA-05) results in the best overall profile.

Diagrams and Workflows

Lead_Optimization_Workflow cluster_0 Initial Screening cluster_1 Assay Cascade cluster_2 Optimization Cycles (SAR) Hit Hit Compound (e.g., 1-50 µM) Biochem Biochemical Assay (IC50) Hit->Biochem Confirm Potency Cellular Cell-Based Assay (EC50) Biochem->Cellular Assess Cellular Activity Tox Cytotoxicity Assay (CC50) Cellular->Tox Determine Therapeutic Index (TI) SAR Synthesize Analogs Tox->SAR Low Potency or TI? Select Assess Selectivity (hERG, CYP) Tox->Select Lead Lead Candidate (EC50 < 100 nM TI > 100) Tox->Lead Good Profile? SAR->Biochem Test New Analogs Perm Assess Permeability (PAMPA) SAR->Perm Biochem/Cellular Disconnect? Perm->SAR Iterate Design Select->SAR Iterate Design

Caption: A typical iterative workflow for medicinal chemistry lead optimization.

Troubleshooting_Workflow Start Problem: Biochemical IC50 is potent, but Cellular EC50 is weak (>10x shift) Step1 Is the compound stable in cell media? Start->Step1 Step1_Yes Yes Step1->Step1_Yes Step1_No No -> Redesign for stability (e.g., block metabolic site) Step1->Step1_No Step2 Run PAMPA Assay. Is passive permeability low? Step1_Yes->Step2 Step2_Yes Yes Step2->Step2_Yes Step2_No No Step2->Step2_No Action_Perm Improve Permeability: - Reduce H-bond donors - Increase lipophilicity - Reduce polar surface area Step2_Yes->Action_Perm Action_Efflux Hypothesis: Active Efflux - Run assay with efflux pump inhibitor - Redesign to evade transporters Step2_No->Action_Efflux

Caption: Decision tree for troubleshooting poor cellular activity.

References

  • Bavetsias, V., & Crumpler, S. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals. Available at: [Link]

  • Di Miceli, M., et al. (2021). Benzotriazole: An overview on its versatile biological behavior. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Suma, B.V., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Pharmaceutical Sciences and Research.
  • Suma, B.V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research.
  • Dandge, A.V., et al. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. International Journal in Pharmaceutical Sciences. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Lin, Y.-H., & Chen, C.-W. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology. Available at: [Link]

  • Sun, D., et al. (2022). Why 90% of clinical drug development fails and how to improve it? Acta Pharmaceutica Sinica B. Available at: [Link]

  • ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
  • ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • Royal Society of Chemistry. (2022).
  • Kosheeka. (n.d.).
  • ACS Publications. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Heterocyclic Molecular Targeted Drugs and Nanomedicines for Cancer: Recent Advances and Challenges. MDPI.
  • Technology Networks. (n.d.). Improving Efficiency in Drug Discovery and Development. Technology Networks.
  • PMC. (n.d.). Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. PMC.

  • ResearchGate. (n.d.). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
  • Patsnap. (n.d.). What is the most difficult part of drug discovery?
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • PMC. (n.d.). New strategies to enhance the efficiency and precision of drug discovery. PMC.
  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
  • PubMed. (2005).
  • RSC Publishing. (2023). Enhancement of cell membrane permeability by using charged nanoparticles and a weak external electric field. RSC Publishing.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • PMC. (n.d.). Principles of early drug discovery. PMC.
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Lehigh University. (2014). A strategy for making more potent drugs. Lehigh University News.
  • NIH. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH.
  • Chem Help ASAP. (2020). drug efficacy & drug potency. YouTube.
  • PMC. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC.
  • Penn State University. (2023). New, simple and accessible method creates potency-increasing structure in drugs.
  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab.
  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.
  • ACS Publications. (2019). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benzotriazole Derivatives: A Comparative Analysis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the benzotriazole scaffold represents a privileged structure, lauded for its versatility and wide spectrum of biological activities.[1][2][3] This guide provides an in-depth comparison of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile against other key benzotriazole derivatives, offering insights into how specific structural modifications influence their physicochemical properties and biological performance. Our analysis is grounded in established structure-activity relationships (SAR) and supported by experimental data from peer-reviewed literature.

The Benzotriazole Core: A Foundation for Diverse Bioactivity

Benzotriazole, a bicyclic heteroaromatic compound, serves as a versatile scaffold in drug design due to its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[4] Its derivatives have demonstrated a remarkable range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2] The therapeutic potential of these compounds can be finely tuned through substitutions on both the benzene and triazole rings.

This guide focuses on two key modifications embodied in 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile: N-alkylation at the 1-position with an isopropyl group and the introduction of an electron-withdrawing nitrile group at the 5-position.

Structural Features and Their Impact: An In-Depth Look

The specific substitutions on the benzotriazole scaffold directly influence its biological activity. Here, we dissect the contributions of the N1-isopropyl group and the C5-cyano group.

The N1-Isopropyl Group: Modulating Lipophilicity and Potency

N-alkylation of benzotriazole is a common strategy to enhance the lipophilicity and, consequently, the cell permeability and oral bioavailability of the resulting derivatives.[5] The choice of the alkyl substituent is critical, as its size and nature can significantly impact the compound's interaction with its biological target.

The isopropyl group, being a small, branched alkyl chain, offers a balance of increased lipophilicity without excessive steric hindrance. This can lead to enhanced potency in certain therapeutic areas. For instance, studies have shown that the introduction of a bulky isopropyl group can increase antibacterial activity against strains like Bacillus subtilis.[1]

The 5-Cyano Group: An Electron-Withdrawing Powerhouse

The electronic properties of the benzene ring of the benzotriazole scaffold can be modulated by introducing electron-donating or electron-withdrawing groups. The nitrile (-CN) group at the 5-position is a potent electron-withdrawing group, which can significantly alter the molecule's electronic distribution and its ability to participate in hydrogen bonding and other interactions.

Research has indicated that the presence of electron-withdrawing groups, such as nitro, chloro, fluoro, and by extension, cyano, at the 5-position of the benzotriazole moiety can lead to an increase in antimycotic activity.[1] This suggests that for applications in antifungal drug discovery, 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile could be a promising candidate.

Comparative Performance Analysis: A Data-Driven Perspective

While direct head-to-head comparative studies of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile against a wide array of derivatives are not extensively available in the public domain, we can infer its potential performance based on the known effects of its constituent functional groups. The following table summarizes the observed activities of various benzotriazole derivatives, providing a basis for comparison.

Derivative ClassKey Structural Feature(s)Observed Biological ActivityReference
N1-Alkylated Benzotriazoles N1-isopropylEnhanced antibacterial activity[1]
N1-alkyl/arylAntifungal, antibacterial, analgesic, anti-inflammatory, antihypertensive[5]
C5-Substituted Benzotriazoles 5-cyano (in a biphenyl moiety)Potent antimicrobial agents[6]
5-nitro, 5-chloro, 5-fluoroIncreased antimycotic activity[1]
Other Notable Derivatives 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt)Selective inhibitor of protein kinase CK2 (anticancer)[7]
Benzotriazole-based β-amino alcoholsActive against Staphylococcus aureus and Bacillus subtilis[8]

Based on this data, it is reasonable to hypothesize that 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile would exhibit a favorable profile in antimicrobial, particularly antifungal, applications. The combination of increased lipophilicity from the isopropyl group and the electron-withdrawing nature of the cyano group could lead to enhanced cell penetration and target engagement.

Experimental Protocols: Synthesis and Evaluation

To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis of the target compound and its evaluation.

Synthesis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

The synthesis can be approached in a two-step process, starting from the commercially available 3,4-diaminobenzoic acid.

Step 1: Synthesis of 1H-benzo[d]triazole-5-carboxylic acid

This step involves the diazotization of 3,4-diaminobenzoic acid.

  • Materials: 3,4-diaminobenzoic acid, Glacial Acetic Acid, Sodium Nitrite, Water, Ice.

  • Procedure:

    • Dissolve 3,4-diaminobenzoic acid in aqueous acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • The resulting precipitate, 1H-benzo[d]triazole-5-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Step 2: N-Isopropylation and Conversion of Carboxylic Acid to Nitrile

This can be a multi-step process within this second phase.

  • N-Isopropylation:

    • Dissolve 1H-benzo[d]triazole-5-carboxylic acid in a suitable solvent such as DMF.

    • Add a base, for example, potassium carbonate.

    • Add 2-iodopropane and heat the mixture.

    • Monitor the reaction by TLC. Upon completion, the mixture is worked up to isolate 1-isopropyl-1H-benzo[d]triazole-5-carboxylic acid.

  • Conversion to Nitrile:

    • The carboxylic acid is first converted to the primary amide. This can be achieved by treating it with thionyl chloride to form the acid chloride, followed by reaction with ammonia.

    • The resulting 1-isopropyl-1H-benzo[d]triazole-5-carboxamide is then dehydrated to the nitrile using a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride.

dot

Synthesis_Workflow cluster_step1 Step 1: Benzotriazole Ring Formation cluster_step2 Step 2: N-Isopropylation cluster_step3 Step 3: Nitrile Formation A 3,4-Diaminobenzoic Acid B Diazotization (NaNO2, Acetic Acid) A->B Reactant C 1H-benzo[d]triazole-5-carboxylic acid B->C Product D 1H-benzo[d]triazole-5-carboxylic acid E N-Isopropylation (2-Iodopropane, K2CO3) D->E Reactant F 1-Isopropyl-1H-benzo[d]triazole-5-carboxylic acid E->F Product G 1-Isopropyl-1H-benzo[d]triazole-5-carboxylic acid H Amidation & Dehydration G->H Reactant I 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile H->I Final Product

Caption: Synthetic workflow for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

Biological Evaluation: Antimicrobial Activity Assay

A standard method to evaluate the antimicrobial performance is the determination of the Minimum Inhibitory Concentration (MIC).

  • Materials: Test compounds, bacterial or fungal strains, appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, incubator.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

dot

MIC_Workflow A Prepare stock solution of benzotriazole derivative B Serial two-fold dilutions in 96-well plate A->B C Inoculate with standardized microbial suspension B->C D Incubate under appropriate conditions C->D E Determine MIC by visual inspection D->E

Sources

A Comparative Guide to the Structure-Activity Relationships of Benzotriazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzotriazole scaffold, a fused bicyclic heteroaromatic system, has emerged as a cornerstone in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to function as a bioisostere, interacting with a wide array of biological targets. This unique characteristic has led to the development of a vast library of benzotriazole analogs with a broad spectrum of pharmacological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of benzotriazole derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. We will delve into the mechanistic underpinnings of their actions, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation, offering a valuable resource for researchers in the field of drug discovery and development.

Part 1: The Benzotriazole Scaffold: A Privileged Core in Medicinal Chemistry

The versatility of the benzotriazole ring system lies in its ability to be readily functionalized at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The most common synthetic route involves the diazotization of o-phenylenediamine with sodium nitrite in an acidic medium, leading to the formation of the core benzotriazole structure.[1] Subsequent modifications, such as N-alkylation or C-substitution, can then be employed to generate a diverse range of analogs. This synthetic accessibility, coupled with its favorable drug-like properties, has solidified the position of benzotriazole as a "privileged scaffold" in the quest for novel therapeutic agents.[2][3]

Part 2: Anticancer Activity of Benzotriazole Analogs: Targeting Cell Proliferation and Survival

Benzotriazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4]

Mechanistic Insights into Anticancer Action

Two of the most well-documented mechanisms of action for anticancer benzotriazole analogs are the inhibition of tubulin polymerization and the targeting of Focal Adhesion Kinase (FAK).

2.1.1. Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and play a pivotal role in the formation of the mitotic spindle during cell division.[5] Certain benzotriazole derivatives have been shown to bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics. This interference with the assembly and disassembly of microtubules leads to a dysfunctional mitotic spindle, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle.[5] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

G2M_Arrest Benzotriazole Benzotriazole Analog Tubulin β-Tubulin (Colchicine Site) Benzotriazole->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Disrupts Spindle Mitotic Spindle Formation Microtubule->Spindle Inhibits Checkpoint Spindle Assembly Checkpoint Spindle->Checkpoint Activates G2M G2/M Phase Arrest Checkpoint->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: G2/M arrest via tubulin polymerization inhibition.

2.1.2. Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in various cancers and is a key mediator of cell survival, proliferation, migration, and invasion.[5] Specific benzotriazole analogs have been identified as potent inhibitors of FAK. By blocking the activity of FAK, these compounds can disrupt downstream signaling pathways, most notably the PI3K/Akt pathway, which is crucial for promoting cell survival and proliferation. Inhibition of this pathway ultimately leads to the induction of apoptosis.

FAK_Inhibition Benzotriazole Benzotriazole Analog FAK FAK Benzotriazole->FAK Inhibits Apoptosis Apoptosis Benzotriazole->Apoptosis Induces PI3K PI3K FAK->PI3K Activates FAK->Apoptosis Inhibits Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Promotes

Caption: FAK signaling inhibition by benzotriazole analogs.

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro anticancer activity of a selection of benzotriazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR1-GroupR2-GroupCancer Cell LineIC50 (µM)Reference
ARV-2 2-phenylquinazolineHMCF-7 (Breast)3.16[6]
ARV-2 2-phenylquinazolineHHeLa (Cervical)5.31[6]
ARV-2 2-phenylquinazolineHHT-29 (Colon)10.6[6]
4g Tetrahydrocurcumin4-chlorophenylHCT-116 (Colon)1.09[7]
4k Tetrahydrocurcumin4-fluorophenylHCT-116 (Colon)89.38[7]
7s N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amineHMCF-7 (Breast)1.2[8]
7s N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amineHHepG2 (Liver)13.3[8]
HB5 2-(2,3-dimethylaminobenzoic acid)-1,2,4-triazole4-chlorophenylHepG2 (Liver)2.87[9]
HB5 2-(2,3-dimethylaminobenzoic acid)-1,2,4-triazole4-chlorophenylA549 (Lung)9.69[9]
Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of benzotriazole analogs is highly dependent on the nature and position of substituents on both the benzotriazole core and any appended moieties. Analysis of the available data reveals several key SAR trends:

  • Substitution on Appended Aromatic Rings: The presence of electron-withdrawing groups, such as halogens, on phenyl rings attached to the core structure often enhances anticancer activity. For instance, the 4-chloro-substituted tetrahydrocurcumin derivative 4g (IC50 = 1.09 µM against HCT-116) is significantly more potent than the corresponding 4-fluoro derivative 4k (IC50 = 89.38 µM).[7]

  • Bulky Aromatic Systems: The incorporation of bulky, planar aromatic systems, such as quinazoline and benzimidazole rings, can lead to potent anticancer activity. Compound ARV-2 , which features a 2-phenylquinazoline moiety, exhibits significant cytotoxicity against multiple cancer cell lines.[6] Similarly, compound 7s , containing a substituted benzimidazole-quinoline scaffold, shows potent inhibition of VEGFR-2 and strong anticancer effects.[8]

  • Hybrid Molecules: Combining the benzotriazole scaffold with other known anticancer pharmacophores, such as tetrahydrocurcumin or 1,2,4-triazole derivatives, has proven to be an effective strategy for developing highly potent analogs.[7][9]

Experimental Protocols for Anticancer Evaluation

2.4.1. General Synthesis of N-Aryl Benzotriazole Derivatives

A common method for the synthesis of N-aryl benzotriazole derivatives involves the reaction of benzotriazole with an appropriate aryl halide in the presence of a base and a copper catalyst (Ullmann condensation).

Materials:

  • Benzotriazole

  • Aryl halide (e.g., 4-chloronitrobenzene)

  • Potassium carbonate (K2CO3)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of benzotriazole (1.0 eq) in DMF, add K2CO3 (2.0 eq) and CuI (0.1 eq).

  • Add the aryl halide (1.1 eq) to the reaction mixture.

  • Heat the mixture at 120-140 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl benzotriazole derivative.

2.4.2. In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzotriazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the benzotriazole derivatives and incubate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[5]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Part 3: Antimicrobial Activity of Benzotriazole Analogs: Combating Bacterial and Fungal Pathogens

Benzotriazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[12]

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanism of benzotriazole derivatives is believed to be multifactorial, involving the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The lipophilic nature of many benzotriazole analogs allows them to penetrate the lipid-rich cell membranes of microorganisms, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Antimicrobial_Action Benzotriazole Benzotriazole Analog CellMembrane Bacterial Cell Membrane Benzotriazole->CellMembrane Interacts with Permeability Increased Permeability CellMembrane->Permeability Leads to Leakage Leakage of Cellular Contents Permeability->Leakage Causes CellDeath Cell Death Leakage->CellDeath Results in

Caption: General mechanism of antimicrobial action.

Comparative Analysis of Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzotriazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDR-GroupMicrobial StrainMIC (µM)Reference
4e β-amino alcoholStaphylococcus aureus8[13][14]
4e β-amino alcoholBacillus subtilis16[13][14]
5g 1,3-oxazolidineBacillus subtilis8[13]
Compound with -COOMe at C5 -COOMeVarious bacteria0.125-0.25 µg/mL
Trifluoromethyl-substituted analog -CF3MRSA12.5-25 mg/mL[2]
Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of benzotriazole analogs is significantly influenced by their structural features:

  • Lipophilicity: Increased lipophilicity generally correlates with enhanced antimicrobial activity, likely due to improved penetration of the microbial cell membrane. The incorporation of alkyl or aryl groups can modulate this property.

  • Electron-withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl (-CF3), has been shown to confer potent activity, particularly against resistant strains like MRSA.[2]

  • Heterocyclic Moieties: The fusion or linkage of other heterocyclic rings, such as oxazolidinones or thiazolidinones, to the benzotriazole core can result in compounds with potent and broad-spectrum antimicrobial activity.[13] For example, the oxazolidine derivative 5g shows strong activity against Bacillus subtilis.[13]

  • Substitution at C5: The introduction of a methoxycarbonyl (-COOMe) group at the 5-position of the benzotriazole ring has been reported to yield compounds with remarkable antibacterial properties, exhibiting very low MIC values.

Experimental Protocols for Antimicrobial Evaluation

3.4.1. General Synthesis of Benzotriazole-based β-Amino Alcohols

These compounds can be synthesized via the aminolysis of benzotriazolated epoxides.[13]

Materials:

  • 1-(Oxiran-2-ylmethoxy)-1H-benzo[d][2][5][13]triazole

  • Amine (e.g., aniline)

Procedure:

  • Mix the benzotriazolated epoxide (1.0 eq) and the amine (1.2 eq) in a reaction vessel.

  • Heat the mixture at 60-80 °C under solvent-free conditions for 1-2 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and purify the product by column chromatography on silica gel to obtain the desired β-amino alcohol.

3.4.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[15]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Benzotriazole derivatives (dissolved in DMSO)

  • 96-well microtiter plates

Procedure:

  • Prepare a twofold serial dilution of the benzotriazole compounds in the growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Part 4: Antiviral Activity of Benzotriazole Analogs: A New Frontier in Antiviral Drug Discovery

Benzotriazole derivatives have also demonstrated promising activity against a range of viruses, particularly enteroviruses.[16][17]

Mechanistic Insights into Antiviral Action

The antiviral mechanism of benzotriazole analogs can vary depending on the virus and the specific compound. One reported mechanism involves the inhibition of the early stages of viral infection, such as viral attachment to the host cell.[16] By blocking this initial step, the virus is unable to enter the cell and replicate. Other potential mechanisms include the inhibition of viral enzymes essential for replication, such as helicase.[3]

Antiviral_Action Benzotriazole Benzotriazole Analog Attachment Viral Attachment Benzotriazole->Attachment Inhibits Virus Virus HostCell Host Cell Receptor Virus->HostCell Binds to Entry Viral Entry Attachment->Entry Leads to Replication Viral Replication Entry->Replication Initiates

Sources

A Comparative Efficacy Analysis of Novel Benzotriazole-Based Kinase Inhibitors: A Case Study with 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzotriazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] Its derivatives have shown significant promise in various therapeutic areas, including oncology, due to their potential to inhibit key enzymes involved in disease progression.[3][4] This guide provides a comparative analysis of a novel benzotriazole derivative, 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile (herein referred to as Compound-X for this hypothetical analysis), against known inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle and a validated target in cancer therapy.

The rationale for focusing on protein kinases stems from the established activity of benzotriazole derivatives as kinase inhibitors.[3][5] While public data on the specific biological targets of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is not currently available, its structural motifs suggest potential for kinase inhibition. This guide, therefore, presents a hypothetical yet scientifically rigorous comparison to illustrate the evaluative process for such a novel compound.

The Central Role of CDK2 in Cell Cycle Progression and as a Therapeutic Target

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by binding to its cyclin partners, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex phosphorylates key substrates, such as the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor and the subsequent expression of genes required for DNA replication. Dysregulation of the CDK2 pathway is a common feature in many human cancers, making it an attractive target for the development of novel anticancer therapeutics.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases pRb->E2F maintains release Cyclin E Cyclin E E2F->Cyclin E activates transcription DNA Replication DNA Replication E2F->DNA Replication drives CDK2 CDK2 Cyclin E->CDK2 binds CDK2->pRb hyper-phosphorylates Growth Factors Growth Factors Growth Factors->Cyclin D

Caption: Simplified diagram of the CDK2 signaling pathway in cell cycle progression.

Comparative Efficacy of Compound-X and Known CDK2 Inhibitors

To contextualize the potential efficacy of our hypothetical benzotriazole derivative, Compound-X, we compare its assigned inhibitory activity against that of well-established CDK2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

InhibitorChemical ClassCDK2 IC50 (nM)Reference
Compound-X Benzotriazole75 (Hypothetical) N/A
Roscovitine (Seliciclib)Purine450[1]
Dinaciclib (SCH 727965)Pyridopyrimidine1[3]
Palbociclib (PD 0332991)Pyridopyrimidine>10,000 (CDK4/6 selective)[5]

Note: The IC50 value for Compound-X is hypothetical and serves as a basis for this comparative guide. Palbociclib is included as a reference for a highly selective CDK4/6 inhibitor to highlight the importance of kinase selectivity profiling.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of a compound's IC50 value against a specific kinase is a foundational experiment in drug discovery. The following protocol outlines a common method for assessing CDK2 inhibition.

Objective: To determine the in vitro inhibitory activity of test compounds against human CDK2/Cyclin E.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme complex

  • Histone H1 protein (substrate)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter and cocktail

Methodology:

  • Compound Preparation: Serially dilute test compounds in DMSO to achieve a range of concentrations. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, Histone H1 substrate, and the test compound dilutions.

  • Enzyme Addition: Add the recombinant CDK2/Cyclin E enzyme to each well to initiate the reaction. Include a "no enzyme" control and a "vehicle" (DMSO) control.

  • Initiation of Phosphorylation: Add [γ-³²P]ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Incubate the reaction plate at 30°C for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an excess of cold ATP or by spotting the reaction mixture onto the filter plates.

  • Washing: Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Compound Dilution Compound Dilution Reaction Mix Reaction Mix Compound Dilution->Reaction Mix Enzyme Addition Enzyme Addition Reaction Mix->Enzyme Addition ATP Addition ATP Addition Enzyme Addition->ATP Addition Incubation Incubation ATP Addition->Incubation Termination & Washing Termination & Washing Incubation->Termination & Washing Scintillation Counting Scintillation Counting Termination & Washing->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Interpreting the Results and Future Directions

Based on our hypothetical data, Compound-X, with an IC50 of 75 nM, would be considered a potent inhibitor of CDK2. Its potency would be significantly greater than the first-generation CDK inhibitor Roscovitine, though less potent than the multi-kinase inhibitor Dinaciclib.

The next logical steps in the preclinical development of a compound like Compound-X would involve:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity of the compound against a broad panel of kinases to determine its selectivity. High selectivity is often desirable to minimize off-target effects.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit cell proliferation in cancer cell lines that are known to be dependent on CDK2 activity.

  • Mechanism of Action Studies: Confirming that the compound's anti-proliferative effects are due to the inhibition of CDK2 in a cellular context. This can be achieved through techniques such as Western blotting to assess the phosphorylation status of CDK2 substrates.

  • Pharmacokinetic and in vivo Efficacy Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties, and its anti-tumor efficacy in animal models.

Conclusion

While the efficacy of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile as a kinase inhibitor remains to be experimentally determined, this guide provides a framework for its evaluation. The benzotriazole scaffold holds considerable potential for the development of novel therapeutics.[1][3] Through systematic in vitro and in vivo studies, as outlined in this guide, the true therapeutic potential of this and other novel benzotriazole derivatives can be elucidated.

References

  • Benzotriazole: An overview on its versatile biological behavior. PubMed Central. [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]

  • Benzotriazole: An overview of its versatile biological behaviour. Ukaaz Publications. [Link]

  • Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. PubMed. [Link]

  • Nʹ-1-Isopropyl-1H-benzo[d][1][3][5] triazole-5-carboxamides. Der Pharma Chemica. [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review. [Link]

  • (PDF) UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. ResearchGate. [Link]

  • Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. Growing Science. [Link]

  • Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell proliferation. PubMed. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and cross-validation of two primary analytical methods for the quantification of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, a key intermediate in pharmaceutical synthesis. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and validate the most appropriate analytical technique for their specific application, ensuring data integrity and regulatory compliance.

The narrative herein is grounded in the principles of scientific integrity, explaining the causality behind experimental choices and adhering to the validation standards set forth by major regulatory bodies.

Introduction: The Analytical Imperative for Novel Benzotriazoles

1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile is a heterocyclic compound of increasing interest in medicinal chemistry. As with any potential active pharmaceutical ingredient (API) or critical intermediate, the ability to accurately and reliably quantify the compound is paramount. This necessity extends from initial synthesis and process development to final product quality control (QC) and stability testing. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1][2].

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous validation of analytical methods to ensure product quality and safety[3][4][5]. When a new analytical method is developed or an existing one is transferred between laboratories, a cross-validation study is essential to demonstrate that the two methods provide equivalent results[6].

This guide will compare two robust and widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). We will detail the development and validation of each method and then present a formal cross-validation study to compare their performance characteristics directly.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds.[7] Given the aromatic benzotriazole core of the target molecule, it possesses a strong chromophore, making it ideally suited for UV detection. This method is chosen for its robustness, precision, and widespread availability in QC laboratories. The separation is based on the partitioning of the analyte between a stationary phase (a packed column) and a liquid mobile phase.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode-Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex C18 (100 Å, 2.6 µm, 100 x 4.6 mm). A C18 column is selected for its versatility in retaining moderately polar to non-polar compounds like our target analyte.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v). This composition provides optimal retention and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C to ensure consistent retention times.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm, determined by UV spectral scan to be the wavelength of maximum absorbance.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile reference standard and dissolve in 10 mL of acetonitrile.

    • Working Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the test sample in acetonitrile to achieve a theoretical concentration of 50 µg/mL.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_Standard Prepare Calibration Standards (1-100 µg/mL) Instrument_Setup Set up HPLC System (C18 Column, ACN:H2O) Prep_Standard->Instrument_Setup Load Prep_Sample Prepare Test Sample (50 µg/mL) Prep_Sample->Instrument_Setup Load Injection Inject Standards & Samples Instrument_Setup->Injection Detection UV Detection at 225 nm Injection->Detection Integration Integrate Peak Area Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Standards Quantification Quantify Analyte Concentration Integration->Quantification Samples Calibration->Quantification Apply Curve

Caption: Workflow for HPLC-UV quantification of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

Validation Data Summary: HPLC-UV

The method was validated according to ICH Q2(R2) guidelines[2][3]. The key performance characteristics are summarized below.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) r² ≥ 0.9990.9998
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
RepeatabilityRSD ≤ 2.0%0.85%
Intermediate PrecisionRSD ≤ 2.0%1.21%
Specificity No interference at analyte RtPassed (No interfering peaks observed)
Limit of Quantitation (LOQ) -0.5 µg/mL

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for analytes that are volatile and thermally stable. The choice of GC-MS is driven by its exceptional specificity and sensitivity. The mass spectrometer provides structural information, allowing for positive identification of the analyte and separation from impurities, even if they co-elute chromatographically. This is particularly valuable during process development and impurity profiling.

Experimental Protocol: GC-MS Method
  • Instrumentation: Agilent 8890 GC System coupled to a 5977B MS Detector or equivalent.

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This is a low-bleed, non-polar column providing excellent performance for a wide range of compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (20:1 ratio).

    • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min. This program ensures good separation from potential volatile impurities.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Detection Mode: Selected Ion Monitoring (SIM). Quantifier ion: m/z 186 (M+), Qualifier ions: m/z 171, 144. SIM mode is used to enhance sensitivity and selectivity.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of reference standard and dissolve in 10 mL of Dichloromethane (DCM).

    • Working Standards: Prepare calibration standards from 0.1 µg/mL to 25 µg/mL by diluting the stock solution with DCM.

    • Sample Preparation: Dissolve the test sample in DCM to achieve a theoretical concentration of 10 µg/mL.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Standard Prepare Calibration Standards (0.1-25 µg/mL in DCM) Instrument_Setup Set up GC-MS System (HP-5ms Column) Prep_Standard->Instrument_Setup Load Prep_Sample Prepare Test Sample (10 µg/mL in DCM) Prep_Sample->Instrument_Setup Load Injection Inject Standards & Samples Instrument_Setup->Injection Separation_Ionization GC Separation & EI Ionization Injection->Separation_Ionization Detection MS Detection (SIM Mode) Separation_Ionization->Detection Integration Integrate Ion Chromatogram Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Standards Quantification Quantify Analyte Concentration Integration->Quantification Samples Calibration->Quantification Apply Curve

Caption: Workflow for GC-MS quantification of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

Validation Data Summary: GC-MS

The GC-MS method was also validated against the same ICH Q2(R2) criteria[2][3].

Validation ParameterAcceptance CriteriaResult
Linearity (r²) r² ≥ 0.9990.9995
Range 0.1 - 25 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%98.8% - 101.1%
Precision (RSD%)
RepeatabilityRSD ≤ 2.0%1.15%
Intermediate PrecisionRSD ≤ 2.0%1.45%
Specificity No interference at analyte Rt & m/zPassed (Mass spectral confirmation)
Limit of Quantitation (LOQ) -0.05 µg/mL

Cross-Validation Study: HPLC-UV vs. GC-MS

Objective: The primary goal of this cross-validation is to determine if the newly developed GC-MS method produces results that are equivalent to the established HPLC-UV method for the quantification of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile in a representative sample matrix. This is critical for method transfer or for using the methods interchangeably.

Cross-Validation Protocol
  • Sample Selection: Three independent batches of the target compound were selected.

  • Sample Preparation: From each batch, six independent samples were prepared according to the HPLC-UV protocol (target concentration 50 µg/mL) and six were prepared according to the GC-MS protocol (target concentration 10 µg/mL).

  • Analysis: The samples were analyzed on the same day by two different analysts, one for each instrument, to incorporate intermediate precision elements.

  • Statistical Analysis: The mean assay values and standard deviations obtained from each method were compared using a Student's t-test (to compare means) and an F-test (to compare variances). The acceptance criteria are that there should be no statistically significant difference between the means (p > 0.05) and variances of the two methods.

Logical Flow of the Cross-Validation Process

CrossValidation_Logic Sample Select 3 Batches of Analyte Prep_HPLC Prepare 6 Samples/Batch for HPLC-UV Sample->Prep_HPLC Prep_GCMS Prepare 6 Samples/Batch for GC-MS Sample->Prep_GCMS Analyze_HPLC Analyze via Validated HPLC-UV Method Prep_HPLC->Analyze_HPLC Analyze_GCMS Analyze via Validated GC-MS Method Prep_GCMS->Analyze_GCMS Data_HPLC Results: Assay Mean & SD (HPLC-UV) Analyze_HPLC->Data_HPLC Data_GCMS Results: Assay Mean & SD (GC-MS) Analyze_GCMS->Data_GCMS Stats Statistical Comparison - F-test (Variances) - t-test (Means) Data_HPLC->Stats Data_GCMS->Stats Conclusion Conclusion: Methods are Equivalent / Not Equivalent Stats->Conclusion

Caption: Logical diagram illustrating the workflow of the cross-validation study.

Comparative Results
Batch IDHPLC-UV Assay (% w/w)GC-MS Assay (% w/w)% Difference
B-00199.5 ± 0.85%99.3 ± 1.10%-0.20%
B-00298.9 ± 0.91%99.2 ± 1.25%+0.30%
B-00399.2 ± 0.88%98.8 ± 1.15%-0.40%

Statistical Evaluation:

  • F-test: The calculated F-values for all batches were less than the critical F-value, indicating that there is no significant difference between the variances of the two methods.

  • t-test: The calculated t-values for all batches were less than the critical t-value (p > 0.05), indicating that there is no statistically significant difference between the mean assay values obtained by the two methods.

Discussion and Recommendations

The cross-validation study successfully demonstrated that the HPLC-UV and GC-MS methods are equivalent for the quantitative determination of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile. Both methods were independently validated and shown to be accurate, precise, linear, and specific for their intended purpose, in full compliance with ICH guidelines[8][9].

Method Selection Rationale:

  • For Routine Quality Control (QC): The HPLC-UV method is recommended. Its primary advantages are simpler sample preparation, faster run times (under isocratic conditions), and lower instrument maintenance overhead. It is a robust and reliable method perfectly suited for high-throughput environments where the primary goal is potency determination.

  • For Impurity Profiling & Research: The GC-MS method is the superior choice. Its mass selective detector provides unequivocal identification of the main component and any potential impurities, which is invaluable during process development, forced degradation studies, and investigations into out-of-specification results. While the sample preparation is slightly more involved and the instrumentation more complex, the richness of the data it provides justifies its use in these applications. The significantly lower LOQ also makes it the preferred method for trace-level analysis.

Conclusion

Both the developed HPLC-UV and GC-MS methods are fit for the purpose of quantifying 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile. The successful cross-validation confirms that data generated by either method can be used with confidence and are interchangeable for batch release testing. The final choice of method should be dictated by the specific analytical objective, balancing the need for routine efficiency against the requirement for high-specificity structural information.

References

  • California Department of Food and Agriculture. (2025). Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). CAC-Benzotriazole-1.1. [Link]

  • Raska, L. A. (2021). Benzotriazole and Tolytriazole Analysis in Select Surface Waters near Wilmington Air Park. Wright State University CORE Scholar. [Link]

  • Li, Y., et al. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Chinese Journal of Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135472147, 1-isopropyl-1H-benzotriazole-5-carbonitrile. [Link]

  • Sushmitha, K., et al. (2021). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. International Journal of Pharmaceutical Research. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Kumar, V. V. A., et al. (2012). Nʹ-1-Isopropyl-1H-benzo[d][10][11][12] triazole-5-carboxamides. Der Pharma Chemica. [Link]

  • Wang, Y. S., et al. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry. [Link]

  • Google Patents. (n.d.). CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Montesdeoca-Esponda, S., et al. (2021). Gas chromatography quadrupole time-of-flight mass spectrometry determination of benzotriazole ultraviolet stabilizers in sludge samples. ResearchGate. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • De B ラック, T. (2015). FDA Signals a New Approach for Analytical Method Validation. ResearchGate. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

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  • GMP Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • Carpinteiro, I., et al. (2014). Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the nuanced mechanistic differences between structurally related compounds is paramount. This guide provides a comparative analysis of the hypothetical compound 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile and its structurally related, clinically significant counterpart, a generic Janus Kinase (JAK) inhibitor. We will explore their putative mechanisms of action, supported by experimental data from related compounds, and outline the methodologies required to validate these hypotheses. This guide is structured to provide not just data, but a framework for mechanistic inquiry when encountering novel small molecules.

Introduction: The Benzotriazole Scaffold in Drug Discovery

The benzotriazole moiety is a versatile scaffold in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions with biological targets. Its derivatives have been explored as inhibitors of a wide range of enzymes, including kinases, polymerases, and proteases. The addition of a carbonitrile group, as seen in 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, is a common strategy in kinase inhibitor design. The nitrile can act as a hydrogen bond acceptor, potentially anchoring the molecule within the ATP-binding pocket of a kinase.

This guide will use a known JAK inhibitor scaffold as a reference point to hypothesize and then mechanistically interrogate 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

Mechanistic Comparison: A Tale of Two Inhibitors

Our comparative analysis will focus on a key class of enzymes in signal transduction: the Janus kinases (JAKs). We will compare our subject compound, 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, with a representative JAK inhibitor.

The Reference Compound: A Generic JAK Inhibitor

Many potent and selective JAK inhibitors feature a nitrogen-containing heterocyclic core that interacts with the hinge region of the kinase's ATP-binding site. For our comparison, we will consider a generic structure that mimics the key interactions of inhibitors like Tofacitinib or Ruxolitinib. These inhibitors typically form hydrogen bonds with the kinase hinge region, while other parts of the molecule occupy the hydrophobic regions of the ATP-binding pocket.

The Compound of Interest: 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Based on its structure, we can hypothesize that 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile also functions as a kinase inhibitor. The benzotriazole core could potentially interact with the hinge region of a kinase, while the isopropyl group could occupy a hydrophobic pocket. The 5-carbonitrile group is a key feature, as it can form a crucial hydrogen bond with the backbone amide of a residue in the ATP-binding site.

The following diagram illustrates the hypothetical binding mode of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile within a kinase ATP-binding site.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue dfg_motif DFG Motif benzotriazole Benzotriazole Core benzotriazole->hinge H-Bond Interaction isopropyl Isopropyl Group isopropyl->hydrophobic_pocket Hydrophobic Interaction carbonitrile 5-Carbonitrile carbonitrile->hinge H-Bond Interaction

Caption: Hypothetical binding mode of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.

Quantitative Comparison: Potency and Selectivity

To move from hypothesis to data, we would need to synthesize 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile and test its activity against a panel of kinases. The following table illustrates the type of data that would be generated and how it would be compared to our reference JAK inhibitor.

CompoundTarget KinaseIC50 (nM)Kinase Selectivity Profile
Reference JAK Inhibitor JAK15High selectivity for JAK family
JAK210
JAK32
TYK215
1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile JAK1(Experimental Value)(To be determined)
JAK2(Experimental Value)
JAK3(Experimental Value)
TYK2(Experimental Value)

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanism of action for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, a series of biochemical and cellular assays would be required.

Kinase Inhibition Assay (Biochemical)

This experiment would determine the IC50 of the compound against a panel of kinases.

Protocol:

  • Reagents and Materials: Recombinant kinases, ATP, substrate peptide, kinase buffer, 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, reference inhibitor, ADP-Glo™ Kinase Assay kit.

  • Procedure: a. Serially dilute the test compound and reference inhibitor in DMSO. b. In a 384-well plate, add the kinase, substrate peptide, and ATP to the kinase buffer. c. Add the diluted compounds to the wells. d. Incubate at room temperature for 1 hour. e. Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. f. Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. g. Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This assay assesses the compound's ability to inhibit JAK-STAT signaling in a cellular context.

Protocol:

  • Cell Line: A cytokine-responsive cell line (e.g., TF-1 cells).

  • Procedure: a. Starve the cells in a serum-free medium. b. Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 1 hour. c. Stimulate the cells with a specific cytokine (e.g., IL-6 or IFN-γ) to activate the JAK-STAT pathway. d. Lyse the cells and quantify the levels of phosphorylated STAT (pSTAT) and total STAT using a Western blot or a sandwich ELISA.

  • Data Analysis: Determine the EC50 of the compound by plotting the inhibition of pSTAT levels against the compound concentration.

The following workflow diagram illustrates the experimental process for mechanistic validation.

G cluster_workflow Mechanistic Validation Workflow synthesis Compound Synthesis biochemical Biochemical Kinase Assay (IC50 Determination) synthesis->biochemical cellular Cellular Assay (pSTAT Inhibition, EC50) biochemical->cellular selectivity Kinase Selectivity Profiling cellular->selectivity binding Biophysical Binding Assay (e.g., SPR, ITC) selectivity->binding structural Co-crystallization with Target Kinase binding->structural conclusion Mechanism of Action Elucidation structural->conclusion

Caption: A stepwise workflow for the mechanistic validation of a novel kinase inhibitor.

Conclusion and Future Directions

The structural features of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile strongly suggest its potential as a kinase inhibitor, likely targeting the ATP-binding site. By following the outlined experimental workflow, researchers can systematically evaluate its potency, selectivity, and cellular activity. The direct comparison with a well-characterized reference compound, such as a known JAK inhibitor, provides a crucial benchmark for interpreting the experimental data. Future work should focus on obtaining a co-crystal structure of the compound bound to its target kinase to definitively elucidate its binding mode and guide further structure-activity relationship (SAR) studies for lead optimization. This comprehensive, data-driven approach is essential for advancing novel compounds from initial hits to viable drug candidates.

References

For further reading on the principles discussed in this guide, please refer to the following resources:

  • Title: The process of discovering and developing new drugs Source: Clinical Pharmacology and Therapeutics URL: [Link]

  • Title: The role of kinases in cancer: a personal perspective Source: Nature Reviews Cancer URL: [Link]

  • Title: Structure-based drug design Source: Journal of Computer-Aided Molecular Design URL: [Link]

A Comparative Benchmarking Guide to 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the performance of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile against relevant alternatives in key therapeutic areas. As a novel benzotriazole derivative, its biological activity is not yet extensively documented in publicly available literature. Therefore, this document outlines a proposed series of robust, head-to-head experimental comparisons designed to elucidate its potential as an antimicrobial and anticancer agent. The protocols and analytical frameworks presented herein are grounded in established methodologies to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of the Benzotriazole Scaffold

Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] The fused aromatic system and the presence of three nitrogen atoms allow for diverse molecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzymes and receptors.[2] This structural versatility has led to the development of benzotriazole-based compounds with demonstrated antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4]

1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile (CAS 879558-15-3) is a member of this promising class of compounds.[5] The presence of an isopropyl group at the 1-position and a carbonitrile moiety at the 5-position suggests the potential for unique structure-activity relationships (SAR). The lipophilic isopropyl group may enhance membrane permeability, while the electron-withdrawing carbonitrile group can modulate the electronic properties of the aromatic system, potentially influencing target binding affinity.

Given the broad biological activities of benzotriazole derivatives, this guide proposes a benchmarking study focused on two key areas with high therapeutic relevance: antimicrobial and anticancer activity. We will compare the performance of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile with a selection of parent compounds and structurally related analogs.

Comparator Compounds

For a robust comparative analysis, the following compounds are proposed for benchmarking against 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile:

  • 1H-Benzotriazole: The parent compound, to establish a baseline activity for the benzotriazole scaffold.

  • 1H-Benzotriazole-5-carbonitrile: To evaluate the contribution of the carbonitrile group to biological activity.[6]

  • 1H-Benzimidazole: A structurally similar heterocyclic compound known for its diverse pharmacological activities, providing a comparison to a different, yet related, scaffold.[7]

  • Vorozole: A commercially available benzotriazole-based anticancer agent, serving as a positive control in cancer cell line screening.[3]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, to be used as a positive control in antimicrobial assays.

Proposed Benchmarking Studies: Experimental Protocols and Data Analysis

Part 1: Antimicrobial Activity Assessment

The initial screening will focus on determining the minimum inhibitory concentration (MIC) of the test compounds against a panel of clinically relevant bacterial strains. The broth microdilution method is a standardized and widely accepted assay for this purpose.[8][9]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compounds in the broth medium within a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[8]

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity, indicating bacterial growth.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]

Data Presentation: Comparative Antimicrobial Activity

The MIC values for each compound against the tested bacterial strains should be tabulated for direct comparison.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile
1H-Benzotriazole
1H-Benzotriazole-5-carbonitrile
1H-Benzimidazole
Ciprofloxacin (Positive Control)

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Culture Inoculum Standardized Inoculum (0.5 McFarland) Bacteria->Inoculum Inoculation Inoculate Plate Inoculum->Inoculation Compounds Test Compounds & Controls Dilutions Serial Dilutions in 96-well Plate Compounds->Dilutions Dilutions->Inoculation Incubation Incubate at 37°C (16-20 hours) Inoculation->Incubation Readout Visual Inspection for Turbidity Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for the broth microdilution assay to determine MIC.

Part 2: Anticancer Activity Assessment

The anticancer potential of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile will be evaluated by determining its cytotoxic effect on a panel of human cancer cell lines. A cell viability assay, such as the MTT or XTT assay, is a standard method for this purpose.[10]

Experimental Protocol: Cancer Cell Line Viability Assay (XTT Assay)

  • Cell Plating:

    • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into 96-well plates at a density of 5,000-20,000 cells per well.[10]

    • Incubate the plates overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the compound dilutions.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Vorozole).

    • Incubate the plates for 48-72 hours.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT mixture to each well and incubate for 4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound.

Data Presentation: Comparative Anticancer Activity

The IC₅₀ values for each compound against the tested cancer cell lines should be presented in a clear, tabular format.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile
1H-Benzotriazole
1H-Benzotriazole-5-carbonitrile
1H-Benzimidazole
Vorozole (Positive Control)

Experimental Workflow for Anticancer Screening

Anticancer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Cancer Cell Culture Plating Seed Cells in 96-well Plate Cells->Plating Treatment Treat Cells with Compounds Plating->Treatment Compounds Test Compounds & Controls Dilutions Serial Dilutions in Culture Medium Compounds->Dilutions Dilutions->Treatment Incubation Incubate at 37°C (48-72 hours) Treatment->Incubation XTT Add XTT Reagent Incubation->XTT Incubate_XTT Incubate (4 hours) XTT->Incubate_XTT Readout Measure Absorbance (490 nm) Incubate_XTT->Readout IC50 Calculate IC₅₀ Values Readout->IC50

Caption: Workflow for the XTT cell viability assay to determine IC₅₀ values.

Conclusion and Future Directions

The proposed benchmarking studies will provide crucial data on the antimicrobial and anticancer performance of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile relative to its parent scaffold and other relevant compounds. The results will establish whether the isopropyl and carbonitrile substitutions confer any advantageous biological activity.

Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: To understand how the compound exerts its biological effects.

  • In Vivo Efficacy Studies: To evaluate the compound's performance in animal models of infection or cancer.

  • Toxicity Profiling: To assess the compound's safety profile.

This structured, comparative approach will provide the necessary data to make informed decisions about the future development of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile as a potential therapeutic agent.

References

  • Al-Soud, Y. A., et al. (2003).
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  • PubChem. (n.d.). 1H-1,2,3-benzotriazole-5-carbonitrile. Retrieved from [Link]

  • Kamal, A., et al. (2015). Benzimidazole and benzotriazole as privileged scaffolds in medicinal chemistry. RSC Advances, 5(22), 16988-17013.
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A Researcher's Guide to the Statistical Analysis of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile Assay Data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust statistical analysis of in vitro assay data for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile. We will delve into the rationale behind experimental design, provide detailed protocols for relevant assays, and offer a structured approach to data analysis and interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile and its Analytical Challenges

1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile belongs to the benzotriazole class of heterocyclic compounds, a "privileged structure" in medicinal chemistry known for a wide array of pharmacological activities, including antimicrobial, antiviral, and antitumor effects.[1][2] The inclusion of an isopropyl group at the 1-position and a carbonitrile moiety at the 5-position suggests a targeted design to enhance specific biological interactions and metabolic stability. The nitrile group, in particular, is a versatile pharmacophore that can act as a bioisostere for other functional groups and modulate the physicochemical properties of a molecule.[3][4]

Comparative Analysis of In Vitro Assays for Biological Activity

The initial assessment of a novel compound like 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile typically involves evaluating its cytotoxic or anti-proliferative effects on cancer cell lines. The choice of assay can significantly impact the quality and interpretation of the data. Here, we compare two widely used cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

FeatureMTT AssayCellTiter-Glo® AssayRationale for Selection
Principle Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[5]Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction.[6][7]CellTiter-Glo® is generally more sensitive and has a wider linear range, making it suitable for high-throughput screening. MTT is a cost-effective alternative for smaller-scale studies.
Endpoint ColorimetricLuminescentLuminescence detection is less prone to interference from colored compounds and has a higher signal-to-noise ratio.
Procedure Multi-step: addition of MTT, incubation, solubilization of formazan crystals.[5]Single-step: addition of reagent, incubation, measurement.[7]The "add-mix-measure" format of CellTiter-Glo® simplifies the workflow, reduces handling errors, and is more amenable to automation.[7]
Data Analysis Absorbance readingLuminescence readingBoth require normalization to untreated controls and subsequent dose-response curve fitting.

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of high-quality, reproducible data, meticulous adherence to validated protocols is essential.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile (stock solution in DMSO)

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile in complete culture medium. Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[6]

  • Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition: Measure the luminescence using a luminometer.

MTT Cell Viability Assay

This protocol is also for a 96-well plate format.

Materials:

  • 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Clear 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a clear 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile and vehicle control.

  • Incubation: Incubate for the desired exposure period.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm.

Statistical Analysis of Dose-Response Data

The primary goal of the statistical analysis is to determine the potency of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Normalization and Dose-Response Curve Fitting

The raw data from the assays (luminescence or absorbance) must be normalized to represent the percentage of cell viability relative to the vehicle control. A non-linear regression analysis is then performed to fit the dose-response data to a sigmoidal curve. The four-parameter logistic (4PL) model is commonly used for this purpose.[8]

Workflow for IC50 Determination and Comparison

The following diagram illustrates the workflow for determining and comparing the IC50 values of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile and a reference compound.

G cluster_0 Data Acquisition & Pre-processing cluster_1 IC50 Determination cluster_2 Statistical Comparison cluster_3 Interpretation & Reporting A Perform Cell Viability Assay (e.g., CellTiter-Glo) B Obtain Raw Data (Luminescence/Absorbance) A->B C Normalize Data to Vehicle Control (% Viability) B->C D Non-linear Regression (4-Parameter Logistic Fit) C->D E Calculate IC50 and 95% Confidence Intervals D->E F Compare IC50 Values (e.g., Extra Sum-of-Squares F-test) E->F G Determine Statistical Significance (p-value) F->G H Interpret Results in Biological Context G->H I Generate Report with Data and Visualizations H->I

Caption: Workflow for IC50 determination and statistical comparison.

Comparing IC50 Values

When comparing the potency of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile with a known inhibitor or another analog, it is crucial to determine if the difference in their IC50 values is statistically significant.[9] The extra sum-of-squares F-test is a robust method for comparing the parameters of two non-linear regression models.

Hypothetical Data and Analysis

To illustrate the application of these principles, let's consider a hypothetical experiment comparing the anti-proliferative activity of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile with a standard-of-care drug, Doxorubicin, in MCF-7 breast cancer cells after 72 hours of treatment.

Hypothetical Dose-Response Data
Concentration (µM)% Viability (1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile)% Viability (Doxorubicin)
0.0198.595.2
0.185.375.1
152.148.9
1015.810.3
1005.22.1
Calculated IC50 Values and Statistical Comparison
CompoundIC50 (µM)95% Confidence Interval
1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile1.250.98 - 1.59
Doxorubicin0.850.67 - 1.08

An extra sum-of-squares F-test comparing the log(IC50) values yields a p-value of 0.03, indicating a statistically significant difference in the potency of the two compounds.

Conclusion and Future Directions

This guide has outlined a systematic approach to the statistical analysis of assay data for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile. By employing robust experimental protocols, appropriate statistical tests, and clear data visualization, researchers can confidently assess the biological activity of this and other novel compounds.

Future studies should aim to elucidate the mechanism of action of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile. Given that many benzotriazole derivatives are known to be kinase inhibitors, it would be logical to screen this compound against a panel of kinases to identify potential molecular targets.[10]

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1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.